(Rac)-SNC80
Description
Properties
IUPAC Name |
4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWVAUSXZDRQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-SNC80: A Non-Peptide Delta-Opioid Agonist - A Technical Guide
(Rac)-SNC80 is a potent and selective non-peptide agonist of the delta-opioid receptor (DOR), first developed in the 1990s. It has been a critical pharmacological tool for investigating the physiological and pathological roles of the delta-opioid system. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, mechanism of action, experimental protocols for its characterization, and a summary of its key in vivo effects.
Core Properties and Mechanism of Action
This compound, a racemate of SNC80, is a highly selective delta-opioid receptor agonist.[1] Its chemical name is (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide.[2][3] While initially characterized as a selective agonist for DOR homomers, subsequent research has revealed that SNC80 exhibits a unique pharmacological profile, demonstrating selective activation of μ-δ opioid receptor (MOR-DOR) heteromers.[3][4][5] This selective activation of the heteromeric complex is believed to be crucial for its maximal antinociceptive effects.[4][5]
Upon binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), SNC80 initiates a cascade of intracellular signaling events. This primarily involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its enantiomer SNC80, providing a comparative overview of its binding affinity and functional potency across different experimental systems.
| Parameter | Receptor | Value | Assay System | Reference |
| Binding Affinity (Ki) | ||||
| Ki | δ-opioid | 1.78 nM | [1][8] | |
| Ki | δ-opioid | 9.4 nM | [2] | |
| Ki | δ-opioid | 0.18 nM | [9] | |
| Ki | μ-opioid | >2000-fold less effective than δ | [9] | |
| Functional Potency | ||||
| IC50 | δ-opioid | 2.73 nM | [1][8][9] | |
| EC50 | μ-δ heteromer | 52.8 nM | HEK293 cells | [4][8] |
| EC50 | δ-opioid | 9.2 nM | Adenylyl cyclase inhibition | [6] |
| In Vivo Efficacy | ||||
| ED50 (Antinociception) | 49 nmol | Wild Type Mice (intrathecal) | [4] | |
| ED50 (Antinociception) | 131 nmol | μ-KO Mice (intrathecal) | [4] | |
| ED50 (Antinociception) | 327 nmol | δ-KO Mice (intrathecal) | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the Delta-Opioid Receptor
The binding of this compound to the delta-opioid receptor, particularly in the context of a MOR-DOR heteromer, triggers a canonical Gi/o-coupled signaling cascade.
Caption: this compound signaling through the MOR-DOR heteromer.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor. A common approach is a competition assay where the unlabeled test compound (e.g., SNC80) competes with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a radioligand competition binding assay.
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor agonism. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Caption: Workflow for a GTPγS binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for a competition binding assay to determine the Ki of this compound for the delta-opioid receptor.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radiolabeled delta-opioid receptor antagonist (e.g., [3H]naltrindole).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., naltrindole) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay Protocol
This protocol outlines a general procedure for measuring this compound-stimulated [35S]GTPγS binding to G-proteins.
-
Membrane Preparation:
-
Prepare cell membranes expressing the delta-opioid receptor as described in the radioligand binding assay protocol.
-
-
[35S]GTPγS Binding Assay:
-
Prepare an assay buffer containing MgCl2, NaCl, and GDP.
-
In a 96-well plate, add the membrane preparation.
-
Add increasing concentrations of this compound.
-
To determine basal binding, add vehicle instead of the agonist. To determine non-specific binding, add a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Alternatively, a scintillation proximity assay (SPA) format can be used, which is a homogeneous assay that does not require a filtration step.[10][11]
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Express the data as a percentage of the maximal stimulation achieved with a full agonist or as fold-increase over basal binding.
-
Plot the stimulated binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
In Vivo Effects and Therapeutic Potential
This compound has been extensively studied in various animal models, revealing a range of physiological effects.
-
Antinociception: SNC80 demonstrates antinociceptive and antihyperalgesic effects, particularly in models of inflammatory and neuropathic pain.[1][12] Its analgesic efficacy is significantly reduced in both μ- and δ-opioid receptor knockout mice, supporting the role of the MOR-DOR heteromer in mediating these effects.[4]
-
Antidepressant and Anxiolytic-like Effects: Studies have shown that SNC80 produces antidepressant- and anxiolytic-like effects in animal models.[1][2][13]
-
Convulsant Effects: A significant limitation of SNC80 and related compounds is the induction of convulsions at higher doses, which has hindered its clinical development.[3][13][14]
-
Dopamine (B1211576) System Modulation: SNC80 has been shown to enhance amphetamine-mediated dopamine efflux in the striatum, suggesting an interaction with the brain's reward pathways.[15]
The pro-convulsant activity of SNC80 has spurred the development of newer delta-opioid agonists with improved safety profiles. Nevertheless, this compound remains an invaluable research tool for elucidating the complex pharmacology of the delta-opioid system and the role of opioid receptor heteromers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNC80, delta opioid receptor agonist (CAS 156727-74-1) | Abcam [abcam.com]
- 3. SNC-80 - Wikipedia [en.wikipedia.org]
- 4. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (Rac)-SNC80: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and associated experimental methodologies for (Rac)-SNC80, a potent and selective delta-opioid receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Identity and Physicochemical Properties
This compound is the racemic mixture of SNC80, with the (+)-enantiomer being the active component. It is a non-peptidic small molecule that has been instrumental in the study of the delta-opioid receptor system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (±)-4-[(R)---INVALID-LINK----INVALID-LINK--methyl]-N,N-diethylbenzamide | N/A |
| Molecular Formula | C₂₈H₃₉N₃O₂ | N/A |
| Molecular Weight | 449.63 g/mol | N/A |
| SMILES | O=C(N(CC)CC)c1ccc(cc1)C(N2C(C)CN(CC=C)C(C)C2)c3cccc(OC)c3 | N/A |
| Solubility | Soluble in DMSO and ethanol. Limited solubility in aqueous solutions. A cumulative dosing schedule in vivo has been used to address its limited solubility.[1] | N/A |
Pharmacological Properties
This compound is a highly potent and selective agonist for the delta-opioid receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Table 2: Pharmacological Profile of SNC80 (the active enantiomer)
| Parameter | Receptor | Value | Assay Conditions | Source |
| Binding Affinity (Ki) | Delta (δ) | 0.625 nM | Radioligand binding assay with [³H]naltrindole in cells expressing cloned human delta-opioid receptors. | [2] |
| Mu (μ) | 5500 nM | Radioligand binding assay in cells expressing cloned human mu-opioid receptors. | [2] | |
| Kappa (κ) | >10,000 nM | Radioligand binding assay. | [3] | |
| Functional Activity (EC₅₀) | Delta (δ) | 9.2 nM | Inhibition of forskolin-stimulated adenylyl cyclase in cells expressing cloned human delta-opioid receptors. | [2] |
| Delta (δ) | 32 nM | [³⁵S]GTPγS binding assay in human neuroblastoma SH-SY5Y cells. | [4][5] | |
| Mu (μ) | No significant effect up to 10 µM | [³⁵S]GTPγS binding assay in C6(μ) cells. | [4] | |
| Selectivity | μ/δ Ratio | ~8800-fold | Based on Ki values. | [2] |
| κ/δ Ratio | >16000-fold | Based on Ki values. | [2][3] |
Recent evidence suggests that SNC80 may also exert its effects through the activation of μ-δ opioid receptor heteromers, which could contribute to its in vivo pharmacological profile.[1][6]
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o).
G-Protein Activation and Downstream Effectors
Upon agonist binding, the delta-opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate the activity of various downstream effectors. The primary downstream effect is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Caption: SNC80-mediated G-protein signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
References
- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-SNC80: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SNC80 is a racemic mixture of SNC80, a potent and selective non-peptide agonist for the delta-opioid receptor (DOR).[1][2] It is a widely utilized pharmacological tool in the study of DOR function and has been investigated for its potential therapeutic applications, including the treatment of pain, depression, and headache disorders.[1] This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, complete with experimental protocols and visual representations of relevant biological pathways and workflows.
Binding Affinity and Selectivity Profile of SNC80
SNC80 exhibits high affinity and selectivity for the delta-opioid receptor. However, its pharmacological profile is nuanced, with some evidence suggesting activity at mu-delta (µ-δ) opioid receptor heteromers.[3][4] The following tables summarize the quantitative data on the binding affinity and functional potency of SNC80.
| Parameter | Value | Receptor/System | Reference |
| Ki | 1.78 nM | δ-opioid receptor | [1][5] |
| Ki | 9.4 nM | δ-opioid receptor | [6] |
| Ki | 0.625 nM (for SNC162, a related compound) | δ-opioid receptor | [7] |
| Ki | > 5500 nM (for SNC162, a related compound) | µ-opioid receptor | [7] |
| Selectivity | ~500-fold for δ over µ receptors | [8] | |
| Selectivity | ~8700-fold for δ over µ receptors (for SNC162) | [7] |
Table 1: Binding Affinity and Selectivity of SNC80 and a Related Analog
| Parameter | Value | Assay/System | Reference |
| IC50 | 2.73 nM | δ-opioid receptor | [1][5] |
| EC50 | 52.8 ± 27.8 nM | µ-δ heteromer in HEK293 cells | [3][5][6] |
| EC50 | 9.2 nM | Inhibition of forskolin-stimulated adenylyl cyclase | [7] |
| EC50 | 6.3 ± 0.1 nM | Inhibition of forskolin-stimulated adenylyl cyclase in CHO cells expressing human DOR | [9] |
| ED50 | 49 nmol | in vivo (wild-type mice) | [6] |
| ED50 | 53.6 nmol | in vivo (wild-type mice) | [6] |
| A50 (i.c.v.) | 104.9 nmol | Mouse warm-water tail-flick test | [10] |
| A50 (i.th.) | 69 nmol | Mouse warm-water tail-flick test | [10] |
| A50 (i.p.) | 57 mg/kg | Mouse warm-water tail-flick test | [10] |
Table 2: Functional Potency of SNC80
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. The following are generalized protocols for key experiments used to characterize the binding and function of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To quantify the affinity of this compound for the delta-opioid receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the delta-opioid receptor (e.g., CHO or HEK293 cells stably expressing the human DOR, or brain tissue homogenates).[6]
-
Assay Setup: In a multi-well plate, add a dilution series of the unlabeled test compound (this compound) along with a constant concentration of a suitable radiolabeled ligand (e.g., [3H]DPDPE).[6][11]
-
Incubation: Add the membrane preparation to the wells and incubate to allow the competitive binding to reach equilibrium.[6] Incubation is typically performed for 90 minutes at room temperature.[11]
-
Filtration: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer.[6][11]
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.[6]
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
This assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Objective: To determine the potency and efficacy of this compound as a DOR agonist.
General Protocol:
-
Membrane Preparation: Prepare membranes containing the delta-opioid receptor as described for the radioligand binding assay.[6]
-
Assay Setup: In a multi-well plate, incubate the membranes with various concentrations of the test agonist (this compound) in the presence of GDP.[6]
-
Reaction Initiation: Initiate the reaction by adding [35S]GTPγS.[6]
-
Incubation, Filtration, and Quantification: Follow similar steps as in the radioligand binding assay to separate bound from unbound [35S]GTPγS and quantify the radioactivity.
-
Data Analysis: Plot the concentration of the agonist against the amount of [35S]GTPγS binding to determine the EC50 and Emax values.
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger, following the activation of Gi/o-coupled receptors like the DOR.
Objective: To assess the functional potency of this compound in a cellular context.
General Protocol:
-
Cell Culture: Use cells stably or transiently expressing the delta-opioid receptor.
-
Assay Setup: Plate the cells in a multi-well plate.
-
Stimulation: Pre-treat the cells with various concentrations of the test agonist (this compound) for a defined period.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence).[12]
-
Data Analysis: Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and characterization of this compound.
Caption: Delta-Opioid Receptor G-protein Signaling Pathway.
Upon binding of an agonist like SNC80, the delta-opioid receptor, a G-protein coupled receptor (GPCR), activates the inhibitory Gi/o protein.[13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15] The activated G-protein also modulates ion channels, leading to increased potassium channel (GIRK) activity and decreased calcium channel activity, which ultimately reduces neuronal excitability.[14] Furthermore, the signaling cascade can involve the activation of the MAP kinase pathway.[14]
Caption: Radioligand Binding Assay Workflow.
This workflow outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound. The process begins with the preparation of materials, followed by the competitive binding reaction, separation of bound and unbound radioligand, and finally, data analysis to calculate the affinity constant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human delta opioid receptor: functional studies on stably transfected Chinese hamster ovary cells after acute and chronic treatment with the selective nonpeptidic agonist SNC-80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
(Rac)-SNC80: A Technical Guide to its Antinociceptive and Antihyperalgesic Properties
For Researchers, Scientists, and Drug Development Professionals
(Rac)-SNC80 , or (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, is a non-peptidic, highly selective delta-opioid receptor (DOR) agonist that has been instrumental in preclinical pain research for nearly two decades[1]. Its distinct pharmacological profile reveals potent effects against persistent and inflammatory pain states, positioning it as a valuable tool for investigating the therapeutic potential of DOR activation. This guide provides an in-depth overview of its mechanism of action, quantitative efficacy in various pain models, and the detailed experimental protocols used for its evaluation.
Core Mechanism of Action: Beyond the Delta Opioid Receptor
Initially characterized as a selective DOR agonist, the mechanism underlying SNC80's profound antinociceptive effects is now understood to be more complex. While it is a potent activator of DORs, compelling evidence from in vitro and in vivo studies suggests that its maximal efficacy is achieved through the selective activation of μ-δ opioid receptor (MOR-DOR) heteromers[1][2][3].
Studies using knockout mice have demonstrated that the antinociceptive and antihyperalgesic activity of SNC80 is significantly diminished in animals lacking either the μ-opioid receptor or the δ-opioid receptor[1]. This indicates that the presence of both receptor protomers is necessary for the full expression of SNC80's analgesic effects[1]. It is hypothesized that SNC80 binds to the δ-protomer of the MOR-DOR heteromeric complex, leading to a unique signaling cascade that differs from the activation of DOR homomers alone[1].
Downstream of receptor activation, the antinociceptive effects of SNC80 involve multiple signaling pathways. Peripherally, its action has been linked to the activation of the L-arginine/nitric oxide/cyclic GMP (NO/cGMP) pathway[4][5]. Furthermore, SNC80-induced analgesia involves the modulation of ion channels, including the activation of ATP-sensitive potassium (K-ATP) channels and Ca2+-activated Cl- (CaCC) channels[6][7].
Quantitative Data: Antinociceptive and Antihyperalgesic Efficacy
SNC80 has demonstrated significant efficacy in a variety of preclinical pain models. Its effects are particularly pronounced in models of inflammatory and persistent pain, often showing greater potency in reversing hyperalgesia compared to its effect on acute nociceptive thresholds[8][9][10].
Table 1: Antinociceptive Effects of SNC80 in Acute Pain Models
| Animal Model | Pain Assay | Route | ED₅₀ / Effective Dose | Efficacy (%MPE) | Reference |
| Mouse | Tail-Flick (Thermal) | i.t. | 49-53.6 nmol | >90% | [1] |
| Rat | Tail-Flick (Thermal) | i.c.v. | ~30 μg | ~60% (sub-maximal) | [9] |
| Rat | Acetic Acid Writhing (Visceral) | s.c. | ED₅₀ < 10 mg/kg | Significant effect | [10] |
| Rat | Lactic Acid Stretching (Visceral) | i.p. | 10 mg/kg | Significant, dose-dependent decrease | [8] |
| Squirrel Monkey | Shock Titration | i.m. | 0.1-3.0 mg/kg | No consistent effect alone | [11] |
%MPE = Percentage of Maximum Possible Effect; i.t. = Intrathecal; i.c.v. = Intracerebroventricular; s.c. = Subcutaneous; i.p. = Intraperitoneal; i.m. = Intramuscular.
Table 2: Antihyperalgesic Effects of SNC80 in Inflammatory and Other Pain Models
| Animal Model | Pain Assay | Route | ED₅₀ / Effective Dose | Efficacy (% Reversal) | Reference |
| Rat | CFA-Induced Thermal Hyperalgesia | i.c.v. | ~10 μg | >90% | [9] |
| Rat | Inflammation-Induced Thermal Hypersensitivity | s.c. | >10 mg/kg | Limited efficacy | [10] |
| Rat | PGE₂-Induced Mechanical Hyperalgesia | i.pl. | 20-80 μ g/paw | Dose-dependent reversal | [4][7] |
| Mouse | NTG-Induced Mechanical Hyperalgesia | i.p. | 10 mg/kg | Significant reversal | [12] |
| Mouse | NTG-Induced Thermal Hyperalgesia | i.p. | 10 mg/kg | Significant reversal | [12] |
CFA = Complete Freund's Adjuvant; PGE₂ = Prostaglandin E₂; NTG = Nitroglycerin; i.pl. = Intraplantar.
Experimental Protocols
Accurate assessment of the pharmacological effects of compounds like SNC80 relies on standardized and well-defined experimental procedures. Below are detailed methodologies for key assays used to determine its antinociceptive and antihyperalgesic properties.
Tail-Flick Test (Thermal Nociception)
This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, reflecting a spinal reflex.
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
The animal (typically a mouse or rat) is gently restrained, allowing its tail to be positioned over the heat source.
-
A baseline latency to tail withdrawal (tail flick) is determined before any treatment. This is often an average of 2-3 readings.
-
A cut-off time (e.g., 10-12 seconds) is established to prevent tissue damage[13].
-
SNC80 or vehicle is administered via the desired route (e.g., intracerebroventricular, intrathecal)[1][6][9].
-
At specific time points post-administration, the tail-flick latency is re-measured.
-
-
Data Quantification: The effect is typically expressed as the Percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Paw Pressure Test (Mechanical Hyperalgesia)
This test assesses mechanical sensitivity by measuring the withdrawal threshold of a paw in response to a gradually increasing mechanical force.
-
Apparatus: An analgesymeter (e.g., Randall-Selitto apparatus) that applies a linearly increasing pressure to the dorsal surface of the paw.
-
Procedure:
-
An inflammatory agent (e.g., Prostaglandin E₂, Carrageenan) is injected into the plantar surface of the animal's hind paw to induce hyperalgesia[4][7][14].
-
At the peak of inflammation, the baseline paw withdrawal threshold (in grams) is determined.
-
SNC80 or vehicle is administered peripherally (intraplantar) or systemically[4][7].
-
The paw withdrawal threshold is measured again at various time points after drug administration.
-
-
Data Quantification: Results are often presented as the change in paw withdrawal threshold (Δ PWT in grams) or as a percentage reversal of hyperalgesia.
Von Frey Filament Test (Mechanical Allodynia/Hyperalgesia)
This method is used to determine the tactile threshold for paw withdrawal, which is particularly useful in models of chronic or neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific bending force.
-
Procedure:
-
Animals are placed on an elevated mesh floor and allowed to acclimate[13].
-
A pain state is induced (e.g., with Complete Freund's Adjuvant (CFA) or nitroglycerin)[12][14].
-
Filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited. The "up-down" method is commonly used to determine the 50% withdrawal threshold.
-
After establishing a post-injury baseline, SNC80 or vehicle is administered.
-
Withdrawal thresholds are reassessed at set intervals post-treatment.
-
-
Data Quantification: The data is typically reported as the 50% paw withdrawal threshold (in grams). An increase in the threshold indicates an antihyperalgesic effect.
Formalin Test (Tonic/Inflammatory Pain)
This model assesses the response to a persistent chemical stimulus and is notable for its biphasic nature, reflecting both acute nociception and inflammatory pain mechanisms.
-
Procedure:
-
A small volume of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of the hind paw[14][15].
-
Immediately following injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over time.
-
The response is quantified in two distinct phases: Phase 1 (early phase, 0-5 minutes post-injection) representing direct nociceptor activation, and Phase 2 (late phase, 15-40 minutes post-injection) involving an inflammatory response[14].
-
SNC80 or vehicle is typically administered prior to the formalin injection.
-
-
Data Quantification: The antinociceptive effect is measured as the percentage reduction in the total time spent in nociceptive behaviors during each phase compared to the vehicle-treated group.
Adverse Effects and Therapeutic Limitations
Despite its efficacy in preclinical pain models, the development of SNC80 as a clinical analgesic has been hampered by concerns over its side-effect profile. The most significant issue is its proconvulsant activity, particularly at higher doses[8][16]. Systemic administration of 30 or 60 mg/kg of SNC80 has been shown to elicit brief seizures in rats[16]. This adverse effect profile contrasts with traditional μ-opioid agonists like morphine, as SNC80 generally lacks significant respiratory depression or gastrointestinal inhibition at analgesic doses[10]. Interestingly, SNC80 has been shown to enhance the antinociceptive effects of μ-opioid agonists without concurrently increasing their adverse effects, suggesting a potential role in combination therapies[11].
Conclusion
This compound remains a cornerstone pharmacological tool for probing the function of the delta-opioid system in pain modulation. Its potent antihyperalgesic effects, especially in models of persistent inflammatory pain, highlight the therapeutic promise of targeting DORs. The discovery of its reliance on MOR-DOR heteromers for maximal efficacy has opened new avenues for understanding opioid receptor pharmacology. While its clinical utility is limited by a narrow therapeutic window due to proconvulsant effects, SNC80 continues to provide invaluable insights for the development of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. δ-Opioid receptor agonist SNC80 induces central antinociception mediated by Ca2+ -activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta-opioid receptor agonist SNC80 induces peripheral antinociception via activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of the selective delta opioid agonist SNC80 alone and in combination with mu opioids in the squirrel monkey titration procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. δ-Opioid receptor agonists inhibit migraine-related hyperalgesia, aversive state and cortical spreading depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antinociceptive and antihyperalgesic effects of tapentadol in animal models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Antinociceptive, Antiallodynic, Antihyperalgesic and Anti-Inflammatory Effect of Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Delta-Opioid Receptor Agonist (Rac)-SNC80: A Technical Guide for Investigating Antidepressant-Like Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (Rac)-SNC80, a selective delta-opioid receptor (DOR) agonist, as a tool for studying antidepressant-like responses. This document outlines the pharmacological properties of this compound, details key experimental protocols for assessing its behavioral effects in preclinical models, and elucidates the known signaling pathways involved in its mechanism of action.
Introduction
This compound is a non-peptidic, systemically active DOR agonist that has demonstrated significant antidepressant-like and anxiolytic-like effects in various rodent models.[1][2] Its activity at the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic potential. The study of this compound provides valuable insights into the role of the delta-opioid system in mood regulation and offers a potential avenue for the development of novel, rapid-acting antidepressants.[3][4]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its use in experimental settings.
Table 1: In Vitro Binding Affinity and Functional Potency of SNC80
| Parameter | Value | Receptor/System | Species | Notes |
| Ki | 1.78 nM | Delta-Opioid Receptor | - | Non-peptide agonist. |
| Ki | 9.4 nM | Delta-Opioid Receptor | - | Highly potent and selective.[5] |
| IC50 | 2.73 nM | Delta-Opioid Receptor | - | - |
| EC50 | 52.8 ± 27.8 nM | µ-δ heteromer in HEK293 cells | Human | Selectively activated µ-δ heteromers.[5] |
| EC50 | 9.2 nM | Adenylyl cyclase inhibition | Human | Full agonist activity.[6] |
Table 2: In Vivo Efficacy of SNC80
| Parameter | Value | Species | Assay |
| ED50 | 49 nmol | Wild-type mice | Antinociception |
| ED50 | 53.6 nmol | Wild-type mice | Antinociception |
Signaling Pathways of this compound
The antidepressant-like effects of this compound are mediated through the activation of delta-opioid receptors, which are primarily coupled to inhibitory G-proteins (Gi/o). This initiates a complex network of downstream signaling pathways.
Upon binding of this compound to the DOR, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the G-protein can activate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[3] Additionally, DOR activation can lead to the recruitment of β-arrestin, which can independently initiate signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The convergence of these pathways is thought to modulate neuronal function and produce the observed antidepressant-like effects.
Experimental Protocols for Assessing Antidepressant-Like Effects
The following are detailed methodologies for key behavioral assays used to evaluate the antidepressant-like properties of this compound in rodents.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity based on the principle of behavioral despair.[7][8]
-
Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to escape or touch the bottom.[7]
-
Animals: Male mice (e.g., C57BL/6) are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time (e.g., 30 minutes) before the test.
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The test duration is typically 6 minutes.[7]
-
A video camera positioned to the side of the cylinder records the entire session for later analysis.
-
After 6 minutes, the mouse is removed, dried with a towel, and returned to its home cage.
-
-
Data Analysis: The duration of immobility (defined as the time the mouse spends floating motionless or making only small movements to keep its head above water) during the last 4 minutes of the test is scored by a trained observer blind to the treatment conditions or by automated video tracking software. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common model of behavioral despair, particularly in mice.
-
Apparatus: A suspension box or chamber that allows the mouse to hang by its tail without being able to touch any surfaces. An automated system with a strain gauge can be used to detect and quantify movements.
-
Animals: Male mice are typically used.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test.
-
Procedure:
-
A piece of adhesive tape is securely attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the taped tail from a hook or a lever in the suspension chamber.
-
The test duration is 6 minutes.[2]
-
The entire session is recorded.
-
-
Data Analysis: The total time of immobility (hanging passively and motionless) is measured, typically during the final 4 minutes of the test.[2] A reduction in immobility duration suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiolytic-like behavior, which is often comorbid with depression.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal dimensions, with a central platform.
-
Animals: Mice or rats can be used.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Procedure:
-
The animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
A video camera mounted above the maze records the session.
-
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. The maze should be cleaned between each animal to eliminate olfactory cues.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the antidepressant-like effects of this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the delta-opioid system in the pathophysiology and treatment of depression. Its well-characterized antidepressant-like profile in preclinical models, coupled with a growing understanding of its molecular mechanisms, makes it a subject of continued interest for the development of novel therapeutics. This guide provides researchers with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in their studies of antidepressant-like responses.
References
- 1. Scholars@Duke publication: Agonist-specific regulation of delta-opioid receptor trafficking by G protein-coupled receptor kinase and beta-arrestin. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Rapid‐Onset Therapeutic Effects of Delta Opioid Receptor Agonists on Depression‐Like Behaviors Induced by Chronic Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
(Rac)-SNC80: A Selective Delta-Opioid Receptor Agonist for Investigating Headache Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Migraine and other severe headache disorders represent a significant global health burden with a pressing need for novel therapeutic strategies. The delta-opioid receptor (DOR) has emerged as a promising therapeutic target, offering a potential alternative to conventional treatments, some of which are associated with significant side effects or the risk of medication overuse headache. (Rac)-SNC80, a selective non-peptidic DOR agonist, has been instrumental as a research tool in elucidating the role of DOR activation in the pathophysiology of headache. This technical guide provides a comprehensive overview of the utility of this compound in preclinical headache research, summarizing key quantitative findings, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.
Introduction to this compound and the Delta-Opioid Receptor in Headache
This compound is a potent and selective agonist for the delta-opioid receptor. Unlike mu-opioid receptor agonists, which are the targets of traditional opioids like morphine, DOR agonists have shown promise for treating chronic pain with a lower potential for abuse, tolerance, and hyperalgesia.[1][2] The delta-opioid receptor is expressed in key areas of the central and peripheral nervous system implicated in migraine pathophysiology, including the trigeminal ganglion and forebrain regions.[3][4][5] Preclinical studies utilizing this compound have demonstrated its efficacy in various animal models of headache, suggesting that DOR activation can modulate multiple mechanisms associated with this complex neurological disorder.[1][6][7]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors. This activation initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive signaling.
One of the key mechanisms by which SNC80 is thought to alleviate headache-related pain is through its interaction with the calcitonin gene-related peptide (CGRP) system. CGRP is a neuropeptide that plays a crucial role in migraine attacks by causing vasodilation and transmitting pain signals.[8][9] Studies have shown that chronic administration of the migraine trigger nitroglycerin (NTG) increases CGRP expression in the trigeminal ganglia, an effect that is blocked by co-treatment with SNC80.[10][11][12] This suggests that DOR activation by SNC80 can attenuate the pro-nociceptive signaling of CGRP.[12]
Signaling Pathway of this compound in Modulating CGRP Release
Caption: Signaling cascade initiated by this compound binding to DOR, leading to inhibition of CGRP release.
Efficacy of this compound in Preclinical Headache Models
This compound has been evaluated in several rodent models designed to mimic different aspects of headache disorders. These studies have consistently demonstrated its potential as an anti-migraine agent.
Nitroglycerin (NTG)-Induced Hyperalgesia
Systemic administration of NTG is a well-established method for inducing migraine-like pain in both humans and animals, leading to mechanical and thermal hyperalgesia.[1]
Experimental Workflow for NTG-Induced Hyperalgesia Studies
Caption: Typical experimental workflow for assessing the effect of SNC80 on NTG-induced hyperalgesia.
Cortical Spreading Depression (CSD)
CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is considered the electrophysiological correlate of migraine aura. Several migraine prophylactic medications have been shown to inhibit CSD.[1][2]
Chronic Headache Models
This compound has also shown efficacy in models of chronic headache, including chronic migraine, post-traumatic headache (PTH), and medication overuse headache (MOH).[6][7][13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in headache models.
Table 1: Efficacy of this compound in Acute NTG-Induced Hyperalgesia in Mice
| Endpoint | Animal Model | SNC80 Dose (i.p.) | Vehicle Response | SNC80 Response | Statistical Significance | Reference |
| Mechanical Threshold (g) | C57BL/6J Mice | 10 mg/kg | Significant decrease from baseline | Reversal of NTG-induced hyperalgesia | p < 0.001 | [1] |
| Thermal Latency (s) | C57BL/6J Mice | 10 mg/kg | Significant decrease from baseline | Reversal of NTG-induced hyperalgesia | Not specified | [1] |
Table 2: Effect of this compound on Cortical Spreading Depression (CSD) in Mice
| Endpoint | Animal Model | SNC80 Dose | Vehicle Response (events/hr) | SNC80 Response (events/hr) | Statistical Significance | Reference |
| Number of CSD events | C57BL/6J Mice | Not specified | ~15 | ~5 | p < 0.001 | [1] |
Table 3: Efficacy of this compound in Chronic Headache Models in Mice
| Headache Model | Endpoint | SNC80 Dose (i.p.) | Outcome | Statistical Significance | Reference |
| Chronic Migraine (NTG-induced) | Cephalic and peripheral allodynia | 10 mg/kg | Significantly attenuated allodynia | p < 0.01, p < 0.001 | [13] |
| Post-Traumatic Headache | Cephalic and peripheral allodynia | 10 mg/kg | Significantly attenuated allodynia | Not specified | [6][7] |
| Medication Overuse Headache (Sumatriptan-induced) | Cephalic and peripheral allodynia | 10 mg/kg | Significantly attenuated allodynia | Not specified | [6][7] |
| Opioid-Induced Hyperalgesia (Morphine-induced) | Cephalic and peripheral allodynia | 10 mg/kg | Significantly attenuated allodynia | Not specified | [6][7] |
Detailed Experimental Protocols
Nitroglycerin (NTG)-Induced Hyperalgesia Model
-
Animals: Adult male and female C57BL/6J mice are commonly used.[1][6]
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Testing: Baseline mechanical sensitivity is assessed using von Frey filaments applied to the periorbital region (for cephalic allodynia) and the hind paw (for peripheral allodynia). The force required to elicit a withdrawal response is recorded.
-
NTG Administration: A fresh solution of nitroglycerin (typically 10 mg/kg) is administered via intraperitoneal (i.p.) injection to induce a migraine-like state.[1][13]
-
This compound Administration: At a specified time point after NTG injection (e.g., 1.5 hours), this compound (typically 10 mg/kg, i.p.) or vehicle is administered.[1][13]
-
Post-treatment Testing: Nociceptive thresholds are reassessed at a fixed time after drug administration (e.g., 45 minutes) to determine the effect of the treatment on NTG-induced hyperalgesia.[13]
Cortical Spreading Depression (CSD) Model
-
Animals: Adult mice are anesthetized, and their heads are fixed in a stereotaxic frame.
-
Surgical Preparation: A craniotomy is performed over the parietal cortex to expose the dura mater.
-
CSD Induction: CSD is typically induced by the topical application of a high concentration of potassium chloride (KCl) to the exposed cortex.[1]
-
CSD Recording: CSD events are visualized and recorded using optical intrinsic signal imaging.[1]
-
This compound Administration: this compound or saline is administered systemically after the initiation of CSD.
-
Data Analysis: The number, propagation speed, and amplitude of CSD events are quantified before and after drug administration.[1]
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for investigating the role of the delta-opioid receptor in headache pathophysiology. Preclinical evidence strongly suggests that DOR agonists hold therapeutic potential for the treatment of migraine and other headache disorders. The ability of this compound to modulate CGRP dynamics, inhibit cortical spreading depression, and alleviate pain in various headache models highlights the multifaceted nature of its anti-nociceptive effects.[1][6][10] Future research should focus on the development of novel DOR agonists with optimized pharmacokinetic and pharmacodynamic profiles for clinical use in headache patients. Further investigation into the specific neuronal circuits and molecular mechanisms underlying the therapeutic effects of DOR activation will be crucial for advancing this promising area of headache research.
References
- 1. δ-Opioid receptor agonists inhibit migraine-related hyperalgesia, aversive state and cortical spreading depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid receptor agonists inhibit migraine-related hyperalgesia, aversive state and cortical spreading depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta-opioid receptors as targets for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forebrain delta opioid receptors regulate the response of delta agonist in models of migraine and opioid-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Delta opioid receptor agonists are effective for multiple types of headache disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. migrainedisorders.org [migrainedisorders.org]
- 10. neurologytoday.aan.com [neurologytoday.aan.com]
- 11. Delta opioid receptor regulation of CGRP dynamics in the trigeminal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delta opioid receptor regulation of calcitonin gene–related peptide dynamics in the trigeminal complex [ouci.dntb.gov.ua]
- 13. Delta opioid receptor agonists are effective for multiple types of headache disorders - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SNC80 and its Interaction with Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SNC80, a racemic mixture of the potent δ-opioid receptor agonist SNC80, has been a cornerstone in opioid research for its high selectivity towards the δ-opioid receptor. However, emerging evidence reveals a more complex pharmacological profile, including significant interactions with the µ-opioid receptor, particularly in the context of receptor heteromerization. This technical guide provides an in-depth analysis of this compound's binding and functional characteristics at both δ- and µ-opioid receptors. It consolidates quantitative data from multiple studies, details key experimental protocols for assessing these interactions, and visualizes the complex signaling pathways involved. This document aims to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development, facilitating a deeper understanding of this compound's mechanism of action and its potential therapeutic implications.
Introduction
This compound is a non-peptide, systemically active compound that has been instrumental in elucidating the physiological and pathological roles of the δ-opioid receptor (DOR)[1][2]. While its high affinity and selectivity for the DOR are well-established, recent studies have highlighted its ability to interact with µ-opioid receptors (MOR), often through the formation of µ-δ heteromers[3][4]. This interaction is of significant interest as it may underlie some of the compound's unique pharmacological effects and presents new avenues for the development of opioid-based therapeutics with improved side-effect profiles. Understanding the nuances of this compound's engagement with both receptor types is crucial for the accurate interpretation of experimental data and for the rational design of novel analgesics.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of SNC80 (the active enantiomer in the racemic mixture) at δ- and µ-opioid receptors across various studies and experimental conditions.
Table 1: Binding Affinity (Ki) of SNC80 for δ- and µ-Opioid Receptors
| Receptor Target | Ligand | Ki (nM) | Assay Conditions | Reference |
| δ-Opioid Receptor | SNC80 | 1.78 | Mouse whole-brain assays, competition against [3H]naltrindole | [1] |
| δ-Opioid Receptor | SNC80 | ~7.2 | Rat brain homogenates, [3H]-DPDPE binding | [5] |
| µ-Opioid Receptor | SNC80 | 5457 | Guinea pig isolated ileum, functional assay | [2] |
| µ-Opioid Receptor | SNC80 | >1000 | Competition against [3H]DAMGO in mouse whole-brain assays | [2] |
Table 2: Functional Activity (EC50/IC50) of SNC80 at δ- and µ-Opioid Receptors
| Receptor/Assay | Ligand | EC50/IC50 (nM) | Assay Type | Cell/Tissue System | Reference |
| δ-Opioid Receptor | SNC80 | 2.73 | Inhibition of electrically induced contractions | Mouse vas deferens | [2] |
| δ-Opioid Receptor | SNC80 | 6.3 | Inhibition of forskolin-stimulated adenylyl cyclase | CHO cells expressing human DOR | [6] |
| δ-Opioid Receptor | SNC80 | 32 | [35S]GTPγS binding | Human neuroblastoma SH-SY5Y cells | [7][8] |
| µ-δ Heteromer | SNC80 | 52.8 | Internal calcium release assay | HEK293 cells co-expressing µ- and δ-opioid receptors | [3] |
| µ-Opioid Receptor | SNC80 | No significant effect up to 10 µM | [35S]GTPγS binding | C6 glioma cells expressing µ-opioid receptors | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with opioid receptors.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for µ- and δ-opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue.
-
Radioligand: [³H]-DAMGO (for MOR), [³H]-Naltrindole or [³H]-DPDPE (for DOR).
-
Unlabeled ligand: this compound, Naloxone (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g) and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100-150 µL of membrane preparation (typically 10-50 µg of protein).
-
For total binding wells, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding wells, add 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via µ- and δ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10-30 µM).
-
Increasing concentrations of this compound.
-
Cell membranes.
-
For non-specific binding, add an excess of unlabeled GTPγS (e.g., 10 µM).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Detection: Measure the radioactivity as described previously.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the stimulated binding (as a percentage of basal or maximal response of a full agonist) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the ability of this compound to inhibit adenylyl cyclase via µ- and δ-opioid receptors.
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Assay Protocol:
-
Replace the culture medium with serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to stimulate cAMP production and incubate for a defined time (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
-
Detection: Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the forskolin-only control (representing 100% cAMP production) and a maximal agonist control (representing maximal inhibition). Plot the percentage of inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of µ- and δ-opioid receptors and a typical experimental workflow.
Caption: Signaling pathway of the µ-opioid receptor.
Caption: Signaling pathway of the δ-opioid receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Logical relationship of this compound's receptor interactions.
Conclusion
This compound remains a valuable pharmacological tool for investigating the δ-opioid system. However, a comprehensive understanding of its effects necessitates consideration of its interactions with the µ-opioid receptor, particularly through µ-δ heteromers. The data and protocols presented in this guide are intended to equip researchers with the necessary information to design and interpret experiments aimed at dissecting the complex pharmacology of this compound. Further research into the signaling and physiological consequences of this compound's action at µ-δ heteromers will be critical for advancing our understanding of opioid receptor function and for the development of next-generation analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human delta opioid receptor: functional studies on stably transfected Chinese hamster ovary cells after acute and chronic treatment with the selective nonpeptidic agonist SNC-80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
(Rac)-SNC80 and the formation of receptor heteromers
An In-depth Technical Guide on (Rac)-SNC80 and the Formation of Receptor Heteromers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-peptide compound historically characterized as a potent and selective agonist for the delta-opioid receptor (DOR).[1] For nearly two decades, it has served as a prototypical tool for investigating DOR-mediated physiological effects, including antinociception, antidepressant-like effects, and antihyperalgesia.[1][2] However, accumulating evidence has challenged the traditional view that SNC80's actions are mediated solely through DOR homomers. A more complex picture has emerged, suggesting that SNC80 selectively activates heteromeric complexes of opioid receptors, particularly mu-delta (μ–δ) and delta-kappa (δ-κ) opioid receptor heteromers.[2][3][4]
G-protein coupled receptor (GPCR) heteromerization, the formation of complexes between at least two different receptor protomers, introduces an additional layer of functional diversity and regulatory complexity to signal transduction.[5] These heteromeric complexes can exhibit unique pharmacological and signaling properties that are distinct from their constituent monomeric or homomeric receptors. This guide provides a comprehensive overview of the current understanding of SNC80's interaction with receptor heteromers, presenting key quantitative data, detailed experimental protocols used to elucidate these interactions, and visualizations of the associated signaling pathways. The data strongly suggest that heteromeric μ–δ receptors should be considered a primary target when SNC80 is used as a pharmacological tool in vivo.[2][3][4]
Quantitative Data on SNC80 Activity
The pharmacological profile of SNC80 is defined by its binding affinity and functional potency at various opioid receptors and their heteromeric complexes. The data reveal a nuanced activity profile that supports its role as a heteromer-selective agonist.
Table 1: Binding Affinity and Functional Potency of SNC80
This table summarizes the in vitro binding characteristics (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of SNC80. While it shows high affinity for the DOR, its functional potency is significantly enhanced in the presence of the mu-opioid receptor (MOR).
| Parameter | Receptor/System | Value | Species/Cell Line | Assay Type | Reference |
| Ki | δ-Opioid Receptor | 1.78 nM | Mouse Whole Brain | Radioligand Binding | [1] |
| Ki | δ-Opioid Receptor | 0.625 nM (SNC162) | Cloned Human | Radioligand Binding | [6][7] |
| Ki | μ-Opioid Receptor | 3970 nM | Rat Brain Membranes | Radioligand Binding ([³H]DAMGO) | [8] |
| Ki | μ-Opioid Receptor | >5500 nM (SNC162) | Cloned Human | Radioligand Binding | [6][7] |
| IC50 | δ-Opioid Receptor | 2.73 nM | Mouse Vas Deferens | Muscle Contraction | [1][9] |
| IC50 | μ-Opioid Receptor | 5457 nM | Guinea Pig Ileum | Muscle Contraction | [9] |
| EC50 | μ–δ Heteromer | 52.8 ± 27.8 nM | HEK293 Cells | [Ca²⁺]i Assay | [2] |
| EC50 | δ-Opioid Receptor | > 5,280 nM (>100-fold less potent) | HEK293 Cells | [Ca²⁺]i Assay | [2] |
| EC50 | δ-Opioid Receptor | 9.2 nM | Cloned Human | Adenylyl Cyclase Inhibition | [6][7] |
| EC50 | Plasma Membrane DOR | 22.7 nM (Nb39 recruitment) | - | TIR-FM | [10] |
| EC50 | Plasma Membrane DOR | 2.284 nM (miniGsi recruitment) | - | TIR-FM | [10] |
Note: SNC162 is a derivative of SNC80 lacking the 3-methoxy group, showing exceptionally high selectivity for the delta receptor.[6][7]
Table 2: In Vivo Antinociceptive Efficacy of SNC80
In vivo studies using knockout mice have been crucial in demonstrating the necessity of both μ- and δ-opioid receptors for the maximal antinociceptive effects of SNC80.[2][11]
| Mouse Strain | Agonist | ED50 (nmol) | 95% Confidence Interval | Fold Shift vs. WT | Reference |
| Wild Type (C57/129) | SNC80 | 49 | 43–56 | N/A | [2] |
| μ-KO | SNC80 | 131 | 111–153 | 2.7-fold increase | [2] |
| Wild Type (C57BL/6) | SNC80 | 53.6 | 47.0–61.1 | N/A | [2] |
| δ-KO | SNC80 | 327 | 216–494 | 6.1-fold increase | [2] |
KO: Knockout; WT: Wild Type. ED50 values represent the dose required to produce 50% of the maximum possible effect in the tail-flick antinociception assay following intrathecal administration.
SNC80 and μ-δ (MOR-DOR) Opioid Receptor Heteromers
A significant body of evidence indicates that SNC80 selectively activates μ–δ heteromers.[2][3][4] This interaction is not a simple additive effect but a distinct pharmacological event where the heteromer acts as a unique signaling unit.
Key Findings:
-
Enhanced Efficacy: In vitro assays show that SNC80 produces a substantially more robust response in cells co-expressing μ- and δ-opioid receptors compared to cells expressing only one of the receptors.[2][3][4][11]
-
Receptor Co-Internalization: SNC80 treatment induces the co-internalization of both μ- and δ-opioid receptors into the same subcellular compartments, which is consistent with the activation of a heteromeric complex.[2] However, some studies in primary hippocampal cultures did not observe co-internalization with SNC80, suggesting that this effect may be cell-type or context-dependent.[12][13]
-
In Vivo Relevance: The antinociceptive activity of SNC80 is significantly reduced in both μ-opioid receptor knockout (μ-KO) and δ-opioid receptor knockout (δ-KO) mice.[2][11] This demonstrates that both receptor protomers are necessary for the full analgesic effect of SNC80 in wild-type animals.[2]
-
Mechanism of Activation: It is proposed that SNC80 binds to the δ-protomer of the μ–δ heteromer, which then leads to the activation of the entire receptor complex.[2][11] This contrasts with μ-selective ligands that target the μ-protomer to activate the same heteromer, suggesting that the signaling output depends on which protomer is initially engaged by the agonist.[2]
Signaling Pathway of SNC80 at the MOR-DOR Heteromer
SNC80 binding to the DOR protomer of the MOR-DOR heteromer initiates a conformational change that activates associated G-proteins. In experimental systems using a chimeric G-protein (Δ6-Gqi4-myr), this activation is redirected to the Gq pathway, leading to a measurable release of intracellular calcium.[2][11]
Caption: SNC80 activates the MOR-DOR heteromer via the DOR protomer.
SNC80 and δ-κ (DOR-KOR) Opioid Receptor Heteromers
The interaction between SNC80 and DOR-KOR heteromers is characterized by allosteric modulation, where ligands binding to one protomer influence the function of the other.[5]
Key Findings:
-
Allosteric Regulation: Selective KOR antagonists can differentially alter the potency and efficacy of DOR agonists, including SNC80.[5] For instance, the KOR antagonist nor-binaltorphimine (nor-BNI) was found to decrease both the potency and efficacy of SNC80 in primary cultures of adult rat peripheral sensory neurons.[5]
-
Functional Evidence: The existence of functional DOR-KOR heteromers in peripheral sensory neurons is supported by several lines of evidence, including the co-immunoprecipitation of DOR with KOR and the activity of putative DOR-KOR heteromer-selective agonists.[5]
-
Ligand-Dependent Modulation: The allosteric effects within the DOR-KOR heteromer are ligand-dependent.[14] This means that the effect of a KOR antagonist on DOR agonist activity can vary depending on the specific DOR agonist used. This highlights the conformational complexity of the heteromeric receptor complex.[5]
Allosteric Modulation within the DOR-KOR Heteromer
The binding of a KOR antagonist like nor-BNI to the KOR protomer induces a conformational change in the DOR-KOR heteromer. This change allosterically modulates the DOR protomer, reducing the ability of SNC80 to bind effectively and/or elicit a full signaling response, thereby decreasing its potency and efficacy.
Caption: Allosteric modulation of SNC80 activity at the DOR-KOR heteromer.
Experimental Protocols
The following section details the methodologies for key experiments used to investigate the role of SNC80 in receptor heteromer formation and function.
Co-Immunoprecipitation (Co-IP) to Detect Receptor Heteromers
Co-IP is used to demonstrate the physical association between two or more proteins, such as DOR and KOR, in their native cellular environment.[5][15]
Methodology:
-
Cell Lysis: Harvest cells (e.g., primary sensory neuronal cultures) and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the target receptors (e.g., anti-KOR antibody) overnight at 4°C. This antibody will bind to its target protein and any associated proteins.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the other receptor of interest (e.g., anti-DOR antibody) to confirm its presence in the immunoprecipitated complex.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique to monitor protein-protein interactions, including receptor dimerization, in living cells.[16][17] It relies on the non-radiative transfer of energy between a bioluminescent donor (like Renilla luciferase, Rluc) and a fluorescent acceptor (like Yellow Fluorescent Protein, YFP).[18]
Methodology:
-
Construct Preparation: Create fusion proteins of the receptors of interest with the BRET donor and acceptor. For example, DOR-Rluc and MOR-YFP.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with the plasmids encoding the fusion proteins.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
BRET Assay:
-
Wash and resuspend the cells in a suitable buffer.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the light emission at two wavelengths simultaneously using a luminometer: one for the luciferase donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increased BRET ratio in cells co-expressing both fusion proteins compared to control conditions (e.g., expressing only one fusion protein with a free acceptor/donor) indicates that the receptors are in close proximity (<10 nm), suggesting dimerization.
Caption: Workflow for Bioluminescence Resonance Energy Transfer (BRET).
Chimeric G-protein Mediated Calcium Fluorescence Assay
This assay is used to measure the functional activation of GPCRs, particularly those that do not naturally couple to the Gq pathway.[2] By introducing a chimeric G-protein, the receptor's activation is redirected to a calcium signaling pathway, which can be easily measured.
Methodology:
-
Cell Line Preparation: Use cells (e.g., HEK293) stably expressing the opioid receptors of interest (singly or co-expressed).
-
Transient Transfection: Transiently transfect the cells with a plasmid encoding a chimeric G-protein, such as Δ6-Gqi4-myr. This protein redirects the signal from Gi/o-coupled receptors to the Gq pathway, which activates Phospholipase C (PLC).
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Execution:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add SNC80 at various concentrations.
-
Measure the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.
-
-
Data Analysis: Plot the peak change in relative fluorescence units (ΔRFU) against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for Chimeric G-protein Calcium Fluorescence Assay.
Conclusion and Implications for Drug Development
The evidence strongly indicates that this compound, a compound long considered a selective DOR agonist, exerts its maximal effects through the selective activation of opioid receptor heteromers, particularly the μ–δ heteromer.[2][3][11] Its pharmacology is not simply a function of its interaction with DOR homomers but is deeply influenced by the presence of other opioid receptor protomers, which create novel signaling units with distinct properties. The allosteric modulation observed within DOR-KOR heteromers further underscores the complexity of SNC80's interactions in native systems.[5]
For researchers and drug development professionals, these findings have profound implications:
-
Re-evaluation of Existing Data: The historical data generated using SNC80 as a "selective" DOR tool may need to be reinterpreted in the context of receptor heteromers.
-
Novel Therapeutic Targets: Opioid receptor heteromers represent a distinct class of drug targets. Ligands that selectively target these complexes could offer novel therapeutic profiles, potentially separating desired analgesic effects from adverse side effects like physical dependence.[2]
-
Future Drug Design: The development of future opioid-based therapeutics should consider the potential for interaction with heteromeric complexes. Designing ligands with specific activity profiles at heteromers could lead to more effective and safer medications for pain and other disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allosteric Interactions between δ and κ Opioid Receptors in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNC80 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational specificity of opioid receptors is determined by subcellular location irrespective of agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Heteromerization of Endogenous Mu and Delta Opioid Receptors Induces Ligand-Selective Co-Targeting to Lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosterism within δ Opioid–κ Opioid Receptor Heteromers in Peripheral Sensory Neurons: Regulation of κ Opioid Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Monitoring Opioid Receptor Interaction in Living Cells by Bioluminescence Resonance Energy Transfer (BRET) | Springer Nature Experiments [experiments.springernature.com]
- 17. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SNC80: A Comprehensive Technical Guide on its Historical Development, Discovery, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the historical development, discovery, and core pharmacology of (Rac)-SNC80, a pivotal non-peptide delta-opioid receptor agonist. Initially lauded for its high selectivity for the delta-opioid receptor, the understanding of SNC80's mechanism of action has evolved, with recent evidence highlighting its role as a selective activator of µ-δ opioid receptor heteromers. This document details its synthesis, pharmacological profile, and the key experimental methodologies used in its characterization. Furthermore, it elucidates the downstream signaling pathways activated by SNC80 and presents quantitative data in a structured format for comparative analysis. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Historical Development and Discovery
This compound, chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, was first synthesized and characterized in 1994.[1] This discovery marked a significant advancement in opioid research, as SNC80 was one of the first non-peptide small molecules to exhibit high selectivity for the delta-opioid receptor.[1] Its development provided a valuable pharmacological tool to explore the physiological and pathological roles of the delta-opioid system, distinct from the well-studied mu- and kappa-opioid receptors.
Early studies established SNC80 as a potent agonist with a high affinity for the delta-opioid receptor, demonstrating analgesic, antidepressant, and anxiolytic effects in preclinical models.[1] However, its therapeutic potential has been limited by a pro-convulsant effect observed at higher doses.[2]
A paradigm shift in the understanding of SNC80's pharmacology emerged with the discovery of opioid receptor heteromers. Subsequent research has provided compelling evidence that SNC80's in vivo effects may be mediated, at least in part, through the selective activation of µ-δ opioid receptor heteromers, rather than solely through delta-opioid receptor homomers as initially believed.[3][4]
Pharmacological Profile
This compound is a selective agonist for the delta-opioid receptor, though its interaction with µ-δ heteromers is now a key aspect of its pharmacological profile.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound from various studies.
| Parameter | Receptor/Assay | Value | Species | Reference |
| Binding Affinity (Ki) | δ-Opioid Receptor | 0.18 nM | - | [5] |
| δ-Opioid Receptor | 1.78 nM | - | ||
| Functional Potency (IC50) | δ-Opioid Receptor | 2.73 nM | - | |
| Functional Potency (EC50) | µ/δ Receptor Heteromers | 52.8 nM | Human | [4][5] |
| δ-Opioid Receptor (cAMP) | 5 nM | - | [5] | |
| δ-Opioid Receptor ([35S]GTPγS) | 32 nM | Human | ||
| In Vivo Efficacy (ED50) | Antinociception (WT Mice) | 49 nmol (i.t.) | Mouse | [4] |
| Antinociception (µ-KO Mice) | 131 nmol (i.t.) | Mouse | [4] | |
| Antinociception (δ-KO Mice) | 327 nmol (i.t.) | Mouse | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key in vitro assays used for its pharmacological characterization.
Synthesis of this compound
The synthesis of this compound and its analogues generally involves the coupling of a substituted benzhydrylamine with a suitable piperazine (B1678402) derivative. While the original 1994 paper provides the foundational methodology, subsequent publications have detailed the synthesis of various analogues. A general synthetic approach is outlined below.
Experimental Workflow: Synthesis of this compound Analogues
Caption: General synthetic workflow for this compound analogues.
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[3H]-naltrindole (radioligand)
-
This compound (test compound)
-
Naloxone (B1662785) (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]-naltrindole, and either this compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value using appropriate software.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation upon receptor agonism.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[35S]GTPγS
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
Procedure:
-
Pre-incubate cell membranes with GDP.
-
Add serial dilutions of this compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by filtration.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Materials:
-
Cells expressing the delta-opioid receptor
-
This compound
-
cAMP detection kit (e.g., HTRF)
Procedure:
-
Plate cells in a suitable microplate.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF).
-
Calculate the inhibition of forskolin-stimulated cAMP production to determine the IC50 of this compound.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor.
Materials:
-
Cells co-expressing the delta-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® assay)
-
This compound
-
Assay-specific detection reagents
Procedure:
-
Plate the engineered cells in a microplate.
-
Add serial dilutions of this compound.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Determine the EC50 for β-arrestin recruitment.
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), its primary signaling is through the heterotrimeric G-protein, Gi/o.
Signaling Pathway of this compound at the Delta-Opioid Receptor
Caption: Simplified signaling pathway of this compound at the delta-opioid receptor.
Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Gαi/o Subunit: The primary role of the Gαi/o subunit is to inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Gβγ Subunit: The Gβγ dimer can modulate the activity of various effector proteins, including ion channels and other signaling enzymes.
-
MAPK/ERK Pathway: Activation of the delta-opioid receptor by SNC80 has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in the regulation of gene expression and cell proliferation.
-
β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the intracellular domains of the delta-opioid receptor. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.
Conclusion
This compound remains a cornerstone in the study of the delta-opioid system. Its journey from a selective delta-opioid agonist to a probe for understanding µ-δ heteromer function exemplifies the dynamic nature of pharmacological research. This technical guide provides a comprehensive resource for professionals in the field, summarizing its historical context, pharmacological data, experimental methodologies, and signaling pathways. A thorough understanding of this compound's multifaceted pharmacology is essential for the continued exploration of the delta-opioid system and the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel analogues of the delta opioid ligand SNC-80 using REM resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-SNC80 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-SNC80 is a potent and selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor).[1] It is the racemic form of SNC80 and is widely utilized in preclinical research to investigate the physiological roles of delta-opioid receptors and to explore their therapeutic potential, particularly in analgesia, neuropsychiatric disorders, and oncology.[1][2][3] These application notes provide detailed experimental protocols for the in vivo use of this compound, compiled from various scientific studies.
Mechanism of Action
This compound primarily acts as a selective agonist at the delta-opioid receptor.[1] However, emerging evidence suggests a more complex mechanism involving the selective activation of heteromeric μ-δ opioid receptors.[4][5] This interaction is crucial for producing maximal antinociceptive effects.[5] The binding affinity (Ki) of SNC80 for the delta-opioid receptor is 1.78 nM, with an IC50 of 2.73 nM.[1] Its selectivity for the delta-opioid receptor is significantly higher than for mu- and kappa-opioid receptors.[6]
Signaling Pathway of SNC80 at the μ-δ Opioid Receptor Heteromer
Caption: SNC80 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor | Value | Species | Reference |
| Ki | δ-opioid | 1.78 nM | Mouse | [1] |
| IC50 | δ-opioid | 2.73 nM | Mouse | [1][6] |
| IC50 | μ-opioid | 5457 nM | Guinea Pig | [6] |
Table 2: In Vivo Antinociceptive Efficacy (A50 Values)
| Administration Route | Test | A50 (nmol or mg/kg) | 95% Confidence Interval | Species | Reference |
| Intracerebroventricular (i.c.v.) | Tail-flick | 104.9 nmol | 63.7-172.7 nmol | Mouse | [6] |
| Intracerebroventricular (i.c.v.) | Hot-plate | 91.9 nmol | 60.3-140.0 nmol | Mouse | [6] |
| Intrathecal (i.th.) | Tail-flick | 69 nmol | 51.8-92.1 nmol | Mouse | [6] |
| Intraperitoneal (i.p.) | Tail-flick | 57 mg/kg | 44.5-73.1 mg/kg | Mouse | [6] |
Table 3: Effective Doses in Various In Vivo Models
| Application | Dose Range | Administration Route | Species | Effect | Reference |
| Antinociception | 3.2 - 10 mg/kg | Subcutaneous (s.c.) | Mouse | Analgesia in inflammatory pain | [7] |
| Dopamine (B1211576) Efflux Modulation | 1 - 32 mg/kg | Subcutaneous (s.c.) | Rat | Enhanced amphetamine-mediated dopamine efflux | [8] |
| Seizure Modulation | 30 - 60 mg/kg | Systemic | Rat | Dose-dependent anticonvulsant and pro-convulsant effects | [9] |
| Anti-tumor | 2 - 4 mg/kg | Intratumor | Mouse | Reduced tumor weight and mortality | [3] |
| Gastrointestinal Propulsion | 1 - 30 mg/kg | Intraperitoneal (i.p.) | Mouse | Inhibition of gastrointestinal transit | [10] |
Experimental Protocols
Assessment of Antinociceptive Effects (Mouse Warm-Water Tail-Flick Test)
This protocol is adapted from studies evaluating the analgesic properties of SNC80.[6]
Objective: To determine the antinociceptive efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 8% 1M HCl solution, sterile water, or 2% lactic acid with saline for dilution)[8][11]
-
Male ICR mice (or other suitable strain)
-
Water bath maintained at 52.2 °C[5]
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail in the warm water bath. Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intrathecal). For intrathecal administration, a cumulative dosing schedule may be necessary due to limited solubility.[5]
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the tail-flick test.
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The A50 value (the dose required to produce 50% of the maximum effect) can then be calculated from the dose-response curve.
Evaluation of Dopamine Efflux Modulation (In Vivo Treatment with Ex Vivo Measurement)
This protocol is based on a study investigating the interaction of SNC80 with the dopaminergic system.[8][12]
Objective: To assess the effect of in vivo this compound administration on amphetamine-induced dopamine efflux from striatal tissue.
Materials:
-
This compound
-
Amphetamine sulfate
-
Vehicle
-
Male Sprague-Dawley rats (250-350 g)[8]
-
Krebs-Ringer buffer (KRB)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle to the rats.[8]
-
Tissue Preparation: At a specific time point after injection (e.g., 1, 3, or 6 hours), euthanize the rats by decapitation.[8] Dissect the striatum from the brain on ice.
-
Synaptosome Preparation (Optional): Prepare P2 synaptosomal fractions from the striatal tissue.
-
Superfusion: Place the striatal tissue or synaptosomes in a superfusion chamber and perfuse with KRB.
-
Amphetamine Challenge: After a washout period, switch to a buffer containing amphetamine (e.g., 100 µM) for a short duration (e.g., 5 minutes).[8]
-
Fraction Collection: Collect the superfusate fractions throughout the experiment.
-
Dopamine Quantification: Measure the dopamine content in the collected fractions using HPLC-ED.
-
Data Analysis: Compare the amount of dopamine efflux in the fractions from this compound-treated and vehicle-treated animals.
Experimental Workflow for In Vivo Antinociception Studydot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNC-80 - Wikipedia [en.wikipedia.org]
- 3. Increased survival of tumor-bearing mice by the delta opioid SNC 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-SNC80 Dosage and Administration in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the selective delta-opioid receptor agonist, (Rac)-SNC80, in mice and rats. The information is compiled from various scientific studies to ensure accuracy and relevance for preclinical research.
Data Presentation: Quantitative Summary
The following tables summarize the effective doses and administration routes of this compound in various experimental paradigms in both mice and rats.
Table 1: this compound Dosage and Administration in Mice
| Experimental Model | Strain | Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |
| Antinociception (Tail Flick) | Wild-type (C57/129 & C57BL/6) | Intrathecal (i.t.) | Cumulative doses up to 300 nmol (ED50 = 49-53.6 nmol) | Not Specified | Antinociceptive effects | [1][2] |
| Gastrointestinal Propulsion | Not Specified | Intraperitoneal (i.p.) | 1, 10, 30 mg/kg | Not Specified | Decreased gastrointestinal propulsion | [3] |
| Colonic Propulsion | Not Specified | Intraperitoneal (i.p.) | 1, 5, 10 mg/kg | Not Specified | Inhibition of colonic propulsion | [3] |
| Antinociception (Warm-Water Tail-Flick) | ICR | Intracerebroventricular (i.c.v.) | A50 = 104.9 nmol | Not Specified | Antinociception | [4] |
| Antinociception (Warm-Water Tail-Flick) | ICR | Intrathecal (i.t.) | A50 = 69 nmol | Not Specified | Antinociception | [4] |
| Antinociception (Warm-Water Tail-Flick) | ICR | Intraperitoneal (i.p.) | A50 = 57 mg/kg | Not Specified | Antinociception | [4] |
| Antinociception (Hot-Plate) | ICR | Intracerebroventricular (i.c.v.) | A50 = 91.9 nmol | Not Specified | Antinociception | [4] |
| Locomotor Activity | Not Specified | Subcutaneous (s.c.) | 0.1 - 32 mg/kg | Sterile Saline | Increased crosses at 1-10 mg/kg, decreased movement at 32 mg/kg | [5] |
| Tumor Growth Inhibition | Balb/c | Intratumor | 2, 4 mg/kg | Not Specified | Reduced tumor weight and mortality | [6] |
Table 2: this compound Dosage and Administration in Rats
| Experimental Model | Strain | Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |
| Pain-Related Depression of ICSS | Not Specified | Intraperitoneal (i.p.) | 1.0, 3.2, 10 mg/kg | Not Specified | Partial blockade of acid-induced decreases in intracranial self-stimulation | [7] |
| Acid-Stimulated Stretching | Not Specified | Intraperitoneal (i.p.) | 1.0 - 10 mg/kg | Not Specified | Dose-dependent decrease in stretching | [7] |
| Tactile Allodynia (Carrageenan-induced) | Not Specified | Intrathecal (i.t.) | 100, 200 µg | Not Specified | Attenuation of tactile allodynia | [8] |
| Nociception (Formalin Test) | Not Specified | Intrathecal (i.t.) | 100, 200 µg | Not Specified | Reduction in phase 1 and phase 2 flinching | [8] |
| Dopamine (B1211576) Efflux (in vivo pretreatment) | Sprague Dawley | Subcutaneous (s.c.) | 10 mg/kg | 8% 1M HCl solution | Enhanced amphetamine-mediated dopamine efflux | [9] |
| Antihyperalgesia (CFA-induced) | Sprague-Dawley | Intracerebroventricular (i.c.v.) | Doses up to Emax | Not Specified | Reversal of thermal hyperalgesia | [10][11] |
| Antinociception (Tail Flick) | Sprague-Dawley | Intracerebroventricular (i.c.v.) | Doses up to Emax (60% of MPE) | Not Specified | Sub-maximal increase in response latencies | [11] |
| Drug Discrimination | Not Specified | Not Specified | 5.6 mg/kg | Not Specified | Acquisition of discrimination | [12] |
| Antidepressant-like Effects | Not Specified | Intracerebroventricular (i.c.v.) | Dose-dependent | Not Specified | Antidepressant-like effects in forced swim test | [13] |
| Seizure Modulation (Pilocarpine-induced) | Sprague-Dawley | Not Specified | 30, 60 mg/kg | Not Specified | Increased latency to first seizure | [14] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound based on methodologies cited in the literature. Note: Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Vehicle (select based on administration route and experimental design, e.g., sterile saline, 8% 1M HCl, 10% DMSO in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (if necessary)
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
For Saline: Add the required volume of sterile saline to the tube. Vortex thoroughly. If solubility is an issue, gentle warming or sonication may be employed.
-
For Acidic Solution: As described for enhancing dopamine efflux studies, dissolve SNC80 in an 8% 1M HCl solution.[9] Ensure the final pH is suitable for administration.
-
For DMSO/Saline: First, dissolve the SNC80 powder in a small volume of DMSO (e.g., 10% of the final volume). Once fully dissolved, add the remaining volume of sterile saline. Vortex to ensure a homogenous solution.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility, especially for parenteral routes of administration.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a specified temperature.
Protocol 2: Administration of this compound
A. Intraperitoneal (i.p.) Injection
-
Animal: Mouse or Rat
-
Procedure:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the prepared SNC80 solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
B. Subcutaneous (s.c.) Injection
-
Animal: Mouse or Rat
-
Procedure:
-
Gently lift a fold of skin on the back of the animal, typically between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to check for blood.
-
Inject the SNC80 solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its cage and monitor.
-
C. Intrathecal (i.t.) Injection (Requires Surgical Preparation)
-
Animal: Mouse or Rat
-
Procedure: This is a surgical procedure that should only be performed by trained personnel under anesthesia and aseptic conditions.
-
Anesthetize the animal according to an approved protocol.
-
For chronic administration, a catheter is typically implanted into the intrathecal space.
-
For acute injection, a direct lumbar puncture can be performed.
-
Inject the prepared SNC80 solution slowly into the intrathecal space in a small volume (e.g., 5 µL for mice).
-
Allow the animal to recover from anesthesia in a warm, clean environment.
-
Monitor for any neurological deficits or signs of distress.
-
D. Intracerebroventricular (i.c.v.) Injection (Requires Surgical Preparation)
-
Animal: Mouse or Rat
-
Procedure: This is a stereotaxic surgical procedure requiring anesthesia and aseptic techniques.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into a lateral ventricle using predetermined stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
For administration, insert an injector cannula through the guide cannula.
-
Infuse the SNC80 solution slowly into the ventricle.
-
Monitor the animal closely during and after the procedure.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Administration and Behavioral Testing
Caption: General experimental workflow for in vivo studies.
References
- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased survival of tumor-bearing mice by the delta opioid SNC 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delta opioid discrimination learning in the rat: assessment with the selective delta agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced antidepressant-like effects of a delta opioid receptor agonist, SNC80, in rats under inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-SNC80 Intraperitoneal vs. Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SNC80 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR). It is widely utilized in preclinical research to investigate the physiological and pathological roles of DORs, including their potential as therapeutic targets for pain, depression, and other neurological disorders. The choice of administration route, primarily intraperitoneal (IP) or subcutaneous (SC), is a critical experimental parameter that can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. These application notes provide a detailed comparison of IP and SC injection of this compound, summarizing available data and offering standardized protocols for its use in rodent models.
Data Presentation: Quantitative Comparison
While direct comparative pharmacokinetic studies for this compound via IP and SC routes are not extensively available in the literature, the following tables summarize typical dosage ranges and observed effects based on various preclinical studies. It is generally understood that IP administration leads to faster absorption and higher peak plasma concentrations (Cmax) with a shorter time to reach Cmax (Tmax) compared to SC injection, which provides a slower, more sustained release.
Table 1: Dosage and Administration Summary for this compound in Rodents
| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Animal Model | Reference |
| Typical Dosage Range | 1 - 56 mg/kg | 1 - 32 mg/kg | Rats, Mice | [1][2][3] |
| Vehicle | 2% lactic acid, diluted with 0.9% saline | 8% 1M HCl solution or 2% lactic acid, diluted with 0.9% saline | Rats | [2][4] |
| Reported Effects | Antinociception, decreased gastrointestinal propulsion, dose-dependent convulsions | Antidepressant-like effects, enhancement of amphetamine-mediated dopamine (B1211576) efflux, irritation at injection site at higher doses | Rats, Mice | [1][3][4][5] |
Table 2: Reported Pharmacological Effects of this compound by Administration Route
| Effect | Intraperitoneal (IP) Administration Details | Subcutaneous (SC) Administration Details | Reference |
| Antinociception | Dose- and time-related antinociception in the mouse warm-water tail-flick test. | Not explicitly detailed for antinociception in the provided results. | [3] |
| Gastrointestinal Motility | Significantly decreased gastrointestinal propulsion in mice at doses of 1, 10, and 30 mg/kg. | Not explicitly detailed. | [3][5] |
| Convulsant Activity | Dose-dependent convulsant effects observed at doses of 10-56 mg/kg in rats. | Signs of irritation at the injection site at doses above 10 mg/kg in rats; convulsions informally observed at the highest doses. | [1][2] |
| Dopamine Efflux | Not explicitly detailed. | Pretreatment with 10 mg/kg and 32 mg/kg enhanced amphetamine-mediated dopamine efflux in rats. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
2% Lactic acid solution
-
0.9% Sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve the this compound powder in a 2% lactic acid solution to a final concentration of 50 mg/mL.[2]
-
Vortex the solution until the powder is completely dissolved.
-
For final injection, dilute the stock solution with 0.9% sterile saline to the desired final concentration.[2]
-
Ensure the final solution is at room temperature before injection.
Note on an alternative vehicle for SC injection: One study reported dissolving SNC80 in an 8% 1M HCl solution for subcutaneous administration.[4] Researchers should consider the potential for irritation with this vehicle.
Protocol 2: Intraperitoneal (IP) Injection in Mice or Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal restraint device (optional)
Procedure:
-
Restrain the animal securely. For a right-handed injection, hold the animal with your left hand, allowing the abdomen to be exposed.
-
Tilt the animal's head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum, bladder, or other internal organs.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid or blood is drawn, which would indicate improper needle placement (e.g., in a blood vessel or organ).
-
If aspiration is clear, inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Subcutaneous (SC) Injection in Mice or Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Appropriately sized sterile needle (e.g., 25-27 gauge)
-
Animal restraint device (optional)
Procedure:
-
Restrain the animal on a flat surface.
-
Gently lift the loose skin over the back of the neck or along the flank to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body. Be careful not to pass the needle through the other side of the skin.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
If aspiration is clear, inject the this compound solution. A small bubble will form under the skin.
-
Withdraw the needle and gently massage the injection site to aid dispersion of the solution.
-
Return the animal to its cage and monitor for any signs of irritation or necrosis at the injection site, especially at higher doses.[1]
Visualizations
Signaling Pathway of this compound
This compound, as a delta-opioid receptor agonist, primarily signals through G-protein coupled receptors of the Gi/Go family. This activation leads to a cascade of intracellular events, ultimately modulating neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of this compound via the delta-opioid receptor.
Experimental Workflow: Comparing IP and SC Administration
The following workflow outlines a logical experimental design for comparing the in vivo effects of this compound administered via intraperitoneal and subcutaneous routes.
Caption: Workflow for comparing IP vs. SC administration of this compound.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
(Rac)-SNC80 in the Forced Swim Test: Application Notes and Protocols for Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SNC80 is a selective, non-peptidic agonist for the delta-opioid receptor (DOR). It has been investigated for its potential antidepressant-like effects in various preclinical models of depression. The forced swim test (FST) is a widely used behavioral assay to screen potential antidepressant compounds. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Several studies have demonstrated that acute administration of this compound significantly reduces immobility time in the FST, suggesting its potential as a novel antidepressant.[1][2][3] This effect is mediated through the delta-opioid receptor, as it can be blocked by the selective DOR antagonist, naltrindole.[1]
One of the notable characteristics of SNC80 is its rapid onset of action in the FST compared to traditional antidepressants like desipramine (B1205290) and fluoxetine, which often require subchronic dosing to produce a significant effect.[1] However, a key limitation of SNC80 and other early delta-opioid agonists is their potential to induce convulsive effects at higher doses, which has hindered their clinical development.[2]
This document provides detailed application notes and protocols for the use of this compound in the forced swim test for depression models, based on findings from multiple preclinical studies.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on immobility time in the forced swim test in rodents.
| Animal Model | Compound | Administration Route | Dose | Pre-treatment Time | Change in Immobility Time | Reference |
| Rat (Sprague-Dawley) | This compound | Intraperitoneal (i.p.) | 10 mg/kg | 30 min | Significant decrease | [1] |
| Rat (Sprague-Dawley) | This compound | Intraperitoneal (i.p.) | 3.2 - 32 mg/kg | 30 min | Dose-dependent decrease | [1] |
| Rat | This compound | Intracerebroventricular (i.c.v.) | 3 - 30 nmol | 15 min | Dose-dependent decrease | [4] |
| Mouse | This compound | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 30 min | Significant decrease | [5] |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gi/Go alpha subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability.
Experimental Protocols
Forced Swim Test Protocol using this compound in Rats
This protocol is synthesized from established FST procedures and specific details from studies utilizing SNC80.
1. Materials and Apparatus
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Cylindrical swim tanks (approximately 40-50 cm high, 20 cm in diameter)
-
Water (maintained at 23-25°C)
-
Towels for drying
-
Video recording equipment (optional, for later scoring)
-
Stopwatch
2. Animal Subjects
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization to the housing facility before the experiment.
3. Experimental Procedure
The standard FST protocol for rats consists of two sessions: a pre-test session and a test session, separated by 24 hours.
-
Day 1: Pre-test Session (15 minutes)
-
Fill the swim tanks with water to a depth of approximately 30 cm, ensuring the rat cannot touch the bottom with its tail or hind limbs.
-
Gently place each rat into its individual swim tank.
-
Allow the rat to swim for 15 minutes.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
-
-
Day 2: Test Session (5 minutes)
-
Prepare solutions of this compound in the desired vehicle at the required concentrations.
-
Administer this compound or vehicle to the rats via the chosen route (e.g., intraperitoneally, i.p.) at a specified pre-treatment time before the test (commonly 30 minutes for i.p. administration).
-
At the end of the pre-treatment period, place the rats back into the swim tanks.
-
Record the behavior of each animal for 5 minutes. The primary measure is the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
After the 5-minute test session, remove the rats, dry them, and return them to their home cages.
-
4. Data Analysis
-
The duration of immobility during the 5-minute test session is scored by a trained observer, who should be blind to the treatment conditions.
-
Statistical analysis is typically performed using an analysis of variance (ANOVA) followed by post-hoc tests to compare the immobility times between the different treatment groups (vehicle vs. SNC80 doses).
-
A significant reduction in immobility time in the SNC80-treated groups compared to the vehicle group is interpreted as an antidepressant-like effect.
Experimental Workflow
The following diagram illustrates the workflow for a typical forced swim test experiment involving this compound.
Important Considerations
-
Animal Welfare: The forced swim test is a stressful procedure for the animals. It is crucial to adhere to all institutional and national guidelines for the ethical use of animals in research.
-
Confounding Factors: The locomotor activity of the compound should be assessed in a separate test (e.g., open field test) to ensure that the observed effects in the FST are not due to a general increase in motor activity.
-
Tolerance: Studies have shown that tolerance can develop to the effects of SNC80 with repeated administration.[1] This should be taken into account when designing subchronic studies.
-
Convulsive Effects: Researchers should be aware of the potential for SNC80 to induce seizures at higher doses and monitor the animals accordingly.
By following these detailed protocols and considering the key aspects of this compound's pharmacology, researchers can effectively utilize the forced swim test to investigate the antidepressant-like properties of this and other delta-opioid receptor agonists.
References
- 1. Nonpeptidic delta-opioid receptor agonists reduce immobility in the forced swim assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antidepressant-like effects of a delta opioid receptor agonist, SNC80, in rats under inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the δ opioid receptor agonist SNC80 on pain-related depression of intracranial self-stimulation (ICSS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-SNC80 in Intracranial Self-Stimulation (ICSS) Assays: A Detailed Guide for Researchers
Introduction: Intracranial self-stimulation (ICSS) is a widely utilized behavioral paradigm to investigate the neural mechanisms of reward and motivation. In this assay, animals learn to perform an operant response, such as pressing a lever, to receive electrical stimulation in specific brain regions associated with reward, most notably the medial forebrain bundle (MFB). The rate of responding serves as a direct measure of the rewarding value of the stimulation. This application note provides a comprehensive overview and detailed protocols for the use of (Rac)-SNC80, a selective delta-opioid receptor agonist, in ICSS assays. These protocols are intended for researchers, scientists, and drug development professionals investigating the effects of delta-opioid receptor modulation on brain reward function.
This compound has been examined in ICSS studies to understand its potential abuse liability and its role in modulating aversive states. Research indicates that SNC80 does not typically facilitate ICSS on its own, suggesting a low potential for abuse.[1][2] However, it has shown efficacy in attenuating the depression of ICSS induced by pain, highlighting its potential therapeutic value in treating the negative affective components of pain.[3][4]
Data Presentation: Quantitative Effects of this compound on ICSS
The following tables summarize the dose-dependent effects of this compound on intracranial self-stimulation behavior as reported in the scientific literature.
| Dose of this compound | Route of Administration | Effect on ICSS Frequency-Rate Curve | Interpretation | Convulsant Activity | Reference |
| 1.0 - 10 mg/kg | Subcutaneous (s.c.) | No significant alteration | Negligible abuse-related effects | Not typically observed at these doses | [2] |
| 10 - 56 mg/kg | Intraperitoneal (i.p.) | No significant alteration | Negligible abuse-related effects | Observed at higher doses (32 and 56 mg/kg) | [1] |
| 1.0 - 10 mg/kg | Intraperitoneal (i.p.) | Blocked pain-induced depression of ICSS | Potential for treating negative affective states | Not reported in this context | [3] |
Signaling Pathway of SNC80 at the Delta-Opioid Receptor
This compound exerts its effects by binding to and activating the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the activated DOR to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate various intracellular effectors. The primary downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Experimental Workflow for this compound ICSS Assay
The following diagram outlines the typical experimental workflow for an intracranial self-stimulation study involving the administration of this compound.
Detailed Experimental Protocols
Animal Subjects and Housing
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Weight: 250-350 g at the time of surgery.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum, except during experimental sessions.
Stereotaxic Surgery: Electrode Implantation
-
Anesthesia: Administer a suitable anesthetic cocktail (e.g., ketamine/xylazine) to achieve a surgical plane of anesthesia.
-
Stereotaxic Implantation: Secure the animal in a stereotaxic frame. A monopolar or bipolar electrode is implanted in the medial forebrain bundle (MFB).
-
Anchoring: Secure the electrode to the skull using dental acrylic and jeweler's screws.
-
Post-operative Care: Provide post-operative analgesia and allow the animals to recover for at least one week before behavioral training.
Intracranial Self-Stimulation (ICSS) Training
-
Apparatus: A standard operant conditioning chamber equipped with a lever and a system for delivering electrical brain stimulation.
-
Shaping: Initially, train the rats to press the lever to receive a train of electrical stimulation. This can be facilitated by the experimenter delivering a stimulation train when the rat is in proximity to the lever.
-
Stimulation Parameters:
-
Stimulation type: A train of square-wave pulses.
-
Pulse duration: 0.1-0.2 ms.
-
Frequency: Varied across a range (e.g., 20-160 Hz) to generate a frequency-rate curve.
-
Current: The current intensity is typically held constant for each animal and is determined individually to support a stable baseline of responding.
-
-
Training Schedule: Conduct daily training sessions until a stable baseline of responding is achieved.
Baseline ICSS Assessment
-
Frequency-Rate Curve Generation: Once stable responding is established, determine the baseline frequency-rate curve. This involves presenting a series of descending or ascending stimulation frequencies within a session. The rate of lever pressing at each frequency is recorded.
-
Data Collection: Collect baseline data for several days to ensure stability before drug administration.
This compound Administration and ICSS Testing
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Pre-treatment Time: The time between drug administration and the start of the ICSS session should be consistent (e.g., 15-30 minutes).
-
Testing: Following the pre-treatment period, place the animal in the operant chamber and record the ICSS frequency-rate curve as done during baseline assessment.
Data Analysis
-
Primary Dependent Variable: The primary measure is the rate of responding (lever presses per unit time) at each stimulation frequency.
-
Frequency-Rate Curve Analysis: Compare the post-drug frequency-rate curve to the baseline curve.
-
A leftward shift in the curve indicates an enhancement of the rewarding effect of the stimulation.
-
A rightward shift indicates a decrease in the rewarding effect.
-
-
Statistical Analysis: Use appropriate statistical methods, such as two-way analysis of variance (ANOVA) with repeated measures, to compare the effects of different doses of this compound on the frequency-rate curves. Post-hoc tests can be used to identify specific differences at each frequency.
References
- 1. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Reward system - Wikipedia [en.wikipedia.org]
- 5. Medial Forebrain Bundle Lesions Fail to Structurally and Functionally Disconnect the Ventral Tegmental Area from Many Ipsilateral Forebrain Nuclei: Implications for the Neural Substrate of Brain Stimulation Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Motor Cortical Gamma Oscillations and Sniffing Activity by Medial Forebrain Bundle Stimulation Precedes Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation effects of medial forebrain bundle micro-electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
(Rac)-SNC80 Protocol for GTPγS Binding Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SNC80 is a non-peptidic δ-opioid receptor agonist that has been instrumental in the study of opioid receptor pharmacology.[1] While traditionally considered a selective δ-opioid receptor agonist, recent evidence suggests that its in vivo analgesic effects may be mediated through the activation of μ-δ opioid receptor heteromers.[2][3][4][5] The guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([³⁵S]GTPγS) binding assay is a functional biochemical method used to measure the activation of G protein-coupled receptors (GPCRs) by agonists. This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation, providing a direct measure of G protein engagement. These application notes provide a comprehensive protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to characterize its potency and efficacy at the δ-opioid receptor and potentially at μ-δ heteromers.
Signaling Pathway of this compound
This compound primarily targets the δ-opioid receptor, a Gi/o-coupled GPCR. Upon binding, it induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer, initiating downstream signaling cascades, most notably the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The potency (EC₅₀) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding can vary depending on the biological system and experimental conditions. Below is a summary of reported values from various studies.
| Ligand | Parameter | Value | System | Reference |
| This compound | EC₅₀ | 32 nM | SH-SY5Y cell membranes | [6][7] |
| This compound | Emax | 57% of DAMGO | SH-SY5Y cell membranes | [6][7] |
| This compound | EC₅₀ | 18 nM | C₆(δ) cell membranes | [7] |
| This compound | EC₅₀ | 210 nM | CHO cell membranes expressing human δ-opioid receptor | [8] |
| This compound | EC₅₀ | 15.7 nM | HEK293 cells expressing human recombinant δ-opioid receptor | [8] |
| This compound | EC₅₀ | ~1.1 nM | Rat brain caudate putamen slices | [9] |
| This compound | Efficacy | Partial Agonist | Rat brain caudate putamen slices | [10] |
| This compound | EC₅₀ | 52.8 ± 27.8 nM | HEK293 cells expressing μ–δ heteromers (in a Ca²⁺ fluorescence assay correlated with GTPγS) | [2] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol outlines the filter-based [³⁵S]GTPγS binding assay. An alternative homogeneous method using Scintillation Proximity Assay (SPA) beads is also common.
Materials and Reagents
-
Membrane Preparation: Tissues or cells expressing the δ-opioid receptor (e.g., SH-SY5Y cells, rat brain tissue, or recombinant cell lines).
-
This compound
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Bovine Serum Albumin (BSA)
-
GF/B or GF/C filter mats
-
Scintillation fluid
-
96-well plates
-
Plate shaker
-
Filtration manifold
-
Scintillation counter
Experimental Workflow
Detailed Methodology
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., via Bradford or BCA assay), and store aliquots at -80°C.
-
-
Assay Procedure:
-
Thaw membrane aliquots on ice.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add the following components in order for a final volume of 200 µL:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
50 µL of the appropriate this compound dilution or vehicle (for basal binding).
-
50 µL of membrane suspension (typically 5-20 µg of protein per well).
-
A solution containing GDP (final concentration of 10-30 µM is common).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of each well through a GF/B or GF/C filter mat using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats completely under a heat lamp or in an oven.
-
-
Detection and Data Analysis:
-
Place the dried filters into scintillation vials or a filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.
-
Calculate the agonist-stimulated binding as a percentage increase over basal binding.
-
Plot the percent stimulation against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (potency) and Emax (maximal efficacy) values.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of agonists like this compound at GPCRs. By following this protocol, researchers can obtain valuable data on the potency and efficacy of this compound, contributing to a deeper understanding of its pharmacological profile at the δ-opioid receptor and its potential interactions with other opioid receptor subtypes. Careful optimization of assay conditions, such as membrane protein concentration, and incubation times, is recommended to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNC80 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Comparison of Peptidic and Nonpeptidic δ-Opioid Agonists on Guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding in Brain Slices from Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-SNC80 in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SNC80 is a non-peptidic small molecule that has been widely utilized as a selective agonist for the delta-opioid receptor (DOR). It serves as a critical pharmacological tool for investigating the physiological and pathological roles of DORs in the central nervous system. While traditionally considered a selective DOR agonist, recent evidence suggests that this compound may exhibit its most potent effects through the activation of μ-δ opioid receptor (MOR-DOR) heteromers.[1][2][3] These application notes provide detailed protocols for the use of this compound in cultured neuronal cells, covering key aspects from mechanism of action to experimental procedures.
Mechanism of Action
This compound primarily acts as an agonist at delta-opioid receptors. Upon binding, it initiates a cascade of intracellular signaling events. DORs are G-protein coupled receptors (GPCRs) that typically couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of G-protein βγ subunits can further modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]
Interestingly, studies have shown that the maximal efficacy of SNC80 is observed in cells co-expressing both μ- and δ-opioid receptors, suggesting that it selectively activates μ-δ heteromers.[1][2][3] This interaction can lead to distinct signaling pathways compared to the activation of DOR homomers alone. For instance, SNC80 has been shown to induce the cointernalization of both μ- and δ-opioid receptors.[1] In some neuronal populations, SNC80 can also influence neurotransmitter release, such as enhancing amphetamine-mediated dopamine (B1211576) efflux and increasing glutamate (B1630785) levels.[5][6][7]
It is also important to note that SNC80 has been observed to induce receptor endocytosis in vivo.[8][9] Chronic exposure can lead to receptor desensitization and tolerance.[9][10] Furthermore, at higher concentrations, SNC80 can exhibit pro-convulsant activity, which appears to be mediated by the inhibition of GABAergic forebrain neurons.[8]
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
The following table summarizes quantitative data for this compound from various in vitro experiments.
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | HEK293 cells expressing μ-δ heteromers | Intracellular Calcium Release | 52.8 ± 27.8 nM | [1] |
| EC50 for Amphetamine-Mediated Dopamine Efflux | Rat Striatal Slices (in the presence of SNC80) | Dopamine Efflux Assay | 66.8 ± 12.8 µM | [5] |
| Effective Concentration for Dopamine Efflux Enhancement | Rat Striatal Slices | Dopamine Efflux Assay | 10 µM - 100 µM | [5] |
| Effective Concentration for Glutamate Efflux | Rat Striatal Slices | Glutamate Efflux Assay | 10 µM | [6] |
| Concentration for Neuroprotection | Rat Spinal Cord Ischemia Model | Hind-limb motor function | 400 nmol (intrathecal) | [11] |
| Pro-convulsant Doses (in vivo) | Mice | EEG Recording | 13.5 and 32 mg/kg | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Intracellular Calcium Mobilization
This protocol is adapted from studies using HEK293 cells expressing opioid receptors and a chimeric G-protein to shift the signaling outcome to a measurable calcium release.[1]
Materials:
-
Cultured neuronal cells or HEK293 cells expressing the opioid receptor(s) of interest.
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin).[1]
-
This compound stock solution (dissolved in an appropriate solvent, e.g., 1 equivalent of tartaric acid in sterile water or 8% 1M HCl).[1][5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Calcium Imaging:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound solution and continue to record the fluorescence signal for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Figure 2: Workflow for Calcium Imaging Assay.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cultured neuronal cells expressing DORs.
-
Culture medium.
-
This compound stock solution.
-
Forskolin (B1673556) solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white, solid-bottom assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the cell plates.
-
Include a positive control (known DOR agonist) and a negative control (vehicle).
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be pre-determined to elicit a sub-maximal cAMP response.
-
Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to lyse the cells and detect the cAMP levels.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
Protocol 3: Neuronal Viability/Neuroprotection Assay
This protocol can be used to assess the potential neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Primary neuronal cultures or a neuronal cell line.
-
Culture medium.
-
This compound stock solution.
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide).
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH release assay kit).
-
96-well culture plates.
-
Plate reader.
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate and allow them to mature for the appropriate duration.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1-24 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the required time to induce cell death.
-
Viability Assessment:
-
Remove the treatment and toxin-containing medium.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
-
Figure 3: Neuroprotection Assay Workflow.
Concluding Remarks
This compound is a valuable tool for studying the delta-opioid system in cultured neuronal cells. When designing experiments, it is crucial to consider its dual action on DOR homomers and μ-δ heteromers, as this can influence the observed biological effects. The provided protocols offer a starting point for investigating the diverse actions of this compound, from intracellular signaling to its potential role in neuroprotection. Researchers should carefully optimize concentrations and incubation times for their specific neuronal cell type and experimental question.
References
- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activity between the delta-opioid agonist SNC80 and amphetamine occurs via a glutamatergic NMDA-receptor dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice [pubmed.ncbi.nlm.nih.gov]
- 8. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of the delta-opioid agonist SNC80 on hind-limb motor function and neuronal injury after spinal cord ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-SNC80 for Inducing Delta-Opioid Receptor Internalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SNC80 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) involved in pain modulation, mood regulation, and other physiological processes. A hallmark of SNC80 activity is its robust ability to induce the internalization of DOR. This process of receptor endocytosis is a critical mechanism for regulating the duration and intensity of receptor signaling and is implicated in the development of tolerance to opioid agonists.[1][2] Understanding the mechanisms and kinetics of SNC80-induced DOR internalization is crucial for the development of novel therapeutics targeting the delta-opioid system with improved efficacy and reduced side-effect profiles. These application notes provide detailed protocols for studying SNC80-induced DOR internalization in vitro and in vivo, summarize key quantitative data, and visualize the underlying cellular pathways.
Introduction
The delta-opioid receptor is a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists like morphine. Agonist-induced internalization of DOR is a complex cellular process initiated by receptor activation and phosphorylation, leading to the recruitment of β-arrestins and subsequent endocytosis via clathrin-coated pits.[3] The internalized receptors can then be targeted for degradation in lysosomes or recycled back to the plasma membrane, thereby modulating the cell's responsiveness to subsequent agonist exposure.
This compound is widely used as a pharmacological tool to study these processes due to its high efficacy in promoting DOR internalization.[1][2][4] In contrast, other DOR agonists, such as ARM390, exhibit significantly lower internalization efficacy while retaining analgesic properties, highlighting the potential to dissociate therapeutic effects from the mechanisms leading to tolerance.[1][2][4] This differential behavior makes SNC80 an invaluable compound for investigating the structural and functional determinants of DOR trafficking and its physiological consequences.
Data Presentation
Table 1: In Vitro Efficacy and Potency of SNC80 in Inducing DOR Internalization and Signaling
| Agonist | Cell Type | Assay | EC50 (nM) | Emax (% of Max Response) | Reference |
| SNC80 | HEK293 | DOR Internalization | 2.2 | ~90% | [5] |
| SNC80 | HEK293 | cAMP Inhibition | 0.8 | ~95% | [5] |
| DPDPE | HEK293 | DOR Internalization | 1.8 | ~85% | [5] |
| DPDPE | HEK293 | cAMP Inhibition | 1.2 | ~90% | [5] |
| Morphine | HEK293 | DOR Internalization | >1000 | ~20% | [5] |
| Morphine | HEK293 | cAMP Inhibition | 280 | ~50% | [5] |
| SNC80 | PC12 | Nb39 Recruitment (PM) | 22.7 | - | [3] |
| SNC80 | PC12 | miniGsi Recruitment (PM) | 2.284 | - | [3] |
Table 2: In Vivo Effects of SNC80 on DOR Internalization and Behavior
| Agonist | Animal Model | Administration Route & Dose | Observed Effect | Reference |
| SNC80 | DOR-eGFP Knock-in Mice | i.p., 10 mg/kg | Robust DOR internalization in CNS and DRG; acute analgesia followed by tolerance. | [1][4] |
| ARM390 | DOR-eGFP Knock-in Mice | i.p., 10 mg/kg | No significant DOR internalization; sustained analgesic response. | [1][4] |
| SNC80 | Rat | Intrathecal, 200 µg | Attenuation of tactile allodynia and formalin-induced flinching. | [6] |
| SNC80 | Wild-type Mice | Intrathecal | Antinociceptive activity reduced in µ- and δ-opioid receptor knockout mice. | [7] |
| SNC80 | Ctrl and Dlx-DOR Mice | i.p., 13.5 mg/kg | Induces dose-dependent seizures in control mice, absent in Dlx-DOR knockout mice. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SNC80-Induced DOR Internalization
Caption: SNC80-induced DOR internalization pathway.
Experimental Workflow for Immunofluorescence-Based DOR Internalization Assay
Caption: Workflow for DOR internalization immunofluorescence.
Experimental Protocols
Protocol 1: In Vitro DOR Internalization Assay using Immunofluorescence
This protocol describes a method to visualize and quantify this compound-induced internalization of DOR in cultured cells (e.g., HEK293) stably or transiently expressing an epitope-tagged DOR (e.g., HA-DOR or FLAG-DOR).
Materials:
-
HEK293 cells expressing epitope-tagged DOR
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated glass coverslips
-
This compound hydrochloride (10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum (NGS) in PBS
-
Primary antibody (e.g., mouse anti-FLAG or rabbit anti-HA)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HEK293-DOR cells onto poly-D-lysine coated glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Agonist Treatment:
-
Prepare a working solution of this compound in serum-free DMEM. A final concentration of 1-10 µM is typically effective.
-
Wash cells once with warm PBS.
-
Incubate cells with the SNC80 solution or vehicle (serum-free DMEM with DMSO) for 30 minutes at 37°C.
-
-
Fixation:
-
Remove the treatment solution and wash the cells three times with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope. Capture images of both surface and internalized receptors.
-
-
Quantification:
-
Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be expressed as an internalization index (intracellular fluorescence / total cell fluorescence).
-
Protocol 2: Western Blot Analysis of DOR Phosphorylation
This protocol is designed to detect the phosphorylation of DOR at specific sites (e.g., Ser363) following SNC80 treatment, which is an early step in the internalization process.[1]
Materials:
-
HEK293-DOR cells or primary neurons
-
This compound hydrochloride
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DOR (e.g., anti-pSer363) and anti-total-DOR
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Grow cells in 6-well plates to near confluency.
-
Treat cells with SNC80 (e.g., 10 µM) for a short duration (e.g., 5-15 minutes) at 37°C.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-DOR primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total-DOR antibody to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound is an indispensable pharmacological tool for elucidating the mechanisms of delta-opioid receptor internalization and its functional consequences. The protocols and data provided herein offer a comprehensive guide for researchers to investigate DOR trafficking and signaling. By understanding how compounds like SNC80 modulate DOR function at the cellular level, the scientific community can better design and develop next-generation therapeutics with optimized efficacy and safety profiles for the treatment of pain and other neurological disorders.
References
- 1. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational specificity of opioid receptors is determined by subcellular location irrespective of agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (Rac)-SNC80 Stock Solutions for Experimental Use: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SNC80 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), making it a critical pharmacological tool for research into pain, depression, and other neurological disorders.[1][2] Proper preparation of stock solutions is paramount to ensure experimental reproducibility and accuracy. This document provides detailed protocols for preparing this compound stock solutions for both in vitro and in vivo applications, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is the racemic mixture of SNC80, a well-characterized agonist of the delta-opioid receptor, a G-protein coupled receptor (GPCR).[1][3] It exhibits high selectivity for the DOR over mu-opioid (MOR) and kappa-opioid (KOR) receptors.[4] Its mechanism of action involves the activation of intracellular signaling cascades that modulate neuronal excitability and neurotransmitter release. Recent studies also suggest that SNC80's effects may be mediated through the activation of μ-δ heteromers.[2][5][6] Due to its systemic activity, it is widely used in both cell-based assays and animal models to investigate the physiological and pathological roles of the delta-opioid system.[4][7]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₉N₃O₂ |
| Molecular Weight | 449.63 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically >98% |
| Storage (Solid) | Store at -20°C for long-term stability (≥4 years).[8][9] |
Solubility and Stock Solution Stability
Proper solubilization is crucial for the biological activity of this compound. The choice of solvent will depend on the experimental application (in vitro vs. in vivo).
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 20 mM (approx. 9 mg/mL) | Common solvent for preparing high-concentration primary stock solutions for in vitro use.[5][10] Ensure final DMSO concentration in assays is low (e.g., <0.1%) to avoid solvent effects.[6] |
| 1 eq. HCl | Up to 100 mM (approx. 45 mg/mL) | Useful for creating aqueous stocks. Gentle warming may be required to aid dissolution.[10] |
| Dimethylformamide (DMF) | Approx. 0.1 mg/mL | An alternative organic solvent.[8][9] |
Stock Solution Storage: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[11]
Experimental Protocols
Protocol for Preparing In Vitro Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for most cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 4.496 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.496 mg of SNC80, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability guidelines.
Protocol for Preparing In Vivo Dosing Solutions
For animal studies, it is crucial to use a vehicle that is biocompatible and maintains the solubility of the compound upon administration. Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.[11]
Method 1: Co-solvent Formulation (e.g., for Intraperitoneal Injection)
This method uses a combination of DMSO, PEG300, and Tween-80 in saline.
Materials:
-
This compound primary stock solution in DMSO (e.g., 33.3 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure (for a final concentration of 3.33 mg/mL): [11]
-
Start with a concentrated stock of this compound in DMSO (e.g., 33.3 mg/mL).
-
In a sterile tube, combine 100 µL of the DMSO stock solution with 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly before administration.
Method 2: Aqueous Formulation with Acid
For certain routes, like intrathecal injection, an aqueous solution is preferred.
Materials:
-
This compound powder
-
Tartaric acid (1 equivalent)
-
Sterile water for injection
Procedure: [6]
-
Mix this compound powder with 1 equivalent of tartaric acid.
-
Add sterile water to achieve the desired concentration.
-
Vortex or sonicate until fully dissolved.
-
Further dilute with sterile saline for the final dosing volume.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the specific assay or experimental model. The following table provides a range of concentrations reported in the literature.
| Application | Typical Concentration/Dosage Range | Administration Route | Notes |
| In Vitro Assays | |||
| Receptor Binding (Ki) | ~1.78 nM | N/A | High affinity for the delta-opioid receptor.[1][2] |
| Functional Assays (IC₅₀/EC₅₀) | 2.73 nM - 52.8 nM | N/A | Potent agonist in functional assays such as GTPγS binding and calcium mobilization.[1][8][10] |
| Cell Culture Experiments | 10 µM - 100 µM | N/A | Used to study effects on dopamine (B1211576) efflux in striatal preparations.[12] |
| In Vivo Studies (Rodents) | |||
| Antinociception | 57 mg/kg (i.p.), 69-105 nmol (i.th., i.c.v.) | i.p., i.th., i.c.v. | Effective in various pain models.[4] |
| Behavioral Studies | 1 - 32 mg/kg | i.p., s.c. | Used to investigate effects on locomotion, anxiety, and depression.[7][12] |
| Seizure Models | 30 - 60 mg/kg | i.p. | Exhibits complex, dose-dependent effects on seizures.[13] |
| Gastrointestinal Motility | 1 - 30 mg/kg | i.p. | Inhibits gastrointestinal propulsion through a central mechanism.[14] |
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound solutions.
Delta-Opioid Receptor Signaling Pathway
This compound acts as an agonist at the delta-opioid receptor, which is coupled to inhibitory G-proteins (Gi/o).
Caption: SNC80 activates DOR, leading to multiple downstream effects.
Conclusion
The reliable preparation of this compound stock solutions is a fundamental prerequisite for obtaining valid and reproducible experimental data. By following the detailed protocols and considering the solubility and stability data presented, researchers can confidently utilize this important pharmacological tool in their studies of the delta-opioid system. Always refer to the specific certificate of analysis for batch-specific information and handle the compound according to safety data sheet guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel G Protein–Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential anxiolytic and antidepressant-like activities of SNC80, a selective delta-opioid agonist, in behavioral models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-SNC80 in Pain Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-SNC80, a selective non-peptidic delta-opioid receptor (DOR) agonist, in the investigation of pain pathways in animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential and mechanisms of action of SNC80 and related compounds.
This compound is a valuable pharmacological tool for elucidating the role of the delta-opioid system in nociception and analgesia. It has been extensively used in preclinical studies to assess its efficacy in various pain models, including acute, inflammatory, and neuropathic pain.[1][2][3] Understanding its pharmacological profile, including its mechanism of action, effective doses, and potential side effects, is crucial for its proper application in research.
Mechanism of Action
This compound primarily exerts its effects by activating delta-opioid receptors, which are G protein-coupled receptors. Upon binding, SNC80 initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and neurotransmitter release in pain-transmitting pathways. This is achieved through mechanisms such as the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[4]
Recent evidence also suggests a more complex mechanism of action involving the formation of heteromers between delta and mu-opioid receptors (µ-δ heteromers). Some studies indicate that SNC80 may selectively activate these µ-δ heteromers to produce maximal antinociception, suggesting that both receptor protomers contribute to its analgesic effects.[5][6] This finding is significant for interpreting in vivo data and for the development of next-generation analgesics targeting opioid receptor complexes.
Data Presentation: Quantitative Summary of this compound Effects in Animal Models
The following tables summarize the quantitative data from various preclinical studies investigating the antinociceptive effects of this compound.
Table 1: Efficacy of this compound in Different Pain Models
| Pain Model | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference(s) |
| Visceral Chemical Pain (Acid-induced stretching) | Rat | Intraperitoneal (IP) | 1.0-10 mg/kg | Dose-dependent and naltrindole-reversible blockade of stretching behavior. | [1] |
| Acute Thermal Nociception (Tail flick assay) | Mouse | Intrathecal (i.t.) | ED50 = 49-53.6 nmol | Produces spinal antinociception; effect is reduced in µ- and δ-opioid receptor knockout mice. | [5] |
| Acute Thermal Nociception (Tail flick assay) | Rat | Intracerebroventricular (i.c.v.) | Sub-maximal effect at doses up to Emax=60% of MPE | Less efficacious in modulating acute thermal pain compared to inflammatory hyperalgesia. | [3] |
| Inflammatory Pain (Freund's Adjuvant) | Rat | Intracerebroventricular (i.c.v.) | Dose-dependent reversal of hyperalgesia | Potently reverses thermal hyperalgesia. | [3] |
| Pain-depressed Behavior (ICSS) | Rat | Intraperitoneal (IP) | 1-10 mg/kg | Repeated administration unmasked antinociception in a model of pain-depressed behavior. | [7] |
Table 2: Pharmacological Parameters of this compound
| Parameter | Value | Animal Model | Assay | Reference(s) |
| ED50 (Tail flick, i.t.) | 49 nmol (95% CI: 43-56) | Wild-type (C57/129) Mouse | Cumulative dosing | [5] |
| ED50 (Tail flick, i.t.) | 131 nmol (95% CI: 111-153) | µ-KO Mouse | Cumulative dosing | [5] |
| ED50 (Tail flick, i.t.) | 327 nmol (95% CI: 216-494) | δ-KO Mouse | Cumulative dosing | [5] |
| Peak Effect Time (i.c.v.) | 15 minutes | Rat | Tail flick assay | [3] |
| Potential Side Effects | Convulsions, tremor-like behaviors | Rodents | Behavioral observation | [2][8][9] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain
Objective: To assess the analgesic effect of SNC80 on visceral chemical pain.
Materials:
-
This compound
-
Vehicle (e.g., 0.4% lactic acid in sterile water, then diluted in sterile water)[1]
-
Acetic acid solution (e.g., 0.6% in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Syringes and needles for IP injection
-
Observation chambers
Procedure:
-
Habituate the rats to the testing environment for at least 30 minutes before the experiment.
-
Prepare SNC80 solution in the appropriate vehicle. A stock solution of 10 mg/ml can be made using 0.4% lactic acid and then diluted to the desired concentrations with sterile water.[1]
-
Administer SNC80 or vehicle via intraperitoneal (IP) injection at the desired doses (e.g., 1.0, 3.2, 10 mg/kg).
-
After a predetermined pretreatment time (e.g., 20-30 minutes), administer the acetic acid solution (e.g., 10 ml/kg, IP) to induce writhing.
-
Immediately after acetic acid injection, place the animal in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 20 minutes).
-
Compare the number of writhes in the SNC80-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Protocol 2: Hot Plate Test for Thermal Nociception
Objective: To evaluate the central antinociceptive effects of SNC80 on acute thermal pain.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Hot plate apparatus (e.g., maintained at 52.5 ± 0.5 °C)
-
Male C57BL/6 mice (20-25 g)
-
Syringes and needles for subcutaneous (SC) or intracerebroventricular (i.c.v.) injection
Procedure:
-
Acclimatize mice to the laboratory environment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer SNC80 or vehicle via the desired route (e.g., SC or i.c.v.).
-
At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.
-
The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 3: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the antihyperalgesic effect of SNC80 in a model of persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Plantar test apparatus (e.g., Hargreaves apparatus) or von Frey filaments
-
Male Sprague-Dawley rats (180-220 g)
-
Syringes and needles for intraplantar and desired drug administration route (e.g., i.c.v.)
Procedure:
-
Induce inflammation by injecting CFA (e.g., 50 µl) into the plantar surface of one hind paw of the rat.[3]
-
Allow 24 hours for the inflammation and hyperalgesia to develop.
-
Measure the baseline paw withdrawal latency to a thermal stimulus (plantar test) or the paw withdrawal threshold to a mechanical stimulus (von Frey filaments) in both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.
-
Administer SNC80 or vehicle via the chosen route (e.g., i.c.v.).
-
Measure the paw withdrawal latency or threshold at various time points after drug administration.
-
The antihyperalgesic effect is determined by the increase in the withdrawal latency or threshold of the inflamed paw in the drug-treated group compared to the vehicle-treated group.
Visualizations
Caption: Signaling pathway of this compound-mediated analgesia.
Caption: Workflow for in vivo pain assessment using SNC80.
Caption: Mechanism of SNC80-induced analgesia.
References
- 1. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-Opioid receptor agonist SNC80 induces central antinociception mediated by Ca2+ -activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the δ opioid receptor agonist SNC80 on pain-related depression of intracranial self-stimulation (ICSS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating (Rac)-SNC80-Induced Seizures in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering seizures in rodents induced by the delta-opioid receptor agonist, (Rac)-SNC80.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause seizures?
A1: this compound is a selective non-peptidic delta-opioid receptor (DOR) agonist.[1][2] While it is a valuable tool for studying the physiological effects of DOR activation, such as analgesia and antidepressant-like effects, it is known to induce mild epileptic seizures in rodents.[3][4] These seizures are a direct consequence of DOR activation on GABAergic neurons in the forebrain, leading to their inhibition and a subsequent increase in neuronal excitability.[3][4]
Q2: Are the seizure effects of SNC80 dose-dependent?
A2: Yes, the pro-convulsant effects of SNC80 are dose-dependent.[3][5][6] Higher doses generally lead to a shorter latency to the first seizure and an increased duration of seizure activity.[3][6] For instance, in mice, doses of 13.5 mg/kg and 32 mg/kg of SNC80 have been shown to significantly induce seizures, while lower doses may not produce significant convulsive effects.[3][6]
Q3: Are there alternative delta-opioid receptor agonists that do not induce seizures?
A3: Yes, second-generation DOR agonists have been developed with a reduced or absent seizure liability. Compounds like ADL5859 and ARM390 have been shown to not induce seizures in rodents at doses where they exert other physiological effects.[1][3][4]
Q4: Can SNC80-induced seizures be blocked?
A4: Yes, SNC80-induced seizures can be mitigated or completely blocked by pre-treatment with opioid receptor antagonists. The selective delta-opioid receptor antagonist naltrindole (B39905) has been shown to dose-dependently inhibit these seizures.[1] The non-selective opioid antagonist naloxone (B1662785) can also block opioid-induced seizures.[1][7]
Q5: What are the typical behavioral and electroencephalographic (EEG) characteristics of SNC80-induced seizures?
A5: SNC80-induced seizures in rodents are often characterized by myoclonic and clonic jerking, tremor-like behaviors, and sometimes progress to more severe tonic-clonic seizures.[1][8] EEG recordings during these events typically show spike-and-wave discharges, which are characteristic of epileptic activity.[1][3]
Troubleshooting Guides
Issue 1: Unexpectedly high incidence or severity of seizures at a planned SNC80 dose.
Possible Cause 1: Animal Strain or Species Variability. Different rodent strains and species can exhibit varying sensitivities to the convulsant effects of SNC80.
Troubleshooting Steps:
-
Review Literature: Check for published data on the specific strain of mouse or rat you are using.
-
Dose-Response Pilot Study: Conduct a pilot study with a range of lower doses to determine the seizure threshold in your specific animal model.
-
Consider a Different Strain: If feasible, consider using a less seizure-prone strain.
Possible Cause 2: Route and Speed of Administration. The pharmacokinetic profile of SNC80 can influence its proconvulsant effects. Rapid intravenous infusion, for example, is more likely to induce seizures than slower intraperitoneal or subcutaneous injections.[1]
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure the route and speed of injection are consistent across all experiments.
-
Switch to a Slower Administration Route: If using a rapid delivery method, consider switching to intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1]
Issue 2: Seizures are interfering with the primary experimental endpoint (e.g., behavioral tests).
Possible Cause: Overlapping time course of seizures and behavioral assessment.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Determine the time course of both the desired effect and the seizure activity. It may be possible to identify a time window where the primary effect is present, but the seizure activity has subsided.
-
Antagonist Co-administration: Pre-treat with a low dose of a DOR antagonist like naltrindole. This may be sufficient to block the seizures without completely abolishing the primary effect of SNC80. A dose-finding study for the antagonist will be necessary.
-
Use a Second-Generation Agonist: If the primary research question allows, switch to a non-convulsant DOR agonist such as ADL5859 or ARM390.[1][3][4]
Data Presentation
Table 1: Dose-Dependent Effects of SNC80 on Seizure Parameters in Mice
| SNC80 Dose (mg/kg, i.p.) | Latency to First Seizure (min) | Total Duration of Seizures (s) | Percentage of Mice with Clonic Seizures | Percentage of Mice with Myoclonic Seizures |
| 4.5 | No significant effect | No significant effect | Not reported | Not reported |
| 9 | Not significantly different from control | Not significantly different from control | Not reported | 100% |
| 13.5 | Significantly decreased | Significantly increased | Significantly increased | 100% |
| 32 | Strongly significantly decreased | Strongly significantly increased | Strongly significantly increased | 100% |
Data summarized from Chung et al., 2015.[3][6]
Table 2: Effects of Antagonists on SNC80-Induced Seizures
| Antagonist | Dose (mg/kg) | Route | Effect on SNC80-induced Seizures |
| Naltrindole | 1 and 3.2 | s.c. | Dose-dependent rightward shift in the number of mice convulsing. |
| Naltrindole | 10 | s.c. | Almost completely prevented convulsions induced by 100 mg/kg BW373U86 (a similar DOR agonist). |
| Naloxone | Not specified | Not specified | Inhibited seizures induced by various delta-opioid agonists. |
Data summarized from Comer et al., 1993 and De Sarro et al., 1992.[1]
Experimental Protocols
Protocol 1: Induction and Monitoring of SNC80-Induced Seizures
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Animal Preparation: Adult male C57BL/6J mice are habituated to the experimental environment for at least one week. For EEG recordings, mice are surgically implanted with cortical electrodes under anesthesia.[3]
-
Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at the desired dose (e.g., 4.5, 9, 13.5, or 32 mg/kg).[3]
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Behavioral Observation: Immediately after injection, animals are placed in an observation chamber and video-recorded for at least 60 minutes. Seizure behaviors are scored using a modified Racine scale.[1]
-
EEG Recording: For animals with electrode implants, EEG is recorded continuously before and after SNC80 administration. The latency to the first seizure event and the total duration of seizure activity are quantified.[3]
Protocol 2: Antagonist Administration to Mitigate Seizures
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Antagonist Preparation: Naltrindole is dissolved in a suitable vehicle.
-
Pre-treatment: The antagonist is administered (e.g., via subcutaneous injection) 30 minutes prior to the administration of SNC80.[1]
-
SNC80 Administration and Monitoring: SNC80 is administered as described in Protocol 1, and the animals are monitored for seizure activity.
-
Data Analysis: The effects of the antagonist on seizure latency, duration, and severity are compared to a control group that received vehicle instead of the antagonist.
Visualizations
Caption: Signaling pathway of SNC80-induced seizures.
Caption: Experimental workflow for studying SNC80 seizures.
Caption: Troubleshooting high seizure incidence.
References
- 1. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opiate-induced seizures: a study of mu and delta specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (Rac)-SNC80 dose to avoid convulsive effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose of (Rac)-SNC80 to avoid its convulsive effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a non-peptidic selective agonist for the delta-opioid receptor (DOR). It is a valuable research tool for investigating the therapeutic potential of DOR activation in conditions such as chronic pain, depression, and anxiety. However, a significant limitation of SNC80 is its propensity to induce seizures at higher doses.[1][2]
Q2: What are the typical convulsive effects observed with SNC80 administration?
A2: Administration of SNC80 can lead to a range of convulsive behaviors in rodents, including myoclonic and clonic jerking, tremor-like behaviors, and epileptic-like spike and wave patterns on electroencephalogram (EEG) recordings.[3][4] In more severe cases, tonic-clonic seizures may be observed.[5]
Q3: At what doses are convulsive effects of SNC80 typically observed?
A3: The dose at which SNC80 induces convulsions is dependent on the animal model and the route of administration. In mice, seizures are typically observed at doses of 9 mg/kg and higher, becoming more pronounced at 13.5 mg/kg and 32 mg/kg when administered intraperitoneally (i.p.).[1][3][4] In rats, convulsive effects have been reported with i.p. doses of 32 mg/kg and 56 mg/kg.[6][7] The route of administration significantly influences the convulsive threshold, with intravenous (i.v.) administration being more likely to induce seizures at lower doses compared to subcutaneous (s.c.) or i.p. injections.[3]
Q4: Is it possible to achieve therapeutic effects with SNC80 without inducing seizures?
A4: Yes, studies in rhesus monkeys have shown that the antinociceptive effects of SNC80 can be achieved at doses lower than those that cause convulsions.[3] For example, a 10 mg/kg dose of SNC80, which is higher than that needed for antinociception, only elicited electrographic seizures in one of four monkeys tested.[3][5] This suggests a therapeutic window exists where the desired effects can be observed without seizure activity.
Q5: Are there alternative delta-opioid receptor agonists that do not cause seizures?
A5: Yes, second-generation DOR agonists have been developed that show a reduced or absent propensity for inducing seizures.[1][2] Examples include ARM390 and ADL5859, which did not produce seizures in mice at doses up to 60 mg/kg and 300 mg/kg, respectively.[1][2]
Troubleshooting Guide
Issue: My animals are experiencing seizures after SNC80 administration.
Troubleshooting Steps:
-
Review the Dose: The most critical factor is the dose of SNC80. Consult the dose-response tables below to ensure you are starting in a range less likely to be convulsive for your specific animal model and administration route. Consider performing a dose-response study to determine the optimal non-convulsive dose for your experimental paradigm.
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Check the Route of Administration: The route of administration significantly impacts the pharmacokinetic profile of SNC80 and its likelihood of causing seizures.[3] Intravenous (i.v.) administration leads to a rapid peak concentration and is more likely to induce convulsions than intraperitoneal (i.p.) or subcutaneous (s.c.) routes.[3] If using i.v. administration, consider a slower infusion rate.[3]
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Consider the Animal Model: There is species and even strain variability in the convulsive response to SNC80.[8] Doses that are well-tolerated in one strain of mouse or rat may be convulsive in another.
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Monitor for Subtle Seizure Activity: Not all seizures are overt tonic-clonic events. Be aware of more subtle signs like myoclonic jerks, facial twitching, or "wet-dog shakes."[3] EEG monitoring is the most sensitive method for detecting seizure-like brain activity.[1][3]
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Explore Alternative Agonists: If avoiding seizures is critical for your experimental endpoint, consider using a second-generation DOR agonist like ARM390 or ADL5859, which have been shown to lack convulsive properties.[1][2]
Quantitative Data Summary
Table 1: Dose-Response of this compound Convulsive Effects in Mice (i.p. administration)
| Dose (mg/kg) | Seizure Activity Observed | Reference |
| 4.5 | No detectable change in EEG. | [1] |
| 9 | Modified EEG recordings, but not statistically significant. Myoclonic seizures in all control mice. | [1] |
| 13.5 | Significant increase in seizure duration and decrease in latency to first seizure. Clonic seizures observed. | [1][4] |
| 32 | Strongly significant increase in seizure duration and decrease in latency to first seizure. Clonic seizures observed. | [1][3][4] |
Table 2: Dose-Response of this compound Convulsive Effects in Rats
| Dose (mg/kg) | Route of Administration | Seizure Activity Observed | Reference |
| 10 - 56 | i.p. | Dose-dependent convulsant effects. | [6][7] |
| 30 | i.p. | Brief seizures within minutes of injection in about half of the rats. | [9] |
| 32 | i.p. | Dose-dependent convulsant effects. | [6] |
| 56 | i.p. | Dose-dependent convulsant effects. | [6] |
| 60 | i.p. | Brief seizures within minutes of injection in about half of the rats. Pro-convulsant properties observed when combined with pilocarpine. | [9] |
| 1 (infused over 20 seconds) | i.v. | ~60% of rats convulsed. | [3] |
| 1 (infused over 60 minutes) | i.v. | No convulsions. | [3] |
Table 3: this compound Convulsive Effects in Rhesus Monkeys
| Dose (mg/kg) | Route of Administration | Seizure Activity Observed | Reference |
| 10 | i.m. | Electrographic seizures in 1 of 4 monkeys. | [3][5] |
| up to 32 | Not specified | No convulsive activity observed in one study. | [3] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of SNC80 in Mice for Seizure Monitoring
-
Subjects: Male mice (2-6 months old) are suitable for this protocol.[1]
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Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1] Allow for a one-week acclimatization period before the experiment.[1]
-
Drug Preparation: Dissolve SNC80 in saline for i.p. injection.[1]
-
Procedure:
-
For EEG monitoring, implant five single-contact electrodes.[1]
-
Place the mouse in a Plexiglas cylinder for observation.[1]
-
Record a basal EEG trace for 2 hours.[1]
-
Administer the desired dose of SNC80 (e.g., 4.5, 9, 13.5, or 32 mg/kg) via i.p. injection.[1]
-
Continuously monitor and record the EEG for at least 1 hour post-injection.[1]
-
Observe the animal for behavioral signs of seizures, such as myoclonic jerks, clonic seizures, and tonic-clonic seizures.
-
Protocol 2: Assessment of Convulsant Effects of SNC80 in Rats
-
Subjects: Adult male rats.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
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Drug Preparation: Dissolve SNC80 in 2% lactic acid and then dilute with 0.9% saline for i.p. administration.[6]
-
Procedure:
-
Administer the desired dose of SNC80 (e.g., 10, 32, 56 mg/kg) via i.p. injection.[6]
-
Place the rat in an individual Plexiglas box for observation.[6]
-
Observe the animal for convulsive activity for at least 20 minutes.[6]
-
Record the latency to the first convulsion and the duration of the convulsive behavior.[6] Convulsions are typically characterized by clonic movements of the head and forepaws, and sometimes the entire body.[6]
-
Visualizations
Caption: Proposed signaling pathway for SNC80-induced seizures.
Caption: General experimental workflow for assessing SNC80-induced seizures.
Caption: Logical relationship between SNC80 dose and convulsive effects.
References
- 1. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors determining proconvulsant and anticonvulsant effects of inhibitors of nitric oxide synthase in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-SNC80 Antinociception Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for antinociception studies involving the delta-opioid receptor agonist, (Rac)-SNC80.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in antinociception?
A1: this compound is the racemic mixture of SNC80, a potent and selective non-peptide agonist for the delta-opioid receptor (DOR). Its antinociceptive effects are primarily mediated by activating these receptors. However, emerging evidence suggests that SNC80 may also exert its effects through the formation of heteromers between mu-opioid receptors (MOR) and delta-opioid receptors (DOR), leading to a complex pharmacological profile.[1][2][3]
Q2: What is a typical dose range for this compound to elicit an antinociceptive response?
A2: The effective dose of this compound is dependent on the route of administration and the animal model being used. For peripheral antinociception in the paw pressure test, intraplantar administration of 20, 40, and 80 µ g/paw has been shown to be effective in a dose-dependent manner.[2][4][5] For central antinociception measured by the tail-flick test, intrathecal administration in mice has a reported ED50 of approximately 49-54 nmol.[6]
Q3: What are the known signaling pathways involved in this compound-mediated antinociception?
A3: this compound-induced antinociception involves multiple downstream signaling cascades. Peripherally, it has been shown to activate the L-arginine/nitric oxide/cyclic GMP (L-arginine/NO/cGMP) pathway and ATP-sensitive potassium (KATP) channels.[2][4][5][7] Centrally, the involvement of Ca2+-activated Cl- channels has also been demonstrated.[8][9]
Q4: I am not observing an antinociceptive effect with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a detailed checklist of potential issues, including incorrect dosage, improper route of administration, and issues with the experimental model.
Q5: Are there any known adverse effects of this compound at higher doses?
A5: Yes, at higher doses, particularly with systemic administration, SNC80 has been reported to induce convulsant effects.[10] Some studies have also noted irritation at the injection site.[11] Therefore, it is crucial to perform a careful dose-response study to identify a therapeutic window that provides antinociception without significant side effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Antinociceptive Effect Observed | Incorrect Dose: The administered dose may be too low to elicit a response. | Perform a dose-response study to determine the optimal effective dose for your specific animal model and route of administration. |
| Improper Route of Administration: The chosen route may not be appropriate for the desired effect (e.g., systemic vs. local). | For peripheral effects, consider local administration (e.g., intraplantar). For central effects, consider intrathecal or intracerebroventricular administration. | |
| Agonist Degradation: The this compound stock solution may have degraded. | Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | |
| Receptor Desensitization: Prolonged or repeated exposure to the agonist can lead to receptor desensitization. | Ensure an adequate washout period between treatments. | |
| High Variability in Results | Inconsistent Drug Administration: Variability in injection volume or location can lead to inconsistent results. | Use precise injection techniques and ensure all animals are treated consistently. |
| Animal Stress: High levels of stress in the animals can affect pain perception and response to analgesics. | Acclimate the animals to the experimental setup and handling procedures before the experiment. | |
| Individual Animal Differences: Biological variability between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. | |
| Unexpected Side Effects (e.g., Seizures) | Dose is Too High: The administered dose may be in the toxic range. | Reduce the dose of this compound. Consult the literature for known seizure thresholds for your animal model.[10] |
| Metabolism of SNC80: The behavioral effects of SNC80 may be influenced by its metabolites.[12] | Be aware of the potential for active metabolites to contribute to the observed effects. |
Quantitative Data
Table 1: Dose-Response of this compound in Antinociception Assays
| Assay | Animal Model | Route of Administration | Effective Doses | ED50 | Reference |
| Paw Pressure Test | Rat | Intraplantar | 20, 40, 80 µ g/paw | Not Reported | [2][4][5] |
| Tail-Flick Test | Mouse | Intrathecal | Cumulative Dosing | ~49-54 nmol | [6] |
| Writhing Test | Rat | Subcutaneous | 0.63 to 80 mg/kg | Not Reported | [11] |
Table 2: Maximum Possible Effect (%MPE) of SNC80
| Assay | Animal Model | Route of Administration | Maximum Effect (%MPE) | Reference |
| Tail-Flick Assay | Rat | Intracerebroventricular | ~60% | [13] |
Experimental Protocols
Protocol 1: Paw Pressure Test for Peripheral Antinociception
This protocol is adapted from studies investigating the peripheral antinociceptive effects of this compound.[2][4][5]
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Animal Acclimation: Acclimate rats to the testing environment and handling for at least 30 minutes before the experiment.
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Baseline Measurement: Apply a constantly increasing pressure to the plantar surface of the rat's hind paw using a paw pressure apparatus. The pressure at which the rat withdraws its paw is recorded as the baseline paw withdrawal threshold.
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Induction of Hyperalgesia: To increase pain sensitivity, an intraplantar injection of prostaglandin (B15479496) E2 (PGE2; 2 µg) can be administered.
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This compound Administration: Administer this compound at the desired doses (e.g., 20, 40, 80 µ g/paw ) via intraplantar injection into the same paw.
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Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60 minutes), re-measure the paw withdrawal threshold.
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Data Analysis: The antinociceptive effect is measured as the increase in the paw withdrawal threshold compared to the baseline or vehicle-treated group.
Protocol 2: Tail-Flick Test for Central Antinociception
This protocol is based on standard tail-flick test procedures used to assess central antinociception.[8][9][13][14][15][16][17]
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Animal Acclimation: Acclimate mice or rats to the restraining tube of the tail-flick apparatus before testing.
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Baseline Latency: Place the animal in the restrainer with its tail positioned over a radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
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This compound Administration: Administer this compound via the desired central route (e.g., intracerebroventricular or intrathecal).
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Post-Treatment Latency: At predetermined time points after administration, measure the tail-flick latency again.
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Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-mediated antinociception.
Caption: General experimental workflow for assessing antinociception.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Delta-opioid receptor agonist SNC80 induces peripheral antinociception via activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting L-arginine-nitric oxide-cGMP pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G proteins activate ATP-sensitive K+ channels by antagonizing ATP-dependent gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. δ-Opioid receptor agonist SNC80 induces central antinociception mediated by Ca2+ -activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. protocols.io [protocols.io]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. diacomp.org [diacomp.org]
Technical Support Center: Managing Tolerance Development with Repeated (Rac)-SNC80 Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing tolerance development associated with the repeated administration of (Rac)-SNC80, a selective δ-opioid receptor agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with this compound, focusing on the development of tolerance.
Question: My in vivo analgesic or behavioral response to repeated SNC80 administration is diminishing much faster than expected. What are the potential causes and solutions?
Answer: Rapid development of tolerance to SNC80 is a known phenomenon and can be influenced by several factors.[1][2][3]
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High Receptor Internalization: SNC80 is a high-internalizing agonist, meaning it promotes the removal of δ-opioid receptors from the cell surface, leading to desensitization.[1] Consider the following:
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Time-Course of Tolerance: Tolerance to the locomotor and convulsive effects of SNC80 develops rapidly, sometimes within a few days of repeated administration.[3] However, tolerance to its antidepressant-like effects may not develop at all.[3] Be sure your experimental endpoint is not one known for rapid tolerance.
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Dosing Schedule: Chronic daily administration is more effective at inducing tolerance than acute pretreatment.[4][5] The time between administrations is critical; a 24-hour interval can lead to significant tolerance.[4][5]
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Alternative Agonists: If your experimental design allows, consider using a low-internalizing δ-opioid agonist, which may induce less acute tolerance.[2]
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Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities and rates of tolerance development to SNC80. Ensure consistency in the animal model used throughout your experiments.
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Route of Administration: The method of SNC80 delivery (e.g., intraperitoneal, subcutaneous, intracerebroventricular) can influence its bioavailability and the subsequent development of tolerance. Maintain a consistent route of administration.
Question: I am not observing the expected level of G-protein coupling in my [³⁵S]GTPγS binding assay after chronic SNC80 treatment. What could be wrong?
Answer: A decrease in G-protein coupling is a hallmark of tolerance to SNC80.[6] If you are not seeing this effect, consider the following:
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Membrane Preparation: Ensure that the brain regions selected for membrane preparation are relevant to the behavioral effects being studied and are known to express δ-opioid receptors. Proper membrane preparation is critical for maintaining receptor integrity and function.
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Assay Conditions: The concentrations of GDP, Mg²⁺, and Na⁺ are crucial for optimal signal in the [³⁵S]GTPγS binding assay.[7] Titrate these components to ensure you are working under optimal conditions for detecting changes in G-protein activation.
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Tolerance Induction Protocol: Verify that your chronic SNC80 administration protocol (dose and duration) is sufficient to induce tolerance at the molecular level. Studies have shown that tolerance can be brain-region specific and time-dependent.[3]
Question: My SNC80-treated animals are exhibiting convulsive or tremor-like behavior. How can I mitigate this?
Answer: SNC80 is known to have pro-convulsant effects, particularly at higher doses.[8][9]
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Dose-Response: The convulsive effects of SNC80 are dose-dependent.[9] If possible, use the lowest effective dose for your desired primary outcome (e.g., analgesia, antidepressant-like effects) to minimize the risk of convulsions.
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Rapid Tolerance to Convulsions: Tolerance to the convulsive effects of SNC80 develops rapidly.[1][3] If your experimental design involves repeated administration, you may observe a decrease in convulsive activity over time.
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Alternative Agonists: Some newer δ-opioid receptor agonists have been developed with a lower propensity for inducing seizures.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on SNC80 tolerance.
Table 1: In Vivo Dose-Response and Tolerance to SNC80 in Rhesus Monkeys [4][5]
| Administration Schedule | SNC80 Pretreatment Dose | Fold Increase in SNC80 ED₅₀ |
| Acute (24-hour pretreatment) | 3.2 mg/kg | 4-fold |
| Acute (24-hour pretreatment) | 10.0 mg/kg | 25-fold |
| Acute (5-hour pretreatment) | 10.0 mg/kg | 14-fold |
| Acute (3-day pretreatment) | 10.0 mg/kg | 11-fold |
| Chronic | 1.0 - 10.0 mg/kg/day | Dose-dependent rightward shift |
Table 2: In Vivo Antinociceptive Effects of SNC80 in Mice [10]
| Mouse Genotype | SNC80 ED₅₀ (nmol, i.t.) | 95% Confidence Interval |
| Wild-Type (C57/129) | 49 | 43–56 |
| μ-Opioid Receptor Knockout | 131 | 111–153 |
| Wild-Type (C57BL/6) | 53.6 | 47.0–61.1 |
| δ-Opioid Receptor Knockout | 327 | 216–494 |
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay for δ-Opioid Receptor G-Protein Coupling
This protocol is adapted from methodologies described in studies of opioid receptor function.[7][11][12][13]
Objective: To measure the activation of G-proteins by the δ-opioid receptor in response to SNC80 stimulation in brain tissue membranes.
Materials:
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Brain tissue from control and SNC80-tolerant animals
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Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl₂
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Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂
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[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
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GDP
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This compound
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Non-specific binding control (e.g., unlabeled GTPγS)
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Scintillation cocktail and vials
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Glass fiber filters (e.g., Whatman GF/B)
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Filtration apparatus
Procedure:
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Membrane Preparation:
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Homogenize brain tissue in ice-cold membrane preparation buffer.
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Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet the membranes.
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Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.
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Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
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Binding Assay:
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In a 96-well plate, add the following in order:
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Assay buffer
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Membrane suspension (typically 10-20 µg of protein per well)
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GDP (final concentration typically 10-30 µM)
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Varying concentrations of SNC80
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[³⁵S]GTPγS (final concentration typically 0.05-0.1 nM)
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For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
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Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
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Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Subtract the non-specific binding from all measurements.
-
Plot the specific binding as a function of SNC80 concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
In Vivo Assessment of Analgesic Tolerance using the Tail-Flick Test
This protocol is a standard method for assessing thermal nociception in rodents.[14][15][16][17]
Objective: To evaluate the development of tolerance to the antinociceptive effects of SNC80.
Materials:
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Tail-flick apparatus (radiant heat source and timer)
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Rodent restrainers
-
This compound solution for injection
-
Vehicle control solution
Procedure:
-
Acclimation:
-
Habituate the animals to the experimental room for at least 30 minutes before testing.
-
Acclimate the animals to the restrainers for several days prior to the experiment to minimize stress-induced analgesia.
-
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail. Record this baseline latency.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
-
Tolerance Induction:
-
Administer SNC80 or vehicle according to the desired tolerance induction schedule (e.g., once daily for 7 days).
-
-
Test for Tolerance:
-
On the test day, administer a challenge dose of SNC80 to both the vehicle-pretreated and SNC80-pretreated groups.
-
At the time of peak drug effect (determined in preliminary studies), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
Convert the tail-flick latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
A rightward shift in the dose-response curve for SNC80 in the chronically treated group compared to the vehicle group indicates the development of tolerance.
-
Forced Swim Test for Assessing Antidepressant-Like Effects
The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy.[18][19][20][21][22]
Objective: To determine if tolerance develops to the antidepressant-like effects of SNC80.
Materials:
-
Glass cylinders (e.g., 40 cm high, 20 cm in diameter)
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Water at 23-25°C
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This compound solution for injection
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Vehicle control solution
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Video recording equipment (optional but recommended for unbiased scoring)
Procedure:
-
Pre-swim Session (for rats):
-
Place each rat in a cylinder filled with water (depth of ~30 cm) for 15 minutes.
-
This session is for habituation and is typically done 24 hours before the test session.
-
-
Tolerance Induction:
-
Administer SNC80 or vehicle according to the desired schedule following the pre-swim session.
-
-
Test Session:
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Administer a final dose of SNC80 or vehicle before the test session (e.g., 30-60 minutes prior).
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Place the animal back into the water-filled cylinder for a 5-minute test session.
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Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of all movements except for those necessary to keep the head above water.
-
-
Data Analysis:
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Compare the duration of immobility between the vehicle-treated and SNC80-treated groups. A significant reduction in immobility in the SNC80 group is indicative of an antidepressant-like effect.
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Compare the effect of the final SNC80 challenge dose in chronically treated versus acutely treated animals to assess for tolerance.
-
Visualizations
Signaling Pathways and Tolerance Mechanisms
Caption: SNC80-induced δ-opioid receptor signaling and tolerance pathway.
Experimental Workflow for Assessing In Vivo Tolerance
Caption: Experimental workflow for in vivo assessment of SNC80 tolerance.
Troubleshooting Logic for Diminished SNC80 Response
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to high‐internalizing δ opioid receptor agonist is critically mediated by arrestin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential behavioral tolerance to the delta-opioid agonist SNC80 ([(+)-4-[(alphaR)-alpha-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of tolerance and dependence with the delta-opioid agonist SNC80 in rhesus monkeys responding under a schedule of food presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. delta-Opioid receptor agonists produce antinociception and [35S]GTPgammaS binding in mu receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. diacomp.org [diacomp.org]
- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. researchgate.net [researchgate.net]
- 21. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 22. lasa.co.uk [lasa.co.uk]
(Rac)-SNC80 solubility issues and best solvent to use
This technical support center provides guidance on the solubility and handling of (Rac)-SNC80 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is the racemic mixture of SNC80. SNC80 is a potent and highly selective non-peptide agonist for the δ-opioid receptor, with a Ki of 1.78 nM and an IC50 of 2.73 nM.[1][2][3] It is widely used in research to study the effects of δ-opioid receptor activation, which include antinociceptive, antihyperalgesic, and antidepressant-like effects.[1][2][3] Recent studies have also shown that SNC80 can selectively activate µ-δ opioid receptor heteromers.[4][5][6]
What is the best solvent to dissolve this compound?
The optimal solvent for this compound depends on the experimental application (in vitro vs. in vivo).
-
For in vitro assays: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.[5][7][8]
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For in vivo studies: Aqueous solutions are required. Due to the limited aqueous solubility of this compound, specific protocols are necessary. One method involves the initial addition of an equivalent of tartaric acid to facilitate dissolution in sterile water, which is then diluted with saline.[5] Another approach is to first dissolve the compound in DMSO and then prepare a vehicle containing PEG300, Tween-80, and saline.[6]
What are the recommended storage conditions for this compound solutions?
Once dissolved, it is recommended to aliquot the stock solution and store it frozen. Stock solutions are stable for up to 3 months at -20°C or for up to 6 months at -80°C.[6] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[6]
Troubleshooting Guide
Issue: I am seeing precipitation when I dilute my this compound stock solution in my aqueous buffer for an in vitro experiment.
-
Cause: this compound has poor solubility in aqueous solutions. The final concentration of DMSO in your assay may be too low to keep the compound dissolved.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed recommended limits for your cell type (typically ≤ 0.1% v/v), as high concentrations can be toxic to cells.[5]
-
Gentle Warming/Sonication: Gentle warming or sonication can help to redissolve the compound.[6]
-
Use of Pluronic F-68: For particularly challenging situations, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution buffer can sometimes improve solubility.
-
Issue: My this compound solution for in vivo administration is cloudy or contains visible particles.
-
Cause: This indicates incomplete dissolution of the compound.
-
Solution:
-
Ensure Proper pH: When using an acid like tartaric acid to aid dissolution, ensure the pH of the final solution is appropriate for your animal model and administration route.
-
Follow the Vehicle Protocol: For the DMSO/PEG300/Tween-80/saline vehicle, ensure the components are added in the correct order and mixed thoroughly at each step as described in the protocol below.[6]
-
Fresh Preparation: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[6]
-
Solubility Data
The following table summarizes the solubility of SNC80 in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| 1 eq. HCl | 44.96 | 100 | Gentle warming may be required.[7][8] |
| DMSO | 8.99 | 20 | A common solvent for preparing stock solutions.[7][8] |
Data is based on a molecular weight of 449.64 g/mol for SNC80. The molecular weight of your specific batch may vary.[7]
Experimental Protocols
Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for use in cell-based assays.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Preparation of this compound for In Vivo Administration
This protocol details the preparation of this compound for systemic administration in animal models using a vehicle solution.
Caption: Step-by-step preparation of this compound for in vivo studies.[6]
Signaling Pathway
This compound acts as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates an intracellular signaling cascade. Recent evidence also points to its activity at µ-δ opioid receptor heteromers.
Caption: Simplified signaling pathway of this compound via the δ-opioid receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SNC 80 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 8. abcam.com [abcam.com]
Technical Support Center: (Rac)-SNC80 In Vivo Behavioral Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral effects during in vivo experiments with (Rac)-SNC80.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Observation of Convulsions or Seizure-like Activity
Q1: My animals are exhibiting convulsions after SNC80 administration. Is this a known side effect?
A1: Yes, the pro-convulsant activity of SNC80 is a well-documented, albeit unexpected, behavioral effect.[1][2][3][4][5] SNC80 can induce brief, non-lethal seizures in various animal models, including mice, rats, and rhesus monkeys.[1][3][6] These effects are dose-dependent.[3][6]
Q2: At what doses are convulsions typically observed?
A2: Seizure activity is generally seen at higher doses of SNC80. For instance, in rats, doses of 30 mg/kg and 60 mg/kg administered systemically have been shown to elicit brief seizures.[6] In mice, pro-convulsive effects are observed at doses of 13.5 mg/kg and 32 mg/kg.[3] In rhesus monkeys, a high dose of 10 mg/kg (IM) has been reported to induce convulsions in some individuals.[1][2] It is important to note that convulsant effects can be variable between individual animals.[1]
Q3: What is the underlying mechanism for SNC80-induced seizures?
A3: SNC80-induced seizures are mediated by the delta-opioid receptor (DOR), specifically those expressed on forebrain GABAergic neurons.[3] By inhibiting these inhibitory neurons, SNC80 can lead to a state of neuronal hyperexcitability that manifests as seizures.[3] Further research has pinpointed the necessity of DORs on parvalbumin (PV) interneurons for these convulsant effects.[4][7] There is also evidence suggesting the involvement of downstream signaling pathways, such as the ERK pathway, though β-arrestin 2 recruitment does not appear to be essential for the seizures.[5] Additionally, some studies suggest that SNC80 may selectively activate heteromeric μ–δ opioid receptors, which could contribute to its complex in vivo effects.[8][9][10]
Q4: I am also using a model of epilepsy. How does SNC80 interact with pre-existing seizure susceptibility?
A4: The interaction is complex and dose-dependent. In the pilocarpine (B147212) model of temporal lobe epilepsy in rats, a 30 mg/kg dose of SNC80 showed anticonvulsant effects by decreasing the number of rats with acute seizures and overall seizure severity.[6] However, a higher dose of 60 mg/kg, while also reducing seizure severity, doubled the total seizure time and the number of rats exhibiting prolonged status epilepticus, indicating pro-convulsant properties at this dose.[6]
Issue 2: Unexpected Effects on Locomotor Activity and Anxiety
Q5: I am observing hyperactivity in my animals after SNC80 administration. Is this expected?
A5: Yes, SNC80 can induce hyperlocomotion.[7] This effect is thought to be related to its interaction with the dopaminergic system. While SNC80 alone may not stimulate dopamine (B1211576) efflux, it can enhance amphetamine-mediated dopamine release from the striatum.[11][12] This synergistic effect is dependent on a glutamatergic NMDA-receptor mechanism.[13]
Q6: I was expecting anxiolytic effects, but my results are ambiguous or suggest anxiety. Why might this be?
A6: SNC80 generally exhibits anxiolytic-like and antidepressant-like effects.[14][15] For example, it increases the time spent in the open arms of the elevated plus-maze and reduces immobility in the forced swimming test.[14] However, the role of the delta-opioid receptor in anxiety is complex. Deletion of DORs in forebrain GABAergic neurons has been shown to have an anxiogenic effect, suggesting that this specific receptor population plays a role in anxiety regulation.[16] Furthermore, the anxiolytic effects of SNC80 appear to be dependent on DOR expression on parvalbumin interneurons.[4][7] Therefore, the net effect on anxiety may depend on the specific experimental conditions and the balance of DOR activation in different neuronal circuits.
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Q7: SNC80 is highly selective for the delta-opioid receptor in my in vitro assays, but its in vivo profile seems less clear-cut. Why?
A7: This is a recognized phenomenon. While SNC80 is a potent and selective delta-opioid receptor agonist in vitro[17], its in vivo actions can be more complex. Evidence suggests that SNC80 may selectively activate μ–δ opioid receptor heteromers in vivo to produce its effects, including antinociception.[8][9][10] This means that the presence of both μ- and δ-opioid receptors is required for its full activity in a living system.[8] This heteromer activation could contribute to the unexpected behavioral effects not predicted by studies on homomeric delta receptors alone.
Quantitative Data Summary
The following tables summarize quantitative data from the cited literature regarding the behavioral effects of this compound.
Table 1: Pro-convulsant Effects of SNC80 in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Citation |
| Rat | Systemic | 30 | Elicited brief seizures in about half of the animals. | [6] |
| Rat | Systemic | 60 | Elicited brief seizures in about half of the animals. | [6] |
| Mouse | i.p. | 9 | Modified EEG recordings, but not significantly. | [3] |
| Mouse | i.p. | 13.5 | Produced seizures, decreased latency to first seizure, and increased seizure duration. | [3] |
| Mouse | i.p. | 32 | Produced seizures, decreased latency to first seizure, and increased seizure duration. | [3] |
Table 2: Effects of SNC80 on Seizure Parameters in the Pilocarpine Model (Rats)
| SNC80 Dose (mg/kg) | Effect on Seizure Severity | Effect on Total Seizure Time | Effect on Number of Rats with Prolonged Status Epilepticus | Citation |
| 30 | Decreased | Not reported | Not reported | [6] |
| 60 | Decreased | Doubled | Doubled | [6] |
Table 3: Behavioral Effects of SNC80 in Rhesus Monkeys
| Dose (mg/kg, i.m.) | Behavioral Assay | Observed Effect | Citation |
| 0.1 - 10 | Schedule-controlled responding | Decreased response rates. | [18][19] |
| 0.1 - 10 | Warm-water tail-withdrawal | Weak, but replicable antinociceptive effects. | [18] |
| up to 32 | General Observation | Did not produce convulsions in most studies. | [1][18] |
| 10 | EEG and Behavior | Induced behavioral convulsions and EEG seizures in one of four monkeys. | [1][2] |
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature.
1. Pilocarpine-Induced Seizure Model in Rats
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Animals: Male Sprague-Dawley rats.
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Drug Administration: SNC80 (30 or 60 mg/kg) or vehicle is administered systemically. After a set time, pilocarpine is administered to induce seizures.
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Behavioral Observation: Animals are observed for the latency to the first seizure, seizure severity (rated on a standardized scale), and the duration of status epilepticus.
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Histopathology: Brain tissue may be examined for neuronal loss and mossy fiber sprouting to assess the extent of seizure-induced damage.[6]
2. EEG and Behavioral Seizure Monitoring in Mice
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Animals: Wild-type and conditional DOR knockout mice.
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Surgery: Animals are implanted with EEG electrodes for recording cortical brain activity.
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Drug Administration: SNC80 is administered intraperitoneally at various doses (e.g., 4.5, 9, 13.5, and 32 mg/kg).
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Data Acquisition: EEG is recorded continuously, and behavior is videotaped. Seizure events (e.g., clonic, myoclonic) are scored, and the latency to the first seizure and total seizure duration are quantified.[3]
3. Elevated Plus-Maze for Anxiety-Like Behavior
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Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
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Procedure: Animals are pre-treated with SNC80 or vehicle. They are then placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
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Measures: The time spent in the open arms versus the closed arms is recorded. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.[14]
4. Locomotor Activity Assessment
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Apparatus: Open-field arenas equipped with photobeam detectors to track movement.
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Procedure: Animals are habituated to the testing environment. SNC80 or vehicle is administered, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
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For Drug Interaction Studies: An animal may be pre-treated with SNC80, followed by the administration of another compound like amphetamine, to assess synergistic effects on locomotion.[13]
Visualizations
Signaling Pathway: Proposed Mechanism of SNC80-Induced Seizures
References
- 1. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta Opioid Receptors on Parvalbumin Neurons are Necessary for the Convulsant and Anxiolytic Effects of the Delta Agonist SNC80 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic activity between the delta-opioid agonist SNC80 and amphetamine occurs via a glutamatergic NMDA-receptor dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential anxiolytic and antidepressant-like activities of SNC80, a selective delta-opioid agonist, in behavioral models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel anxiogenic role for the delta opioid receptor expressed in GABAergic forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral effects of the delta-selective opioid agonist SNC80 and related compounds in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in (Rac)-SNC80 experiments
Welcome to the technical support center for (Rac)-SNC80 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered when working with this selective delta-opioid receptor (DOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of SNC80, a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate DORs, which are coupled to inhibitory G-proteins (Gi/Go).[3] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] SNC80 has demonstrated antinociceptive, antihyperalgesic, and antidepressant-like effects in various studies.[1][6]
Q2: What is the difference between this compound and SNC80?
This compound is the racemic form, meaning it contains an equal mixture of both enantiomers of the SNC80 molecule.[1][2] The (+) enantiomer of SNC80 is the active form that is a highly selective agonist for the delta-opioid receptor.[7] In contrast, studies on the enantiomeric forms of related compounds have shown that different isomers can have significantly different receptor binding and pharmacological selectivity.[4][5] It is crucial to be aware of which form is being used in experiments as this can affect potency and selectivity.
Q3: I am observing inconsistent results in my in vivo experiments. What could be the cause?
Inconsistent in vivo results with SNC80 can arise from several factors:
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Dose-dependent effects: SNC80 exhibits complex, dose-dependent effects. While it has analgesic and antidepressant-like properties, higher doses have been associated with pro-convulsant activity.[8][9] It is essential to perform dose-response studies to identify the optimal therapeutic window for your specific model and endpoint.
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Metabolism: The behavioral effects of SNC80 may be influenced by its metabolites. For example, its 3-hydroxy metabolite, SNC86, is more potent and efficacious in some behavioral measures.[7] Variations in metabolism between individual animals or species could contribute to inconsistent outcomes.
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Route of administration: The route of administration (e.g., intraperitoneal, subcutaneous) can impact the bioavailability and pharmacokinetics of SNC80, leading to variability in experimental results.[10][11]
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Off-target effects: While highly selective for DOR, SNC80 has been shown to activate mu-delta opioid receptor heteromers.[6][12][13] The expression levels of these heteromers can vary between different brain regions and animal strains, potentially leading to inconsistent results.[12]
Q4: My in vitro cAMP assay results are not showing the expected inhibition. What should I check?
If you are not observing the expected decrease in cAMP levels upon SNC80 application, consider the following:
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Cell Line and Receptor Expression: Ensure your chosen cell line endogenously expresses the delta-opioid receptor or has been successfully transfected to express it at sufficient levels. Low receptor density can lead to a weak or undetectable signal.
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Forskolin (B1673556) Concentration: In assays for Gi-coupled receptors, forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels.[14] The concentration of forskolin needs to be optimized to create a sufficient window to detect the inhibitory effect of SNC80.
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Agonist Concentration and Incubation Time: Verify the concentration and purity of your SNC80 stock. Perform a full dose-response curve to ensure you are testing within the effective concentration range. Incubation times may also need to be optimized.
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Assay Kit and Protocol: Different cAMP assay kits have varying sensitivities.[15][16] Ensure your kit is sensitive enough to detect the expected changes and that you are following the manufacturer's protocol precisely.
-
Cell Health and Density: Over-confluent or unhealthy cells can lead to artifactual results. Ensure consistent cell plating density and monitor cell viability.[16]
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Affinity (Ki) Values
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Radioligand Issues | Verify the specific activity and purity of the radioligand (e.g., [3H]naltrindole). Ensure proper storage to prevent degradation. |
| Non-specific Binding | Optimize the concentration of the competing non-labeled ligand to accurately determine non-specific binding. Ensure thorough washing steps to remove unbound radioligand. |
| Buffer Composition | The presence of ions, particularly sodium, can significantly alter the binding affinity of agonists like SNC80.[4][5] Maintain consistent buffer composition, including ion concentrations, across all experiments. |
| Incubation Conditions | Optimize incubation time and temperature to ensure equilibrium is reached. |
| Tissue/Cell Preparation | Inconsistent membrane preparation can lead to variability in receptor concentration. Standardize the protocol for membrane preparation and protein quantification. |
Issue 2: Discrepancies between Binding Affinity and Functional Potency (EC50)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Receptor Reserve | High receptor expression levels can lead to a leftward shift in the functional potency curve, making the EC50 appear lower than the Ki. Use a lower level of receptor expression or employ methods to account for receptor reserve in your analysis. |
| G-protein Coupling Efficiency | The efficiency of coupling between the receptor and the G-protein can vary between cell types and can be influenced by the cellular environment. This can affect the potency of the agonist in functional assays. |
| Signal Amplification | Downstream signaling pathways can amplify the initial signal, leading to a maximal response at sub-maximal receptor occupancy. |
| Presence of Receptor Heteromers | SNC80 can selectively activate μ-δ opioid receptor heteromers, which may exhibit different signaling properties compared to DOR homomers.[12][13] Consider using cell lines expressing only the delta-opioid receptor or knockout animal models to dissect the contribution of different receptor populations.[12] |
Quantitative Data Summary
Table 1: In Vitro Binding and Functional Parameters of SNC80
| Parameter | Value | Receptor/System | Reference |
| Ki | 1.78 nM | δ-opioid receptor | [1][6] |
| IC50 | 2.73 nM | δ-opioid receptor | [1][6] |
| EC50 (cAMP inhibition) | 9.2 nM | δ-opioid receptor | [4][5] |
| EC50 (μ-δ heteromer activation) | 52.8 nM | HEK293 cells | [6][12] |
Table 2: In Vivo Antinociceptive Potency of SNC80
| Animal Model | Route | ED50 | Reference |
| Wild Type Mice (C57/129) | Intrathecal | 49 nmol | [12] |
| μ-KO Mice | Intrathecal | 131 nmol | [12] |
| δ-KO Mice | Intrathecal | 327 nmol | [12] |
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the delta-opioid receptor using a competitive binding assay with a radiolabeled antagonist like [3H]naltrindole.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radioligand: [3H]naltrindole.
-
Unlabeled ligand: this compound.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., high concentration of unlabeled naltrindole).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]naltrindole (typically at its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, use a saturating concentration of unlabeled naltrindole (B39905) instead of this compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This protocol outlines the measurement of the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the delta-opioid receptor.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO-DOR or HEK-DOR).
-
This compound.
-
Forskolin.
-
Assay buffer (e.g., HBSS with HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[15][16][17]
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
Replace the culture medium with assay buffer.
-
Add the different concentrations of this compound to the wells.
-
Add a fixed, optimized concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Canonical signaling pathway of SNC80 via the delta-opioid receptor.
Caption: Experimental workflow for a cAMP inhibition assay.
Caption: Logical workflow for troubleshooting inconsistent SNC80 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNC-80 - Wikipedia [en.wikipedia.org]
- 9. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-SNC80 Administration and Side Effect Management
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the administration of the delta-opioid receptor agonist, (Rac)-SNC80, and the management of its associated side effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Data Presentation: Quantitative Impact of Administration Parameters on this compound-Induced Seizures
The convulsive effects of this compound are significantly influenced by the dose, route, and particularly the rate of administration. The following tables summarize quantitative data from studies in rodents.
Table 1: Effect of Intravenous Infusion Rate on Seizure Induction in Rats
| Dose | Administration Rate | Seizure Incidence | Reference |
| 1 mg/kg | 20 seconds (i.v.) | ~60% of rats | [1] |
| 1 mg/kg | 60 minutes (i.v.) | No convulsions | [1] |
Table 2: Dose-Dependent Pro-convulsant Effects of this compound in Rodents (Intraperitoneal Administration)
| Animal Model | Dose (i.p.) | Seizure Latency | Seizure Duration | Reference |
| Mice | 9 mg/kg | Not significant | Not significant | [2] |
| Mice | 13.5 mg/kg | Significantly decreased | Significantly increased | [2] |
| Mice | 32 mg/kg | Strongly decreased | Strongly increased | [2] |
| Rats | 32 mg/kg | ~7-9 minutes | Lasted throughout 20 min session | [3] |
| Rats | 56 mg/kg | ~7-9 minutes | Lasted throughout 20 min session | [3] |
Experimental Protocols
Intravenous Infusion of this compound in Rats for Seizure Monitoring
This protocol is designed to compare the effects of rapid versus slow infusion of this compound on seizure induction.
Materials:
-
This compound
-
Vehicle (e.g., 2% lactic acid, with further dilutions in 0.9% saline)[3]
-
Infusion pump
-
Catheters for intravenous administration
-
Animal restrainer
-
EEG monitoring system (optional, for detailed seizure characterization)
-
Video recording equipment
Procedure:
-
Animal Preparation: Use adult male Sprague-Dawley rats.[3] Anesthetize the rat for catheter placement in the lateral tail vein. Allow for a recovery period before the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. For a 1 mg/kg dose, the final volume will depend on the infusion rate and duration.
-
Experimental Groups:
-
Observation:
-
Place the animal in an observation chamber immediately after the start of the infusion.
-
Monitor for convulsive activity for at least 20-30 minutes post-infusion.[3]
-
Score seizure severity using the Racine scale (see Table 3).
-
If using EEG, monitor for spike-and-wave discharges.
-
Table 3: Modified Racine Scale for Seizure Severity in Rodents
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of posture |
Antagonism of this compound-Induced Seizures
This protocol can be used to confirm that the observed seizures are mediated by the delta-opioid receptor.
Procedure:
-
Pre-treat animals with the selective delta-opioid receptor antagonist, naltrindole (B39905) (e.g., 10 mg/kg, s.c.), 30 minutes prior to the administration of this compound.[1]
-
Administer a convulsive dose of this compound (e.g., 3.2 mg/kg, i.v.).[1]
-
Observe and score for seizure activity as described above. Pre-treatment with naltrindole is expected to fully inhibit convulsions.[1]
Mandatory Visualizations
Caption: Impact of administration rate on this compound-induced seizures.
Caption: Proposed signaling pathway for this compound-induced seizures.
Troubleshooting Guide
Q1: I administered a typically non-convulsive dose of this compound, but I'm observing seizures in my animals. What could be the cause?
A1: Several factors could contribute to this unexpected outcome:
-
Administration Rate: Even with a low total dose, a rapid bolus injection (especially intravenously) can lead to transiently high brain concentrations, triggering seizures.[1] Ensure your administration rate is slow and controlled, particularly for intravenous routes.
-
Animal Strain/Individual Variability: Sensitivity to drug-induced seizures can vary between different strains and even individual animals.
-
Vehicle: Ensure the vehicle used to dissolve this compound is appropriate and has been used consistently in previous studies (e.g., 2% lactic acid with saline dilutions).[3] An inappropriate vehicle could alter the drug's solubility and pharmacokinetics.
Q2: How can I confirm that the seizures I'm observing are a direct result of this compound's action on delta-opioid receptors?
A2: To confirm the on-target effect of this compound, you can perform an antagonist challenge study. Pre-treating the animals with a selective delta-opioid receptor antagonist like naltrindole should block the convulsant effects of this compound.[1] If the seizures are still present after antagonist pre-treatment, it may indicate an off-target effect or another experimental confound.
Q3: My results for seizure latency and duration are highly variable between animals receiving the same dose of this compound. How can I reduce this variability?
A3: To reduce variability:
-
Standardize Administration: Ensure the administration technique (e.g., injection site, speed of injection) is as consistent as possible across all animals. For intravenous administration, using an infusion pump is highly recommended for precise control.
-
Control for Environmental Factors: Stress can influence seizure thresholds. Ensure a consistent and low-stress environment for all animals during the experiment.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup before drug administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's convulsive side effects?
A1: The pro-convulsant effects of this compound are primarily due to its activation of delta-opioid receptors located on GABAergic interneurons in the forebrain.[2][4] This activation inhibits the release of the inhibitory neurotransmitter GABA, leading to a disinhibition of downstream excitatory neurons and resulting in seizure activity.[2]
Q2: Is it possible to separate the therapeutic effects (e.g., analgesic, antidepressant) of this compound from its convulsive side effects?
A2: Yes, studies suggest that the mechanisms underlying the therapeutic and convulsive effects of this compound may be dissociable.[1] The key to separating these effects appears to be controlling the rate of administration. A slow infusion rate can maintain therapeutic plasma concentrations without reaching the peak brain concentrations that trigger seizures.[1]
Q3: What is the role of β-arrestin in this compound-induced seizures?
A3: this compound is known to recruit β-arrestin 2, and the efficacy of this recruitment correlates with seizure intensity.[5][6][7] This suggests that β-arrestin 2-mediated signaling pathways contribute to the pro-convulsant effects of this compound, a phenomenon known as biased agonism.[2]
Q4: Are there alternative delta-opioid receptor agonists that do not have convulsive side effects?
A4: Yes, second-generation delta-opioid receptor agonists, such as ADL5859 and ARM390, have been developed and show a reduced or absent pro-convulsant profile compared to this compound.[2] This is thought to be due to differences in their downstream signaling properties (biased agonism).[2]
Q5: What is the recommended vehicle for dissolving this compound for in vivo studies?
A5: A common vehicle for this compound is an initial dissolution in 2% lactic acid, followed by dilutions with 0.9% saline for the final desired concentration.[3] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment.
References
- 1. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [ouci.dntb.gov.ua]
- 6. frontiersin.org [frontiersin.org]
- 7. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of (Rac)-SNC80: A Technical Guide to Addressing Off-Target Effects
Welcome to the technical support center for researchers utilizing (Rac)-SNC80. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this potent delta-opioid receptor (DOR) agonist and address its known off-target effects. While a valuable tool, unexpected results can arise from its interactions with other receptors and cellular machinery. This guide will equip you with the knowledge to design robust experiments, interpret your data accurately, and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are not consistent with a pure delta-opioid receptor-mediated effect. What could be the cause?
A1: While this compound is a potent DOR agonist, it is crucial to recognize that it can also exhibit significant off-target activity. A primary consideration is its ability to interact with mu-opioid receptors (MOR) to form and activate µ-δ opioid receptor heteromers.[1][2][3][4] This means that the observed pharmacological effect may be a composite of DOR homomer and µ-δ heteromer activation. In some biological systems, the effects of SNC80 are diminished in the absence of MOR, highlighting the importance of this heteromeric complex.[2][4]
Q2: I am observing convulsant activity in my in vivo experiments at higher doses of this compound. Is this a known off-target effect?
A2: Yes, pro-convulsant effects are a well-documented off-target effect of this compound at higher doses.[1][5][6] This activity is believed to be mediated by the recruitment of β-arrestin and may involve DORs expressed in forebrain GABAergic neurons.[6][7] It is essential to perform dose-response studies to identify a therapeutic window that provides the desired analgesic or other effects without inducing seizures.
Q3: How can I be sure that the effects I am observing are specific to the delta-opioid receptor?
A3: To ascertain the specificity of this compound's effects in your experiments, a multi-pronged approach is recommended. This includes using selective antagonists, employing knockout animal models, and running parallel experiments with other DOR agonists that have different off-target profiles.
Q4: Are there any known interactions of this compound with ion channels?
A4: Some studies suggest that SNC80 can have weak, DOR-independent modulatory effects on voltage-dependent ion channels, including weak inhibition of sodium currents and potentiation of calcium currents.[4] While generally considered minor, these effects could be significant in specific experimental contexts, particularly in electrophysiological studies.
Troubleshooting Guide
This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.
Problem 1: Inconsistent or Unexpected In Vitro Signaling Results
Possible Cause: Activation of µ-δ heteromers or other off-target receptors.
Troubleshooting Steps:
-
Pharmacological Blockade:
-
Co-incubate your cells or tissues with a selective MOR antagonist, such as CTAP or naloxonazine, in addition to a DOR antagonist like naltrindole. This will help dissect the contribution of MOR and µ-δ heteromers to the observed signaling.
-
-
Cell Line Selection:
-
If possible, use cell lines that express only the delta-opioid receptor and lack the mu-opioid receptor to confirm DOR-specific effects.
-
-
Alternative Agonists:
-
Compare the effects of this compound with other structurally different DOR agonists that may have a lower propensity to activate µ-δ heteromers.
-
-
Binding Assays:
-
Perform competitive binding assays with radiolabeled ligands for DOR and MOR to determine the affinity of this compound for each receptor in your specific system.[8]
-
Problem 2: Unexplained Behavioral Effects or Seizures In Vivo
Possible Cause: High dosage leading to convulsant off-target effects or activation of non-opioid pathways.
Troubleshooting Steps:
-
Dose-Response Curve:
-
Establish a full dose-response curve for the desired effect and any adverse effects. This will help identify a therapeutic index.
-
-
Antagonist Co-administration:
-
Administer a selective DOR antagonist (e.g., naltrindole) prior to this compound to confirm that the primary behavioral effect is DOR-mediated.
-
To investigate the role of µ-δ heteromers, co-administer a MOR antagonist.
-
-
Knockout Models:
-
Electroencephalogram (EEG) Monitoring:
-
For seizure liability studies, use EEG to monitor brain activity and quantify convulsant events accurately.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinities (Ki) of SNC80 and Related Compounds
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | Delta-Opioid | 1.78 | - | [9] |
| SNC162 | Delta-Opioid | 0.625 | Human | [8] |
| SNC162 | Mu-Opioid | 5500 | Human | [8] |
Table 2: Functional Potency (EC50/IC50) of this compound
| Assay | Parameter | Value (nM) | System | Reference |
| Adenylyl Cyclase Inhibition | EC50 | 9.2 | Cloned human delta receptor | [8] |
| Delta-Opioid Receptor Activation | IC50 | 2.73 | - | [9] |
Experimental Protocols
1. Radioligand Binding Assay for Opioid Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for delta and mu-opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[7]
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
-
Materials:
-
Cells expressing the Gi-coupled opioid receptor of interest.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Pre-treat cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production and determine the EC50 value.[10]
-
Visualizations
Caption: Signaling pathways of this compound, highlighting both on-target and off-target effects.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. SNC-80 - Wikipedia [en.wikipedia.org]
- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.revvity.com [resources.revvity.com]
Validation & Comparative
A Comparative Guide to (Rac)-SNC80 and DPDPE for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for a range of conditions, including pain and mood disorders, offering a potential alternative to traditional mu-opioid receptor agonists with a more favorable side-effect profile.[1] Among the vast landscape of DOR agonists, the non-peptidic compound (Rac)-SNC80 and the peptidic agonist [D-Pen²,D-Pen⁵]-enkephalin (DPDPE) have been cornerstone tools for in vivo research. While both compounds target the DOR, they exhibit markedly different pharmacological profiles, influencing their effects on analgesia, locomotor activity, and seizure potential.[1] This guide provides an objective comparison of this compound and DPDPE, supported by experimental data, to inform the selection of the appropriate tool for your in vivo studies.
Pharmacological Profiles: A Tale of Two Agonists
This compound and DPDPE, despite their shared primary target, showcase distinct in vivo activities that are critical for researchers to consider. SNC80 is a potent locomotor stimulant, but its use is tempered by a significant proconvulsant effect at higher doses.[1] Conversely, DPDPE demonstrates analgesic properties with minimal impact on locomotor activity and a lower seizure liability.[1] These differences are, in part, attributed to the concept of biased agonism, where each ligand stabilizes a unique conformation of the DOR, leading to the activation of different downstream signaling pathways.[1][2]
Recent studies also suggest a more complex pharmacology for SNC80 than initially understood. Evidence indicates that SNC80 may selectively activate μ-δ opioid receptor heteromers, and its full antinociceptive effects in vivo appear to require the presence of both μ- and δ-opioid receptors.[3][4][5] This contrasts with the more conventional understanding of DPDPE's activity primarily through DOR homomers.
Quantitative Comparison of In Vivo Effects
The following tables summarize key quantitative data from in vivo studies to facilitate a direct comparison between this compound and DPDPE.
Table 1: Analgesic Efficacy
| Test | Animal Model | Administration | Compound | ED₅₀ | Reference |
| Tail-Flick Test | Mice | i.c.v. | DPDPE | ~30 nmol | [1] |
| Tail-Flick Test | Mice | i.c.v. | This compound | 104.9 nmol | [1] |
| Hot-Plate Test | Mice | i.c.v. | DPDPE | ~25 nmol | [1] |
| Hot-Plate Test | Mice | i.c.v. | This compound | 91.9 nmol (A₅₀) | [1] |
| Antinociception | Mice (WT C57/129) | i.t. | This compound | 49 nmol | [5] |
| Antinociception | Mice (μ-KO) | i.t. | This compound | 131 nmol | [5] |
| Antinociception | Mice (δ-KO) | i.t. | This compound | 327 nmol | [5] |
Table 2: Locomotor Activity
| Animal Model | Administration | Compound | Effect | Reference |
| Rats | s.c. | DPDPE | Minimal to no increase | [1] |
| Rats | s.c. | This compound | Significant, dose-dependent increase (3.2, 10, 32 mg/kg) | [1] |
Table 3: Seizure Liability
| Animal Model | Compound | Effect | Reference |
| Rats | DPDPE | Not typically observed | [1] |
| Rats | This compound | Induces convulsions at higher doses (e.g., 32 mg/kg) | [1] |
Signaling Pathways and Biased Agonism
The divergent in vivo effects of this compound and DPDPE can be partially explained by their differential engagement of downstream signaling cascades, a phenomenon known as biased agonism.[1][2] Both are DOR agonists, but they stabilize different receptor conformations, leading to the activation of specific intracellular pathways.[1] For instance, SNC80 is considered a high-internalizing agonist, leading to robust receptor internalization and G-protein uncoupling, which contributes to rapid tolerance development.[2][6] In contrast, some evidence suggests DPDPE has a different internalization and recycling profile, which may influence the development of tolerance.[7]
Figure 1: Delta-Opioid Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo research. Below are generalized protocols for key experiments used to assess the effects of this compound and DPDPE.
Analgesia Assessment
1. Tail-Flick Test: This assay measures the latency of an animal to move its tail from a noxious heat source.
-
Animal Preparation: Acclimate mice or rats to the testing environment. Mark the distal third of the tail for consistent placement of the heat stimulus.[1]
-
Baseline Latency: Determine the baseline tail-flick latency by applying a focused beam of high-intensity light to the marked area of the tail.[1] A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[1]
-
Drug Administration: Administer this compound or DPDPE via the desired route (e.g., intracerebroventricular, i.c.v.; intraperitoneal, i.p.).[1]
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90 minutes).[1]
-
Data Analysis: Express data as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[1]
2. Hot-Plate Test: This method assesses the animal's response to a heated surface.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).
-
Procedure: Place the animal on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time is used to prevent injury.
-
Data Analysis: Similar to the tail-flick test, data can be analyzed as the change in latency from baseline or as %MPE.
Locomotor Activity Assessment
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure: Acclimate the animal to the testing room. Administer the test compound (e.g., subcutaneously, s.c.).[1] Place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 90-120 minutes).[1]
-
Data Analysis: Compare the total distance traveled or activity counts between treatment groups.[1]
Seizure Liability Assessment
-
Observation: Following administration of various doses of the test compound, observe animals for behavioral signs of seizures, such as wild running, clonic convulsions, and loss of righting reflex.[1]
-
Electroencephalography (EEG): For more precise measurements, animals can be implanted with electrodes to record cortical electrical activity and monitor for seizure-like spike-wave discharges.[1]
-
Data Analysis: Record the incidence and latency to the first seizure, as well as the duration of convulsive activity.[1]
Figure 2: In Vivo Experimental Workflow.
Conclusion
Both this compound and DPDPE are invaluable tools for probing the function of the delta-opioid receptor system in vivo. However, their distinct pharmacological profiles necessitate careful consideration when selecting an agonist for a particular study. SNC80's potent locomotor effects and proconvulsant liability at higher doses may be confounding factors in some behavioral paradigms, while DPDPE's more subtle behavioral profile might be advantageous. The emerging evidence for SNC80's action at μ-δ heteromers adds another layer of complexity to the interpretation of results. A thorough understanding of these differences, supported by the quantitative data and experimental protocols provided in this guide, will empower researchers to design more robust and interpretable in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Delta-Opioid Receptor Agonists: (Rac)-SNC80, SNC86, and SNC162
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and potency of three non-peptidic delta-opioid receptor (DOR) agonists: (Rac)-SNC80, its 3-hydroxy derivative SNC86, and its 3-desoxy derivative SNC162. The information presented is collated from preclinical studies to aid in the selection of appropriate research tools and to inform drug development strategies.
Introduction
This compound is a widely studied selective DOR agonist known for its antidepressant-like and locomotor-stimulating effects.[1] Its derivatives, SNC86 and SNC162, differ by a single functional group at the 3-position of the benzylic ring, leading to distinct pharmacological profiles.[1] Understanding the comparative efficacy and potency of these compounds is crucial for elucidating the nuanced roles of DORs in physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data for this compound, SNC86, and SNC162 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency
| Compound | Assay | Parameter | Value | Efficacy Classification | Source |
| This compound | [³⁵S]GTPγS Binding | EC₅₀ | 32 nM | Partial Agonist | [2][3] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | 57% of DAMGO | Partial Agonist | [2][3] | |
| Adenylyl Cyclase Inhibition | EC₅₀ | 9.2 nM | Full Agonist | ||
| SNC86 | [³⁵S]GTPγS Binding | - | Most Potent & Efficacious of the three | Full Agonist | [1] |
| SNC162 | [³⁵S]GTPγS Binding | - | Least Potent & Efficacious of the three | Partial Agonist | [1] |
| Radioligand Binding | Kᵢ (δ-receptor) | 0.625 nM | - | ||
| Radioligand Binding | Kᵢ (μ-receptor) | 5500 nM | - |
Note: A direct quantitative comparison of EC₅₀ and Eₘₐₓ values for all three compounds from a single study is limited. The data presented reflects a combination of direct measurements and relative comparisons.
Table 2: In Vivo Potency
| Compound | Assay | Parameter | Relative Potency | Source |
| This compound | Locomotor Activity | ED₅₀ | Intermediate | [1] |
| Forced Swim Test | ED₅₀ | Intermediate | [1] | |
| Antinociception (mice) | ED₅₀ | 49 nmol (WT) | ||
| SNC86 | Locomotor Activity | ED₅₀ | Most Potent | [1] |
| Forced Swim Test | ED₅₀ | Most Potent | [1] | |
| SNC162 | Locomotor Activity | ED₅₀ | Least Potent | [1] |
| Forced Swim Test | ED₅₀ | Least Potent | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
1. Membrane Preparation:
-
Tissues (e.g., rat brain caudate putamen) or cells expressing the delta-opioid receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
Membrane homogenates are incubated in a buffer containing GDP (to ensure G proteins are in an inactive state), MgCl₂, NaCl, and the test compound at various concentrations.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific from total binding.
-
Concentration-response curves are generated by plotting specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Forced Swim Test (Rat)
This behavioral assay is used to assess antidepressant-like activity.
1. Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind paws.
2. Procedure:
-
On day 1 (pre-test session), rats are placed in the cylinder for a 15-minute habituation swim.
-
24 hours later (test session), rats are administered the test compound or vehicle subcutaneously or intraperitoneally.
-
After a specified pre-treatment time (e.g., 30 minutes), the rats are placed in the swim cylinder for a 5-minute test session.
-
The session is recorded for later scoring.
3. Data Analysis:
-
The duration of immobility (floating with only movements necessary to keep the head above water) is scored by a trained observer blind to the treatment conditions.
-
A decrease in immobility time is indicative of an antidepressant-like effect. ED₅₀ values can be calculated from dose-response curves.
Locomotor Activity Test (Rat)
This assay measures the stimulant or depressant effects of compounds on spontaneous motor activity.
1. Apparatus:
-
An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
2. Procedure:
-
Rats are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are administered the test compound or vehicle.
-
Immediately after injection, rats are placed individually into the locomotor activity chambers.
-
Activity is recorded for a set duration (e.g., 60-120 minutes).
3. Data Analysis:
-
Total distance traveled (horizontal activity) and the number of rearing events (vertical activity) are quantified.
-
Data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug effect.
-
Dose-response curves are constructed to determine the ED₅₀ for the stimulant or depressant effects.
Signaling Pathways and Experimental Workflow
Delta-Opioid Receptor Signaling Cascade
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family. Upon agonist binding, a conformational change in the receptor leads to the activation of the G protein and subsequent downstream signaling events.
Caption: Canonical Gi/o-coupled signaling pathway of delta-opioid receptors.
The peripheral antinociceptive effects of SNC80 have also been shown to involve the L-arginine/nitric oxide/cyclic GMP pathway.
Caption: L-arginine/nitric oxide/cGMP pathway involved in SNC80's effects.
Experimental Workflow: In Vivo Behavioral Assessment
The following diagram illustrates a typical workflow for comparing the behavioral effects of SNC80, SNC86, and SNC162 in rats.
Caption: Workflow for in vivo comparison of DOR agonists.
Conclusion
The available evidence consistently demonstrates a clear rank order of potency and efficacy among the three tested delta-opioid receptor agonists: SNC86 > this compound > SNC162.[1] SNC86 behaves as a full agonist in functional assays, while SNC162 exhibits partial agonism.[1] The behavioral effects of this compound in vivo are suggested to be mediated, at least in part, by its metabolite SNC86.[1] These findings highlight the significant impact of minor structural modifications on the pharmacological activity of DOR ligands and provide a basis for the rational selection of these compounds for specific research applications. Researchers should consider the desired level of receptor stimulation and potency when choosing between these agonists for their studies.
References
- 1. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Delta-Opioid Receptor Agonists: (Rac)-SNC80 and UFP-512
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied delta-opioid receptor (DOR) agonists, (Rac)-SNC80 and UFP-512. The information presented is collated from various scientific studies to offer an objective overview of their receptor activation profiles, supported by available experimental data.
Introduction
This compound is a potent and selective non-peptide agonist for the delta-opioid receptor, extensively used as a research tool.[1][2] UFP-512 is another selective DOR agonist, noted for its favorable pharmacological profile, including a lack of convulsive effects and the absence of tolerance development upon chronic administration.[3][4] Both compounds are valuable for investigating the therapeutic potential of DOR activation in conditions such as pain and depression.[3][5]
Quantitative Comparison of Receptor Activation
The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound and UFP-512 at the delta-opioid receptor. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | UFP-512 | Receptor/System | Reference |
| Binding Affinity | ||||
| Ki | 1.78 nM | - | Mouse whole-brain assays | [6] |
| pKi | - | 10.2 | CHO cells expressing hDOR | [7] |
| Functional Potency | ||||
| IC50 (Adenylyl Cyclase) | 2.73 nM | - | Not specified | [6] |
| EC50 (Adenylyl Cyclase) | 9.2 nM | - | Cloned human delta receptor | [8] |
| pEC50 (GTPγS) | - | 10.2 | CHO cells expressing hDOR | [7] |
| pEC50 (Mouse Vas Deferens) | - | 11.6 | Electrically stimulated mouse vas deferens | [7] |
| EC50 (μ–δ heteromer activation) | 52.8 ± 27.8 nM | - | HEK293 cells | [9] |
| Biased Agonism | ||||
| Bias Factor (cAMP vs. Internalization) | 1.70 (relative to DPDPE) | Similar to SNC80 | HEK293 cells expressing Flag-DOR | [5] |
Differentiating Features in Receptor Activation and Signaling
This compound is a well-established DOR agonist that has been instrumental in elucidating the physiological roles of the delta-opioid system. However, some studies suggest that its in vivo effects, particularly antinociception, may be mediated through the activation of mu-delta (μ-δ) opioid receptor heteromers.[9][10] This suggests a more complex mechanism of action than exclusive activation of DOR homomers. Furthermore, this compound has been associated with convulsive effects at higher doses, which has limited its therapeutic development.[11]
UFP-512 , in contrast, is reported to be a highly selective DOR agonist without the convulsive side effects observed with SNC80.[3][4] A key differentiator for UFP-512 is its unique signaling profile. Studies have shown that UFP-512 activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is involved in cellular protection against oxidative stress.[3][12] Additionally, its effects on pain are mediated through the modulation of different signaling cascades in various pain states; it inhibits c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in inflammatory pain, while in neuropathic pain, it blocks the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][12] UFP-512 is also characterized by its ability to induce receptor endocytosis and recycling with low desensitization of the cAMP pathway, which may contribute to its lack of tolerance development.[7]
Signaling Pathways
The following diagrams illustrate the known signaling pathways activated by UFP-512 and a generalized pathway for Gαi-coupled receptors like the delta-opioid receptor, which is activated by both agonists.
Caption: Signaling pathways modulated by UFP-512 upon DOR activation.
Caption: Canonical Gαi-coupled signaling pathway for DOR agonists.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize DOR agonists. Specific parameters may vary between studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the delta-opioid receptor.
-
Membrane Preparation : Membranes are prepared from cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells) or from brain tissue.
-
Incubation : A fixed concentration of a radiolabeled DOR ligand (e.g., [³H]naltrindole) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound or UFP-512).
-
Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : Competition binding curves are generated, and the IC50 (concentration of the test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-proteins coupled to the receptor.
-
Membrane Preparation : As described for the radioligand binding assay.
-
Incubation : Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist (this compound or UFP-512) in the presence of GDP.
-
Filtration : The reaction is terminated by rapid filtration.
-
Quantification : The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured.
-
Data Analysis : Dose-response curves are generated to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi coupling, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
-
Cell Culture : Cells expressing the delta-opioid receptor are cultured.
-
Stimulation : Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels) and then incubated with varying concentrations of the agonist (this compound or UFP-512).
-
Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis : Inhibition curves are plotted to determine the IC50 of the agonist for adenylyl cyclase inhibition.
Conclusion
This compound and UFP-512 are both valuable tools for studying the delta-opioid receptor system. While both are potent and selective DOR agonists, they exhibit important differences in their pharmacological profiles. UFP-512 appears to have a more favorable safety profile, lacking the convulsive effects of SNC80, and demonstrates a unique signaling mechanism involving the Nrf2/HO-1 pathway. Furthermore, its distinct modulation of PI3K/Akt and MAPK pathways in different pain states and its lack of tolerance development make it a particularly interesting candidate for further therapeutic investigation. This compound remains a critical research compound, though its potential interaction with μ-δ heteromers should be considered when interpreting experimental results. The choice between these two agonists will depend on the specific research question and the desired pharmacological profile for the intended application.
References
- 1. SNC 80 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 4. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo pharmacological profile of UFP-512, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (Rac)-SNC80 Delta-Opioid Receptor Effects with Naltrindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological tools used to study the delta-opioid receptor (DOR), with a focus on validating the effects of the selective agonist (Rac)-SNC80 using the antagonist naltrindole (B39905). Experimental data, detailed protocols, and pathway visualizations are presented to aid in the design and interpretation of research in this area.
Introduction to this compound and Naltrindole
This compound is a potent and selective non-peptidic agonist for the delta-opioid receptor, demonstrating activity in both in vitro and in vivo models.[1] Its use has been instrumental in elucidating the physiological roles of the DOR, including its involvement in analgesia, mood regulation, and as a potential therapeutic target for various neurological disorders.
Naltrindole is a highly potent and selective non-peptide antagonist of the delta-opioid receptor.[2] It is widely used in biomedical research to competitively block the effects of DOR agonists like SNC80, thereby confirming that the observed effects are indeed mediated by the delta-opioid receptor.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound, naltrindole, and other relevant ligands at the delta-opioid receptor and other opioid receptor subtypes. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of this compound and Naltrindole at Opioid Receptors
| Compound | δ-Opioid Receptor (Ki) | μ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) |
| This compound | 9.4 nM[1] | >1000 nM | >1000 nM | >106-fold | >106-fold |
| Naltrindole | 0.0562 nM (56.2 pM)[3] | 1.58 nM (pIC50 = 7.8)[4] | 6.31 nM (pIC50 = 7.2)[4] | ~28-fold | ~112-fold |
Note: pIC50 values were converted to approximate Ki values for comparison.
Table 2: Functional Activity of this compound and Antagonism by Naltrindole
| Assay | This compound Parameter | Value | Naltrindole Antagonism |
| cAMP Inhibition | EC50 | 32 nM[5] | Schild pA2 = 9.29 (IC50 <0.51 nM)[6] |
| β-Arrestin 2 Recruitment | Emax | High, comparable to or greater than endogenous ligands[7][8] | IC50 not explicitly found, but effectively blocks SNC80-induced recruitment. |
| In vivo Analgesia (formalin test) | Effective Dose | 200 µg (intrathecal) | Reversed by 3 mg/kg naltrindole (i.p.)[9] |
Table 3: Comparison of Naltrindole with Other Delta-Opioid Receptor Antagonists
| Antagonist | δ-Opioid Receptor (Ki) | μ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Notes |
| Naltrindole | 0.0562 nM [3] | 1.58 nM [4] | 6.31 nM [4] | Standard, highly potent δ-selective antagonist. |
| Naltriben (B52518) | ~0.2-0.5 nM | 19.79 nM[2] | 82.75 nM[2] | Shows some selectivity for δ2-subtype; also has κ-agonist activity at high doses.[8][10] |
| 7-Benzylidenenaltrexone (B1236580) (BNTX) | 0.1 nM (for δ1 subtype)[11] | Less potent than at δ | Less potent than at δ | Often used to investigate δ1 receptor subtype selectivity.[12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the delta-opioid receptor and a typical experimental workflow for validating agonist effects.
Delta-Opioid Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. experts.umn.edu [experts.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Naltriben - Wikipedia [en.wikipedia.org]
- 8. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-SNC80 and Other Non-Peptide Delta-Opioid Agonists
This guide provides a detailed comparative analysis of (Rac)-SNC80 and other notable non-peptide delta-opioid receptor (DOR) agonists. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these compounds supported by experimental data. The guide covers binding affinities, functional efficacies, signaling pathways, and detailed experimental protocols for key assays.
Introduction to Non-Peptide Delta-Opioid Agonists
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a significant target for developing analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists like morphine. Non-peptide agonists are of particular interest due to their improved bioavailability and pharmacokinetic properties over peptide-based compounds. This compound, discovered in 1994, was a pioneering non-peptide DOR agonist, demonstrating high selectivity and systemic activity.[1][2] It has shown analgesic, antidepressant, and anxiolytic effects in animal studies, although its utility is hampered by convulsions at higher doses.[1] This guide compares SNC80 with its derivatives and other relevant non-peptide agonists to elucidate structure-activity relationships and differential signaling profiles.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of SNC80 and related non-peptide DOR agonists. These compounds primarily differ by the functional group at the 3-position of the benzylic ring, which significantly impacts their potency and efficacy.
Table 1: In Vitro Receptor Binding Affinity and Functional Efficacy
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (%Emax vs Standard) |
| This compound | δ-Opioid (DOR) | ~1-2 | [³⁵S]GTPγS Binding | ~50-100 | Partial Agonist Activity |
| μ-Opioid (MOR) | >1000 (low affinity) | [³⁵S]GTPγS Binding | >10,000 | - | |
| SNC86 (3-OH) | δ-Opioid (DOR) | Not specified | [³⁵S]GTPγS Binding | More potent than SNC80 | Full Agonist Activity |
| SNC162 (3-desoxy) | δ-Opioid (DOR) | Not specified | [³⁵S]GTPγS Binding | Less potent than SNC80 | Partial Agonist Activity |
| (+)BW373U86 | δ-Opioid (DOR) | Not specified | [³⁵S]GTPγS Binding | More potent than DPDPE | Higher efficacy than DPDPE |
Data compiled from multiple sources indicating relative potencies and efficacies. Absolute values can vary based on assay conditions. SNC86 is the 3-hydroxy metabolite of SNC80 and demonstrates higher potency and efficacy.[3] SNC162 shows reduced stimulation, consistent with partial agonism.[3] (+)BW373U86 was shown to be more potent and efficacious than the peptidic agonist DPDPE.[4]
Table 2: Comparative In Vivo Effects
| Compound | Primary Effect | Potency (Route) | Key Adverse Effects |
| This compound | Antinociception, Antidepressant-like | A50 ≈ 57 mg/kg (i.p.) | Convulsions at high doses |
| SNC86 (3-OH) | Antinociception, Antidepressant-like | Most potent of the series | Convulsions |
| SNC162 (3-desoxy) | Antinociception, Antidepressant-like | Least potent of the series | Convulsions |
The rank order of potency and efficacy in behavioral measures is SNC86 > SNC80 > SNC162.[3] The antinociceptive effects of SNC80 have been demonstrated in various models, including the mouse warm-water tail-flick test.[2] Despite its therapeutic potential, SNC80's adverse effects, such as convulsions and a lack of efficacy in certain pain models compared to morphine, limit its clinical development.[5]
Signaling Pathways of Delta-Opioid Agonists
DORs classically couple to inhibitory G proteins (Gαi/o). Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, reduction of intracellular cAMP, and modulation of ion channel activity. However, recent evidence suggests a more complex signaling paradigm for SNC80, involving receptor heteromerization.
Canonical Gαi/o-Coupled Signaling Pathway
Upon activation by an agonist, the DOR promotes the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi/o subunit and the Gβγ dimer then dissociate to modulate downstream effectors. Gαi/o directly inhibits adenylyl cyclase, while the Gβγ subunit can inhibit N-type calcium channels and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. This combination reduces neuronal excitability.
Caption: Canonical Gαi/o signaling pathway for DOR activation.
SNC80 and μ-δ Opioid Receptor Heteromer Signaling
Compelling research suggests that SNC80's in vivo effects may be mediated through the selective activation of μ-δ opioid receptor (MOR-DOR) heteromers.[6][7] In this model, SNC80 binds to the DOR protomer within the MOR-DOR complex, initiating a distinct signaling cascade that differs from the activation of DOR homomers.[6] This selective activation of the heteromer complex appears necessary for producing maximal antinociception.[6][7] This finding suggests that the therapeutic effects and side-effect profile of SNC80 could be linked to the unique signaling output of this heteromeric complex.
Caption: Proposed signaling via selective activation of MOR-DOR heteromers by SNC80.
Detailed Experimental Protocols
Reproducibility is paramount in research. The following sections provide detailed methodologies for common assays used to characterize non-peptide DOR agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]naltrindole for DOR).
-
Test compound (e.g., SNC80) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naltrindole).
-
96-well filter plates (GF/B or GF/C).
-
Scintillation fluid and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and the serially diluted test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound. For total binding, add only buffer and radioligand.
-
Initiate the binding reaction by adding cell membrane preparations (50-100 µg protein per well).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Caption: General experimental workflow for a [³⁵S]GTPγS binding assay.
1. Materials:
-
Cell membranes expressing the DOR.
-
Test agonist (e.g., SNC80) at various concentrations.
-
[³⁵S]GTPγS (radioligand).
-
Guanosine diphosphate (B83284) (GDP).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Basal binding control (agonist absent).
-
Non-specific binding control (excess unlabeled GTPγS).
-
96-well filter plates and scintillation counter.
2. Procedure:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of the test agonist.
-
Prepare the assay buffer containing a fixed concentration of GDP (e.g., 10-30 µM) and [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
In a 96-well plate, add the agonist dilutions, cell membranes (10-20 µg protein), and initiate the reaction by adding the assay buffer containing [³⁵S]GTPγS and GDP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify bound [³⁵S]GTPγS via liquid scintillation counting.
3. Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the stimulated binding (as a percentage above basal) against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation) values from the curve. Efficacy is often expressed relative to a standard full agonist.
References
- 1. SNC-80 - Wikipedia [en.wikipedia.org]
- 2. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Peptidic and Nonpeptidic δ-Opioid Agonists on Guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding in Brain Slices from Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synergistic Dance: A Comparative Guide to the Interaction of (Rac)-SNC80 and Morphine
For researchers, scientists, and drug development professionals, understanding the intricate interplay between different opioid receptor agonists is paramount in the quest for safer and more effective analgesics. This guide provides a comprehensive comparison of the delta-opioid receptor agonist (Rac)-SNC80 and the classical mu-opioid receptor agonist, morphine, with a focus on their synergistic interactions, supported by experimental data and detailed methodologies.
The non-peptidic compound this compound is a selective delta-opioid receptor agonist that has been the subject of extensive research, not only for its own potential therapeutic effects but also for its ability to modulate the effects of mu-opioid agonists like morphine.[1] Studies have shown that while SNC80 on its own may not consistently produce strong antinociceptive effects in all pain models, it can significantly enhance the analgesic properties of morphine when co-administered.[1] This potentiation is not merely additive but suggests a complex synergistic interaction at the receptor and signaling pathway level.
A key hypothesis underpinning this synergy is the existence of mu-delta opioid receptor heteromers. Research suggests that SNC80 may selectively activate these heteromeric complexes, leading to a unique pharmacological profile that differs from the activation of individual mu or delta receptor homomers.[2][3][4] This interaction is of significant interest as it opens up the possibility of developing novel pain therapies with improved side-effect profiles compared to traditional mu-opioid agonists.
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of SNC80 and morphine's pharmacological properties.
Table 1: In Vitro Receptor Binding and Functional Potency
| Compound | Receptor Target | Assay Type | Parameter | Value | Cell Line/Tissue | Reference |
| This compound | Delta-Opioid Receptor | Radioligand Binding | Kᵢ | 9.4 nM | Cloned human DOR | [5] |
| This compound | Mu-Delta Heteromer | [Ca²⁺]ᵢ Assay | EC₅₀ | 52.8 ± 27.8 nM | HEK293 cells | [2] |
| Morphine | Mu-Opioid Receptor | Radioligand Binding | ||||
| DAMGO | Mu-Opioid Receptor | [³⁵S]GTPγS Binding | EC₅₀ | 45 nM | SH-SY5Y cells | [6] |
| This compound | Delta-Opioid Receptor | [³⁵S]GTPγS Binding | EC₅₀ | 32 nM | SH-SY5Y cells | [6] |
Table 2: In Vivo Antinociceptive Efficacy
| Compound | Animal Model | Assay | Parameter | Value | Route of Administration | Reference |
| This compound | Wild-Type Mice | Tail Flick Assay | ED₅₀ | 49 nmol | Intrathecal | [2] |
| This compound | μ-KO Mice | Tail Flick Assay | ED₅₀ | 131 nmol | Intrathecal | [2] |
| This compound | δ-KO Mice | Tail Flick Assay | ED₅₀ | 327 nmol | Intrathecal | [2] |
| Morphine | Rats | Various Nociceptive Tests | Effective | Subcutaneous | [7] | |
| This compound | Rats | Acetic Acid Writhing Test | Effective | Subcutaneous | [7] |
The data clearly indicates that the antinociceptive activity of SNC80 is significantly diminished in mice lacking either mu- or delta-opioid receptors, providing strong in vivo evidence for the role of mu-delta heteromers in its mechanism of action.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study the interaction between SNC80 and morphine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human delta-opioid receptor) are prepared.[5]
-
Assay Setup: A series of dilutions of the unlabeled test compound (e.g., SNC80) is incubated with a constant concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]DPDPE for the delta-opioid receptor).[5]
-
Incubation: The mixture is incubated to allow the unlabeled compound to compete with the radiolabeled ligand for binding to the receptor.
-
Termination and Filtration: The reaction is stopped by rapid filtration, separating the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by agonists.
-
Membrane Preparation: Membranes containing the GPCR of interest are prepared.[5]
-
Assay Setup: Membranes are incubated with various concentrations of the test agonist (e.g., SNC80 or morphine) in the presence of GDP.[5]
-
Reaction Initiation: The reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[5]
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.
-
Termination and Filtration: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured by a scintillation counter.[5]
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal effect) and the Emax (the maximal effect).[5]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like opioid receptors.
-
Cell Culture: Cells expressing the opioid receptor(s) of interest are cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.[8]
-
Agonist Addition: The test agonist (e.g., SNC80 or morphine) is added at various concentrations.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The decrease in cAMP levels in the presence of the agonist is measured, and a dose-response curve is generated to determine the IC₅₀ or EC₅₀.
Visualizing the Interaction: Signaling Pathways and Experimental Workflow
To better illustrate the complex interactions, the following diagrams were generated using the DOT language.
Caption: Simplified signaling pathway of a mu-delta opioid receptor heteromer.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Caption: Interaction model of SNC80 and morphine via a mu-delta heteromer.
References
- 1. Antinociceptive effects of the selective delta opioid agonist SNC80 alone and in combination with mu opioids in the squirrel monkey titration procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Validating the Selectivity of (Rac)-SNC80 in Knockout Animal Models: A Comparative Guide
(Rac)-SNC80 has long been a benchmark nonpeptide agonist for the delta-opioid receptor (δ-OR), widely used in pharmacological research. However, understanding its precise in vivo selectivity is crucial for interpreting experimental results and for the development of novel therapeutics. This guide provides an objective comparison of this compound's performance in wild-type versus knockout animal models, offering supporting data and methodologies for researchers, scientists, and drug development professionals.
The primary method for validating the selectivity of a compound like SNC80 is to administer it to animals genetically engineered to lack the target receptor—in this case, δ-OR knockout (KO) mice. If the compound's effects are absent or significantly reduced in these animals compared to their wild-type (WT) counterparts, it provides strong evidence of on-target activity.
Comparative Analysis of this compound Efficacy
Experimental data from studies using knockout mice demonstrate that the primary behavioral effects of SNC80 are mediated through the δ-OR. However, the findings also introduce a nuanced view, suggesting the involvement of other opioid receptors in its antinociceptive action.
Studies assessing pain relief show a dramatically reduced effect of SNC80 in mice lacking the δ-OR. One pivotal study administered SNC80 intrathecally and measured the antinociceptive response in a warm water tail withdrawal assay.[1] The results indicated a significant decrease in potency in δ-OR knockout mice.[1]
| Parameter | Wild-Type (WT) Mice | δ-OR Knockout (KO) Mice | μ-OR Knockout (KO) Mice | Reference |
| SNC80 ED₅₀ (nmol, i.t.) | 53.6 | 327 (6.1-fold increase) | 131 (2.7-fold increase) | [1] |
| Conclusion | Potent antinociception | Significantly reduced potency | Reduced potency | [1] |
ED₅₀: The dose required to produce 50% of the maximum possible effect (%MPE).
A well-documented adverse effect of SNC80 is the induction of seizures. Studies using conditional and total δ-OR knockout mice have unequivocally demonstrated that this effect is mediated by δ-receptors. In experiments recording electroencephalograms (EEGs), SNC80 produced dose-dependent seizures in control mice, but these effects were entirely absent in mice lacking the δ-OR, particularly in forebrain GABAergic neurons.[4]
This provides strong evidence for the selectivity of SNC80 in mediating convulsant activity. Furthermore, newer δ-OR agonists, such as ARM-390 and KNT-127, have been shown to lack these pro-convulsant effects, highlighting them as potentially safer alternatives.[4][5][6]
| SNC80 Dose (i.p.) | Effect in Control Mice | Effect in δ-OR KO Mice | Alternative Agonists (ARM-390, KNT-127) | Reference |
| 9 mg/kg | Myoclonic seizures observed | No seizure activity | No seizure activity | [4] |
| 13.5 mg/kg | Significant clonic and myoclonic seizures | No seizure activity | No seizure activity | [4] |
| 32 mg/kg | Strong and significant seizure activity | No seizure activity | No seizure activity | [4] |
Experimental Protocols and Methodologies
Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Antinociception Assay
-
Animal Models: Wild-type (C57BL/6), global δ-OR knockout, and global μ-OR knockout mice were used.[1]
-
Drug Administration: this compound was administered via intrathecal (i.t.) injection to target spinal cord receptors.[1]
-
Assay: The warm water (52.2°C) tail withdrawal assay was employed.[1] The latency for the mouse to flick its tail from the water was measured, and data were converted to a percentage of the maximum possible effect (%MPE). A cumulative dosing schedule was used.[1]
Seizure Liability Assessment
-
Animal Models: Control littermates, conditional knockout mice with δ-OR gene deletion in forebrain GABAergic neurons (Dlx-DOR), and total δ-OR knockout mice (CMV-DOR) were utilized.[4]
-
Drug Administration: SNC80 was administered intraperitoneally (i.p.) at various doses (4.5, 9, 13.5, and 32 mg/kg).[4]
-
Assay: Electroencephalograms (EEGs) were recorded to measure seizure events, including spike-and-wave discharges, clonic seizures, and myoclonic seizures.[4] The latency to the first seizure and the total duration of seizures were quantified.[4]
Visualizing Pathways and Workflows
Logical Workflow for Validating Selectivity
The core logic behind using knockout models to validate drug selectivity is a straightforward conditional relationship. If the drug is selective for its target receptor, its biological effects will be contingent on the presence of that receptor.
Caption: Logical framework for validating drug selectivity using knockout models.
Canonical Delta-Opioid Receptor Signaling Pathway
This compound acts as an agonist at the δ-OR, which is a G-protein coupled receptor (GPCR). The canonical signaling cascade involves the inhibition of adenylyl cyclase, which is a key pathway for many of its cellular effects.
Caption: Simplified canonical signaling pathway for the δ-opioid receptor.
Experimental Workflow for Behavioral Testing
A typical workflow for assessing the in vivo effects of a compound in knockout versus wild-type animals involves several standardized steps, from animal selection to data analysis.
Caption: Standard experimental workflow for in vivo compound validation.
References
- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Internalization Profiles: (Rac)-SNC80 versus ARM390
An essential guide for researchers in pharmacology and drug development, this document provides a detailed comparison of the delta-opioid receptor (DOR) agonists (Rac)-SNC80 and ARM390, with a focus on their distinct receptor internalization mechanisms. This guide synthesizes experimental data to highlight the biased agonism that dictates their cellular and physiological effects.
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for pain management and mood disorders. However, the development of DOR agonists has been hampered by issues such as the rapid development of tolerance. Understanding the molecular mechanisms that underlie these effects is crucial for the design of improved therapeutics. Two extensively studied DOR agonists, this compound and ARM390, serve as powerful tools to dissect these mechanisms due to their divergent effects on receptor internalization. While both compounds exhibit similar binding affinities and potencies in activating G protein signaling, their ability to induce receptor endocytosis is markedly different, leading to distinct physiological consequences.[1][2]
Quantitative Comparison of this compound and ARM390
The following tables summarize the key quantitative parameters differentiating the activity of this compound and ARM390 at the delta-opioid receptor.
Table 1: G Protein Activation at the Delta-Opioid Receptor
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% Basal) | Cell System | Reference |
| This compound | 121.5 ± 36.3 | 228.4 ± 8.7 | DOR-eGFP Brain Membranes | [1] |
| ARM390 | 169.3 ± 9.5 | 214.3 ± 9.6 | DOR-eGFP Brain Membranes | [1] |
Table 2: Delta-Opioid Receptor Internalization
| Ligand | Internalization Profile | Concentration for Internalization | Key Observation | Reference |
| This compound | High-internalizing agonist | Robust internalization at 100 nM | Induces rapid and widespread receptor endocytosis in vitro and in vivo. | [1][2][3] |
| ARM390 | Low/non-internalizing agonist | Required 100-fold higher concentration than SNC80 for minimal effect | Fails to induce significant receptor internalization even at high doses in vivo. | [1][3] |
Table 3: β-Arrestin Recruitment
| Ligand | Preferential β-Arrestin Isoform | Functional Consequence | Reference |
| This compound | β-Arrestin 2 | Promotes receptor internalization and desensitization. | [4] |
| ARM390 | β-Arrestin 3 | Prevents receptor internalization and acute tolerance. | [4] |
Signaling Pathways and Biased Agonism
The differential effects of this compound and ARM390 on DOR internalization are a classic example of biased agonism, where a ligand preferentially activates one signaling pathway over another. In this case, both agonists activate G protein-dependent signaling, leading to analgesia. However, their interaction with the β-arrestin pathway, which regulates receptor desensitization and internalization, is distinct.
This compound strongly recruits β-arrestin 2 to the activated DOR. This interaction facilitates the phosphorylation of the receptor and its subsequent internalization via clathrin-coated pits.[1] This process uncouples the receptor from G proteins, leading to acute desensitization and tolerance.[1][2]
In contrast, ARM390 shows a preference for recruiting β-arrestin 3.[4] This interaction does not lead to robust receptor internalization. Instead, it is suggested to play a role in receptor resensitization, thereby preserving the receptor's signaling capacity upon repeated agonist exposure and preventing the development of acute tolerance.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the differential effects of this compound and ARM390.
Confocal Microscopy for Receptor Internalization
This technique is used to visualize the subcellular localization of the delta-opioid receptor before and after agonist treatment.
-
Cell Culture and Transfection: HEK293 or other suitable cells are cultured on glass coverslips and transfected with a plasmid encoding a fluorescently tagged DOR (e.g., DOR-eGFP).
-
Agonist Treatment: Cells are incubated with a defined concentration of this compound, ARM390, or vehicle control for a specified time course (e.g., 30-60 minutes) at 37°C.
-
Fixation and Staining: Cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and permeabilized if intracellular staining is required. Nuclei can be counterstained with DAPI.
-
Imaging: Coverslips are mounted on microscope slides and imaged using a confocal microscope. The distribution of the fluorescently tagged receptor is observed. A diffuse cell surface fluorescence indicates no internalization, while the appearance of intracellular puncta is indicative of receptor internalization into endosomes.
-
Quantification: Image analysis software can be used to quantify the degree of internalization by measuring the intensity of intracellular fluorescence relative to the total cellular fluorescence.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay directly measures the activation of G proteins by an agonist-bound GPCR.
-
Membrane Preparation: Crude membranes are prepared from cells or tissues expressing the DOR.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is prepared.
-
Reaction Mixture: In a 96-well plate, the membrane preparation is incubated with the desired concentrations of this compound or ARM390 in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filter mat is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each agonist.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET is a powerful technique to measure protein-protein interactions in living cells, such as the recruitment of β-arrestin to an activated GPCR.
-
Plasmid Constructs: Cells are co-transfected with two plasmids: one encoding the DOR fused to a Renilla luciferase (Rluc) donor and another encoding β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Seeding: Transfected cells are seeded into a white, clear-bottom 96-well plate.
-
Agonist Stimulation: Cells are stimulated with various concentrations of this compound or ARM390.
-
Substrate Addition: The luciferase substrate, coelenterazine (B1669285) h, is added to the wells.
-
Signal Detection: The plate is read in a microplate reader capable of detecting both the luciferase emission (around 480 nm) and the YFP emission (around 530 nm).
-
BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc). An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment to the receptor.
-
Data Analysis: Dose-response curves are generated by plotting the BRET ratio against the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Conclusion
The distinct internalization profiles of this compound and ARM390 are a direct consequence of their biased agonism at the delta-opioid receptor. This compound, a high-internalizing agonist, robustly engages the β-arrestin 2 pathway, leading to receptor internalization and acute tolerance. In contrast, ARM390, a low-internalizing agonist, preferentially interacts with β-arrestin 3, a pathway that does not promote significant internalization and is associated with a sustained analgesic response without the rapid development of tolerance. These findings have significant implications for the development of novel DOR-targeted therapeutics, suggesting that ligands biased away from β-arrestin 2-mediated internalization may offer a superior clinical profile with reduced tolerance and desensitization. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced pharmacology of opioid receptors.
References
- 1. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (Rac)-SNC80 and Newer Generation Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential side effect profiles of the prototypical delta-opioid agonist (Rac)-SNC80 and its next-generation counterparts, supported by experimental data and detailed methodologies.
The development of delta-opioid receptor (DOR) agonists as potential therapeutics for pain, depression, and other neurological disorders has been a key focus of research. While offering a promising alternative to traditional mu-opioid agonists with a potentially lower risk of abuse and respiratory depression, the clinical progression of early DOR agonists has been hampered by their side effect profiles. The prototypical non-peptidic DOR agonist, this compound, while effective in preclinical models, is notably associated with a significant seizure liability. This has spurred the development of newer generation agonists with improved safety profiles. This guide provides a detailed comparison of the side effect profiles of this compound and these newer agents, focusing on seizure potential, cardiovascular effects, and gastrointestinal disturbances.
Key Side Effect Profile Comparison
| Side Effect | This compound | Newer Generation Agonists (e.g., ARM390, ADL5859) |
| Seizure Liability | High proconvulsant activity, inducing behavioral seizures and epileptiform EEG discharges.[1][2] | Significantly lower to no convulsant activity at analgesic doses.[2][3] |
| Cardiovascular Effects | Limited direct comparative data available. General delta-opioid agonism may cause orthostatic hypotension. | Limited direct comparative data available. Preclinical safety studies for compounds like ADL5859 excluded patients with serious or unstable cardiovascular disease.[4] |
| Gastrointestinal Effects | Significantly decreases gastrointestinal propulsion, centrally mediated.[5] | May have fewer gastrointestinal side effects. For example, ARM390 does not significantly affect propagating colonic motor patterns, unlike SNC80.[1] |
Seizure Liability: A Major Point of Differentiation
The most significant and well-documented difference between this compound and newer generation delta-opioid agonists lies in their propensity to induce seizures.
This compound has consistently demonstrated proconvulsant effects in various animal models, including mice, rats, and non-human primates. Administration of SNC80 leads to behavioral seizures, often characterized by "wet-dog shakes," myoclonic jerks, and in some cases, full-blown convulsions.[1] These behavioral manifestations are accompanied by distinct electroencephalographic (EEG) changes, including paroxysmal spike-wave discharges.[2] The underlying mechanism is believed to involve the activation of DORs on GABAergic neurons in the forebrain, leading to their inhibition and a subsequent increase in neuronal excitability.[2]
Newer generation agonists , such as ARM390 and ADL5859, have been specifically designed and selected for their reduced or absent seizure liability.[2][3] Direct comparative studies have shown that, at doses where SNC80 produces robust seizures, these newer compounds do not induce convulsions or significant EEG abnormalities.[2] For instance, a study in mice demonstrated that SNC80 produced dose-dependent seizures, whereas ARM390 and ADL5859 did not trigger any detectable changes in EEG recordings.[2]
The Role of Biased Agonism in Seizure Liability
The difference in seizure potential is thought to be linked to the concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others. For DOR agonists, seizure activity has been strongly correlated with the recruitment of β-arrestin 2.[3][6][7] this compound is a potent recruiter of β-arrestin 2, which is hypothesized to be a key step in the signaling cascade leading to seizures.[3][6] In contrast, many newer agonists are "G-protein biased," meaning they activate the desired G-protein signaling pathways responsible for analgesia and antidepressant effects with minimal recruitment of β-arrestin 2.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of the Cardioprotective Properties of Opioid Receptor Agonists in a Rat Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [ouci.dntb.gov.ua]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-SNC80 and Peptidic Delta-Opioid Agonists: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR) represents a promising therapeutic target for managing pain and mood disorders, potentially offering a safer alternative to traditional mu-opioid receptor agonists. Within the diverse landscape of DOR agonists, the non-peptidic compound (Rac)-SNC80 and various peptidic agonists, such as [D-Pen²,D-Pen⁵]-enkephalin (DPDPE) and deltorphins, have been instrumental in elucidating the complex pharmacology of this receptor. This guide provides a comprehensive cross-validation of their respective findings, presenting a comparative overview of their in vitro and in vivo performance, supported by experimental data and detailed methodologies.
Comparative Efficacy and Potency: A Tabular Summary
The following tables summarize quantitative data from various studies, offering a direct comparison of the binding affinities and functional potencies of this compound and representative peptidic DOR agonists. It is important to note that absolute values may vary across different experimental setups, cell types, and tissues.
Table 1: Delta-Opioid Receptor Binding Affinity (Ki)
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [³H]pCl-DPDPE | Monkey Brain Membranes | ~1-2* | [1] |
| DPDPE | [³H]DPDPE | Monkey Brain Membranes | 1.4 | [1] |
| Deltorphin II | [³H]DPDPE | Monkey Brain Membranes | 0.13 | [1] |
*Note: The Ki for SNC-80 is described as having a low nanomolar affinity.[1]
Table 2: Functional Activity in G-Protein Activation ([³⁵S]GTPγS Binding) Assays
| Compound | Brain Region/Cell Line | EC₅₀ (nM) | Eₘₐₓ (% Basal) | Reference |
| (+)BW373U86 | Frontal Cortex (Rat) | 0.33 | - | [2] |
| (+)BW373U86 | Caudate Putamen (Rat) | 1 | 205 ± 5 | [2] |
| SNC80 | Caudate Putamen (Rat) | - | 177 ± 4 | [2] |
| Deltorphin II | Caudate Putamen (Rat) | - | 152 ± 8 | [2] |
| DPDPE | Caudate Putamen (Rat) | - | 147 ± 4 | [2] |
*Note: (+)BW373U86 is a non-peptidic agonist structurally related to SNC80.[3]
Table 3: In Vivo Analgesic Efficacy
| Compound | Analgesia Model | Administration | ED₅₀/A₅₀ | Reference |
| SNC80 | Tail-Flick Test (Mice) | i.c.v. | 104.9 nmol | [4] |
| SNC80 | Hot-Plate Test (Mice) | i.c.v. | 91.9 nmol | [4] |
| DPDPE | Tail-Flick Test (Mice) | i.c.v. | ~30 nmol | [4] |
| DPDPE | Hot-Plate Test (Mice) | i.c.v. | ~25 nmol | [4] |
Differential Signaling and In Vivo Effects
The divergence between this compound and peptidic DOR agonists extends beyond simple potency and efficacy, delving into the realm of biased agonism and distinct in vivo pharmacological profiles.[1][4] While both classes of compounds activate the DOR, they can stabilize different receptor conformations, leading to preferential activation of specific downstream signaling cascades.[4]
This compound , a non-peptidic agonist, is generally more potent and efficacious in stimulating G-protein binding compared to peptidic agonists like DPDPE.[2] However, this heightened efficacy is accompanied by a distinct in vivo profile characterized by significant locomotor stimulation and, at higher doses, a liability for convulsions.[4][5] In contrast, peptidic agonists such as DPDPE exhibit minimal to no impact on locomotor activity and do not share the proconvulsant effects associated with SNC80.[4]
Furthermore, studies suggest that the analgesic effects of DPDPE may, in part, be mediated by mu-opioid receptors, highlighting a potential lack of absolute selectivity in vivo.[4][5] The development of tolerance also appears to differ, with some evidence suggesting that agonists like SNC80, which are potent inducers of receptor internalization, may lead to more rapid tolerance development.[6] Conversely, agonists that promote receptor recycling may exhibit a reduced tendency for tolerance.[6]
Signaling Pathways and Biased Agonism
The distinct pharmacological profiles of this compound and peptidic agonists can be attributed to their differential engagement of downstream signaling pathways, a phenomenon known as biased agonism.[1] Upon agonist binding, the DOR can couple to G-proteins to modulate adenylyl cyclase activity or activate other effectors like MAP kinases.[7] Alternatively, the receptor can recruit β-arrestins, leading to receptor desensitization, internalization, and activation of separate signaling cascades.[7][8]
This compound and peptidic agonists appear to exhibit different biases in activating these pathways, which likely underlies their distinct in vivo effects. For instance, the proconvulsant activity of some non-peptidic agonists may be linked to their specific signaling signature, which is not shared by peptidic agonists.[2]
Caption: Comparative signaling of this compound and peptidic agonists at the DOR.
Experimental Protocols
This section outlines the generalized methodologies for key in vitro assays used to characterize and compare DOR agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the delta-opioid receptor.
-
Membrane Preparation: Cell membranes expressing the DOR are prepared from cultured cells (e.g., HEK293, CHO) or specific brain regions.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled DOR ligand (e.g., [³H]DPDPE) and varying concentrations of the unlabeled competitor compound (this compound or a peptidic agonist).[1]
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Membrane/Slice Preparation: Prepare cell membranes or brain slices containing the DOR.[2]
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.
-
Incubation: Incubate the membranes/slices with varying concentrations of the test agonist (this compound or peptidic agonist) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[2]
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified.
-
Data Analysis: The data are plotted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist in stimulating G-protein activation.[2]
Cyclic AMP (cAMP) Inhibition Assay
This assay assesses the functional consequence of Gαi/o-coupled receptor activation, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Culture: Use cells stably expressing the DOR (e.g., HEK293 or CHO cells).[1]
-
Stimulation: The cells are first treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Agonist Treatment: The cells are then incubated with varying concentrations of the test agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The results are analyzed to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ) in inhibiting cAMP production.[1]
Conclusion
The cross-validation of findings for this compound and peptidic delta-opioid agonists reveals a complex and nuanced pharmacology. While both classes of compounds effectively target the DOR, they exhibit significant differences in their signaling properties, in vivo effects, and potential for therapeutic development. Non-peptidic agonists like SNC80 are often more potent and efficacious at the G-protein level but are associated with distinct side effects such as locomotor stimulation and convulsions.[2][4] Peptidic agonists, while potentially less potent in some assays, may offer a different safety profile.[4] These differences underscore the critical role of biased agonism in determining the overall pharmacological profile of a DOR ligand and highlight the importance of comprehensive in vitro and in vivo characterization in the development of novel and safer analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Peptidic and Nonpeptidic δ-Opioid Agonists on Guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding in Brain Slices from Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (Rac)-SNC80
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmacologically active compounds like (Rac)-SNC80 is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound is a potent and selective non-peptide δ-opioid receptor agonist. While a Safety Data Sheet (SDS) for the closely related compound SNC 80 indicates it is not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory precautions for handling biologically active substances should be strictly followed to prevent accidental exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound, particularly if it is in a powdered form. |
Handling and Disposal Procedures
Proper handling and disposal are critical to maintaining a safe laboratory. The following workflow outlines the key steps for the operational handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all recommended personal protective equipment, including a lab coat, nitrile gloves, and safety glasses.
-
Weighing: When weighing the compound, which is typically a solid, use a microbalance within a fume hood to minimize the risk of inhalation. Use appropriate weighing paper or containers to avoid contamination of the balance.
-
Dissolving: Prepare stock solutions by dissolving the compound in a suitable solvent as indicated by the product datasheet.
-
Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the work area to prevent the spread of any potential contamination.
Disposal Plan:
All waste contaminated with this compound, including used gloves, weighing papers, and pipette tips, should be disposed of in a designated hazardous chemical waste container. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain. Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
